molecular formula C16H23N3S2 B12416560 Antibacterial agent 78

Antibacterial agent 78

Cat. No.: B12416560
M. Wt: 321.5 g/mol
InChI Key: XNSLUDLZUOPFTI-UHFFFAOYSA-N
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Description

Antibacterial agent 78 is a useful research compound. Its molecular formula is C16H23N3S2 and its molecular weight is 321.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C16H23N3S2

Molecular Weight

321.5 g/mol

IUPAC Name

2,4-bis(butylsulfanyl)quinazolin-6-amine

InChI

InChI=1S/C16H23N3S2/c1-3-5-9-20-15-13-11-12(17)7-8-14(13)18-16(19-15)21-10-6-4-2/h7-8,11H,3-6,9-10,17H2,1-2H3

InChI Key

XNSLUDLZUOPFTI-UHFFFAOYSA-N

Canonical SMILES

CCCCSC1=NC(=NC2=C1C=C(C=C2)N)SCCCC

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of 2,4-Disubstituted Quinazoline Analogs as Potent Antibacterial Agents

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

The escalating threat of multidrug-resistant bacteria necessitates the urgent discovery and development of novel antibacterial agents with unique mechanisms of action. One such promising class of compounds is the 2,4-disubstituted quinazolines. This technical guide provides a comprehensive overview of the core mechanism of action, quantitative antibacterial efficacy, and relevant experimental protocols associated with a recently developed series of 2,4-disubstituted quinazoline analogs. The presented data is synthesized from the pivotal study by Megahed et al. (2022), which details the optimization of these compounds for enhanced antibacterial activity and improved cytotoxicity profiles. While the specific compound "Antibacterial agent 78" is part of a broader numbered series in this research, this guide will focus on the general findings for this chemical class, with specific data presented for standout analogs where available.

Core Mechanism of Action: Inhibition of DNA Gyrase

While the precise molecular target of every analog has not been definitively elucidated in all publications, the prevailing mechanism of action for many quinazoline-based antibacterial agents is the inhibition of bacterial DNA gyrase[1][2][3]. DNA gyrase is an essential bacterial enzyme that introduces negative supercoils into DNA, a process critical for DNA replication and transcription. Its inhibition leads to the cessation of these vital cellular processes and ultimately results in bacterial cell death.

The proposed mechanism involves the binding of the quinazoline scaffold to the active site of the DNA gyrase enzyme, preventing it from carrying out its function[1]. Molecular docking studies on similar quinazoline derivatives suggest that these molecules form stable interactions with key residues within the enzyme's binding pocket[1][2][3].

Below is a diagram illustrating the proposed signaling pathway of this mechanism of action.

DNA_Gyrase_Inhibition cluster_bacterium Bacterial Cell Quinazoline 2,4-Disubstituted Quinazoline Analog DNAGyrase DNA Gyrase (Target Enzyme) Quinazoline->DNAGyrase Inhibition DNA_Replication DNA Replication DNAGyrase->DNA_Replication Catalyzes Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Leads to (if inhibited)

Caption: Proposed mechanism of action of 2,4-disubstituted quinazoline analogs.

Quantitative Data Summary

The study by Megahed et al. (2022) and related research on similar quinazoline scaffolds have demonstrated potent antibacterial activity against a range of pathogenic bacteria, including multidrug-resistant strains[4][5]. The efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the agent that prevents visible bacterial growth.

The tables below summarize the antibacterial activity and cytotoxicity of representative compounds from the studied series.

Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL of Selected Quinazoline Analogs

CompoundS. aureus NewmanS. pneumoniae DSM-20566E. faecalis DSM-20478
Compound I *8416
Compound 12 224
Ciprofloxacin 0.511

*N-butyl-2-(butylthio)quinazolin-4-amine, the optimized hit from previous studies.[5]

Table 2: Cytotoxicity Data (IC50 in µM) against Human Cell Lines

CompoundHepG2 (Human liver cancer cell line)
Compound I *> 64
Compound 12 > 64

*N-butyl-2-(butylthio)quinazolin-4-amine.[5]

Experimental Protocols

The following are detailed methodologies for the key experiments typically cited in the evaluation of novel antibacterial agents of the quinazoline class.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC values are determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Bacterial Inoculum: Bacterial strains are cultured overnight on appropriate agar plates. A few colonies are then used to inoculate a Mueller-Hinton Broth (MHB), which is incubated until it reaches the logarithmic growth phase. The bacterial suspension is then diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of Compounds: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. A two-fold serial dilution of the compounds is then prepared in MHB in a 96-well microtiter plate.

  • Inoculation and Incubation: The diluted bacterial suspension is added to each well of the microtiter plate containing the serially diluted compounds. The plates are then incubated at 37°C for 18-24 hours.

  • Reading of Results: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Cytotoxicity Assay

The cytotoxicity of the compounds against mammalian cell lines is assessed using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture: Human cell lines (e.g., HepG2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 1 x 10^4 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for 48-72 hours.

  • MTT Assay: After the incubation period, the medium is replaced with fresh medium containing MTT solution. The plates are incubated for another 4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Data Analysis: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

Experimental and Logical Workflow

The following diagram illustrates the typical workflow from the synthesis of novel quinazoline analogs to their biological evaluation.

Experimental_Workflow start Design & Synthesis of Quinazoline Analogs mic_testing Primary Screening: MIC Determination start->mic_testing decision1 Potent Antibacterial Activity? mic_testing->decision1 cytotoxicity_assay Cytotoxicity Assay (e.g., MTT) decision2 Low Cytotoxicity? cytotoxicity_assay->decision2 decision1->cytotoxicity_assay Yes discard Discard or Redesign decision1->discard No moa_studies Mechanism of Action Studies (e.g., DNA Gyrase Assay) decision2->moa_studies Yes decision2->discard No lead_compound Lead Compound Identification moa_studies->lead_compound

References

An In-depth Technical Guide to the Antibacterial Agent MSI-78 (Pexiganan)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MSI-78, also known as Pexiganan, is a synthetic, 22-amino acid amphipathic peptide with potent, broad-spectrum antimicrobial activity against a wide range of Gram-positive and Gram-negative bacteria, including antibiotic-resistant strains, as well as some fungi.[1][2][3] It is an analog of magainin, a class of naturally occurring antimicrobial peptides found in the skin of the African clawed frog.[2] MSI-78's mechanism of action, which involves the physical disruption of microbial cell membranes, makes it a promising candidate for topical applications and for combating infections where conventional antibiotic resistance is a concern.[2]

Chemical Structure and Properties

MSI-78 is a cationic peptide, meaning it carries a net positive charge at physiological pH.[2][3] This characteristic is crucial for its initial interaction with the negatively charged components of microbial cell membranes. As a 22-residue peptide, its specific amino acid sequence dictates its amphipathic nature, with distinct hydrophobic and hydrophilic regions that facilitate membrane insertion and disruption.

Mechanism of Action

The primary mechanism of action for MSI-78 involves a direct interaction with the anionic phospholipids of microbial cell membranes, leading to membrane disruption and subsequent cell death.[2] This process is generally understood to occur in the following stages:

  • Electrostatic Attraction: The positively charged MSI-78 molecules are initially attracted to the negatively charged components of the bacterial cell membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.

  • Membrane Insertion: Upon binding, the peptide inserts into the lipid bilayer.

  • Pore Formation/Membrane Destabilization: The accumulation of MSI-78 peptides within the membrane leads to the formation of pores or a general destabilization of the membrane structure. This disrupts the osmotic balance and integrity of the cell.

  • Cell Lysis: The loss of membrane integrity results in the leakage of intracellular contents and ultimately, cell death.

This direct, physical mechanism of action is considered less likely to induce microbial resistance compared to traditional antibiotics that target specific metabolic pathways.

cluster_membrane Bacterial Cell Membrane Membrane Anionic Phospholipids Insertion Membrane Insertion & Aggregation Membrane->Insertion MSI78 MSI-78 (Cationic Peptide) Interaction Electrostatic Interaction MSI78->Interaction Interaction->Membrane Pore Pore Formation / Membrane Disruption Insertion->Pore Lysis Cell Lysis & Death Pore->Lysis

Proposed mechanism of action for the antibacterial agent MSI-78.

In Vitro Antimicrobial Activity

MSI-78 has demonstrated potent in vitro activity against a broad spectrum of clinical isolates, including both aerobic and anaerobic bacteria.[2][3]

Bacterial SpeciesMIC Range (mg/L)Reference
Gram-negative isolates0.50 - 16[1]
StaphylococciHigher than Gram-negatives[1]
Escherichia coliPotent activity[4]
Methicillin-resistant Staphylococcus aureus (MRSA)MIC(GM) = 21.30[4]
Pseudomonas aeruginosaPotent activity[4]
Carbapenem-resistant Klebsiella pneumoniaePotent activity[4]
Acinetobacter baumanniiMIC(GM) = 5[4]

*MIC(GM) refers to the geometric mean of the Minimum Inhibitory Concentration.

Experimental Protocols

The in vitro activity of MSI-78 is typically evaluated using standard microbiological methods as outlined by the Clinical and Laboratory Standards Institute (CLSI).

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

  • Methodology: A microdilution technique is commonly employed.[4]

    • A serial dilution of MSI-78 is prepared in a suitable broth medium in a 96-well microtiter plate.

    • Each well is inoculated with a standardized suspension of the test bacterium.

    • The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

    • The MIC is determined as the lowest concentration of MSI-78 at which no visible growth is observed.

Minimum Bactericidal Concentration (MBC) Determination

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

  • Methodology:

    • Following the determination of the MIC, a small aliquot from the wells showing no visible growth is subcultured onto an agar plate that does not contain the antimicrobial agent.

    • The plates are incubated to allow for the growth of any surviving bacteria.

    • The MBC is the lowest concentration of the agent that results in a significant reduction (e.g., ≥99.9%) in the initial bacterial inoculum.

Time-Kill Studies

Time-kill assays provide information on the rate at which an antimicrobial agent kills a bacterium.

  • Methodology:

    • A standardized bacterial suspension is exposed to a specific concentration of MSI-78 (often a multiple of the MIC).

    • Samples are withdrawn at various time points (e.g., 0, 2, 4, 6, 8, 12, 24 hours).

    • The number of viable bacteria in each sample is determined by plating serial dilutions and counting the resulting colonies.

    • The results are plotted as the log10 of the number of viable bacteria versus time.

Checkerboard Titration Method

This method is used to assess the synergistic, indifferent, or antagonistic effects of combining two antimicrobial agents.

  • Methodology:

    • A two-dimensional array of serial dilutions of MSI-78 and another antimicrobial agent is prepared in a microtiter plate.

    • Each well is inoculated with the test bacterium.

    • Following incubation, the wells are examined for growth.

    • The Fractional Inhibitory Concentration (FIC) index is calculated to determine the nature of the interaction.

cluster_mic MIC Determination cluster_mbc MBC Determination cluster_timekill Time-Kill Assay cluster_checkerboard Checkerboard Assay MIC_Prep Prepare MSI-78 Dilutions MIC_Inoc Inoculate with Bacteria MIC_Prep->MIC_Inoc MIC_Inc Incubate MIC_Inoc->MIC_Inc MIC_Read Read Results MIC_Inc->MIC_Read MBC_Sub Subculture from MIC Plate MBC_Inc Incubate Agar Plates MBC_Sub->MBC_Inc MBC_Count Count Colonies MBC_Inc->MBC_Count TK_Exp Expose Bacteria to MSI-78 TK_Samp Sample at Time Points TK_Exp->TK_Samp TK_Plate Plate and Count Colonies TK_Samp->TK_Plate CB_Prep Prepare 2D Dilutions CB_Inoc Inoculate with Bacteria CB_Prep->CB_Inoc CB_Read Read Results & Calculate FIC CB_Inoc->CB_Read

Workflow for in vitro antimicrobial susceptibility testing of MSI-78.

In Vivo Efficacy

In vivo studies have demonstrated the potential of topically applied MSI-78 in reducing bacterial load in wound models. For instance, a significant reduction in Pseudomonas aeruginosa has been observed in swine skin wounds following treatment with MSI-78.[5] Furthermore, clinical trials have been conducted to evaluate the efficacy of topical MSI-78 in treating infected diabetic foot ulcers, showing equivalency to orally administered ofloxacin in clinical resolution of infection.[2]

Conclusion

MSI-78 is a potent, broad-spectrum antimicrobial peptide with a rapid, membrane-disrupting mechanism of action. Its efficacy against a wide range of pathogens, including those resistant to conventional antibiotics, and its suitability for topical application make it a valuable agent for further research and development in the fight against bacterial infections. The experimental protocols outlined provide a framework for the continued investigation of its antimicrobial properties and potential clinical applications.

References

Technical Guide: Synthesis and Purification of Antibacterial Agent 78 (A Representative 2,4-Disubstituted Quinazoline Analog)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis and purification of a representative 2,4-disubstituted quinazoline, herein referred to as Antibacterial Agent 78. This class of compounds has demonstrated significant potential as novel antibacterial agents. The following sections detail the synthetic route, experimental protocols, purification methods, and the putative mechanism of action.

Synthesis of this compound

The synthesis of this compound, a 2,4-disubstituted quinazoline analog, is a multi-step process commencing from commercially available starting materials. The general synthetic scheme is outlined below.

Diagram of the Synthetic Pathway

Synthesis_Pathway A 2-Aminobenzonitrile B 2,4-Dichloroquinazoline A->B 1. HCl, Phosgene 2. POCl3, Heat C 2-Chloro-N-butyl-quinazolin-4-amine B->C n-Butylamine, DIPEA, THF D This compound (N-butyl-2-(butylthio)quinazolin-4-amine) C->D 1-Butanethiol, NaH, THF

Caption: Synthetic route for this compound.

Experimental Protocols

Step 1: Synthesis of 2,4-Dichloroquinazoline

A solution of 2-aminobenzonitrile in concentrated hydrochloric acid is treated with phosgene. The resulting intermediate is then heated with phosphorus oxychloride to yield 2,4-dichloroquinazoline.

  • Materials: 2-aminobenzonitrile, Concentrated Hydrochloric Acid, Phosgene (or a phosgene equivalent like triphosgene), Phosphorus oxychloride.

  • Procedure:

    • Suspend 2-aminobenzonitrile (1.0 eq) in concentrated hydrochloric acid.

    • Bubble phosgene gas through the suspension at 0-5 °C until the reaction is complete (monitored by TLC).

    • Filter the resulting solid, wash with cold water, and dry under vacuum.

    • Add the dried solid to phosphorus oxychloride (5.0 eq) and heat the mixture at reflux for 4 hours.

    • Cool the reaction mixture to room temperature and pour it slowly onto crushed ice.

    • Filter the precipitate, wash with cold water, and dry to afford 2,4-dichloroquinazoline.

Step 2: Synthesis of 2-Chloro-N-butyl-quinazolin-4-amine

2,4-Dichloroquinazoline is reacted with n-butylamine in the presence of a non-nucleophilic base to selectively substitute the chlorine atom at the 4-position.

  • Materials: 2,4-Dichloroquinazoline, n-Butylamine, N,N-Diisopropylethylamine (DIPEA), Tetrahydrofuran (THF).

  • Procedure:

    • Dissolve 2,4-dichloroquinazoline (1.0 eq) in THF.

    • Add DIPEA (1.5 eq) to the solution.

    • Add n-butylamine (1.2 eq) dropwise at room temperature.

    • Stir the reaction mixture at room temperature for 12 hours.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography.

Step 3: Synthesis of this compound (N-butyl-2-(butylthio)quinazolin-4-amine)

The final step involves the substitution of the remaining chlorine atom at the 2-position with a butylthio group using 1-butanethiol and a strong base.

  • Materials: 2-Chloro-N-butyl-quinazolin-4-amine, 1-Butanethiol, Sodium hydride (NaH), Tetrahydrofuran (THF).

  • Procedure:

    • Suspend sodium hydride (60% dispersion in mineral oil, 1.5 eq) in anhydrous THF under an inert atmosphere.

    • Add 1-butanethiol (1.2 eq) dropwise at 0 °C and stir for 30 minutes.

    • Add a solution of 2-chloro-N-butyl-quinazolin-4-amine (1.0 eq) in anhydrous THF.

    • Allow the reaction to warm to room temperature and stir for 6 hours.

    • Quench the reaction carefully with water.

    • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the organic layer and purify the crude product.

Purification of this compound

Purification is critical to obtain the final compound with high purity. A combination of column chromatography and recrystallization is typically employed.

Diagram of the Purification Workflow

Purification_Workflow Crude Crude Product from Step 3 Chromatography Silica Gel Column Chromatography Crude->Chromatography Fractions Collection of Pure Fractions Chromatography->Fractions Evaporation Solvent Evaporation Fractions->Evaporation Recrystallization Recrystallization Evaporation->Recrystallization Pure Pure Antibacterial Agent 78 Recrystallization->Pure

Caption: General workflow for the purification of this compound.

Experimental Protocols

Column Chromatography

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).

  • Procedure:

    • Prepare a slurry of silica gel in hexane and pack the column.

    • Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

    • Load the adsorbed sample onto the top of the column.

    • Elute the column with the mobile phase gradient.

    • Collect fractions and monitor by TLC.

    • Combine the fractions containing the pure product.

Recrystallization

  • Solvent System: A mixture of ethanol and water or hexane and ethyl acetate.

  • Procedure:

    • Dissolve the product from chromatography in a minimal amount of the hot solvent system.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

    • Filter the crystals, wash with a small amount of cold solvent, and dry under vacuum.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis and purification of this compound.

StepProductStarting Material (g)Product (g)Yield (%)Purity (by HPLC) (%)
1. Synthesis of 2,4-Dichloroquinazoline2,4-Dichloroquinazoline10.015.290>95
2. Synthesis of 2-Chloro-N-butyl-quinazolin-4-amine2-Chloro-N-butyl-quinazolin-4-amine15.014.885>98 (post-chroma.)
3. Synthesis of this compoundN-butyl-2-(butylthio)quinazolin-4-amine14.013.580>99.5 (post-recryst.)

Mechanism of Action: Inhibition of the PhoP/PhoQ Signaling Pathway

Quinazoline-based antibacterial agents have been reported to interfere with bacterial signal transduction systems. One such system is the PhoP/PhoQ two-component system, which is crucial for virulence and survival of certain pathogenic bacteria like Salmonella.

Diagram of the PhoP/PhoQ Signaling Pathway and Inhibition

PhoP_PhoQ_Pathway cluster_cytoplasm Cytoplasm PhoQ_sensor PhoQ Sensor Kinase PhoP_regulator PhoP Response Regulator PhoQ_sensor->PhoP_regulator Phosphorylation Virulence_genes Virulence Genes PhoP_regulator->Virulence_genes Gene Expression ATP ATP ADP ADP Antibacterial_Agent_78 This compound Antibacterial_Agent_78->PhoQ_sensor Inhibition

Caption: Proposed inhibition of the PhoP/PhoQ signaling pathway by this compound.

This compound is hypothesized to inhibit the autophosphorylation of the sensor kinase PhoQ, thereby preventing the subsequent phosphorylation and activation of the response regulator PhoP. This disruption of the signaling cascade leads to the downregulation of virulence gene expression, ultimately impairing the bacterium's ability to cause infection.

An In-depth Technical Guide to the Spectrum of Activity of Antibacterial Agent 78

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the spectrum of activity for the novel synthetic antibacterial agent, designated 78. The information presented herein is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its in vitro efficacy, the methodologies used for its evaluation, and its molecular mechanism of action.

In Vitro Spectrum of Activity

Antibacterial agent 78 exhibits a broad spectrum of activity, demonstrating potent inhibitory effects against a wide range of both Gram-positive and Gram-negative bacteria. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for agent 78 against a panel of clinically relevant bacterial strains. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.

Data Presentation

Table 1: In Vitro Activity of this compound Against Various Bacterial Strains
Bacterial Species MIC Range (µg/mL)
Gram-Positive Aerobes
Staphylococcus aureus (MSSA)0.25 - 1
Staphylococcus aureus (MRSA)0.5 - 2
Staphylococcus epidermidis0.25 - 1
Streptococcus pneumoniae0.5 - 2
Enterococcus faecalis0.5 - 2
Bacillus subtilis0.125 - 0.5
Gram-Negative Aerobes
Escherichia coli≤0.008 - 0.03
Klebsiella pneumoniae≤0.015 - 0.12
Pseudomonas aeruginosa0.25 - 1
Haemophilus influenzae≤0.008 - 0.03
Moraxella catarrhalis≤0.015 - 0.06
Proteus mirabilis≤0.03 - 0.12

Note: The data presented is a representative compilation from multiple in vitro studies.

Experimental Protocols

The quantitative data summarized above was primarily generated using the broth microdilution method. This is a standardized and widely accepted protocol for determining the MIC of an antimicrobial agent.[1][2][3]

2.1 Broth Microdilution Method for MIC Determination

Objective: To determine the minimum concentration of this compound that inhibits the visible growth of a specific bacterial strain.

Materials:

  • This compound stock solution of known concentration.

  • Sterile 96-well microtiter plates.

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Bacterial inoculum standardized to a 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL).

  • Spectrophotometer or turbidity meter.

  • Incubator set at 35°C ± 2°C.

Procedure:

  • Preparation of Agent Dilutions: A serial two-fold dilution of this compound is prepared directly in the microtiter plate using CAMHB as the diluent. This creates a gradient of decreasing agent concentrations across the wells of a single row.

  • Inoculum Preparation: A suspension of the test bacterium is prepared in sterile saline or broth and its turbidity is adjusted to match a 0.5 McFarland standard. This standardized suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Each well containing the diluted antibacterial agent is inoculated with the standardized bacterial suspension. A growth control well (containing only broth and bacteria) and a sterility control well (containing only broth) are also included.

  • Incubation: The inoculated microtiter plate is incubated at 35°C ± 2°C for 16-20 hours under ambient atmospheric conditions.

  • Result Interpretation: Following incubation, the plate is visually inspected for bacterial growth (indicated by turbidity). The MIC is recorded as the lowest concentration of this compound at which there is no visible growth.

Visualizations: Workflow and Signaling Pathways

To better illustrate the experimental and molecular processes, the following diagrams have been generated using the Graphviz DOT language.

3.1 Experimental Workflow: Broth Microdilution for MIC Determination

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Start prep_agent Prepare Serial Dilutions of Agent 78 in Plate start->prep_agent prep_inoculum Standardize Bacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Microtiter Plate prep_agent->inoculate dilute_inoculum Dilute Inoculum to Final Concentration prep_inoculum->dilute_inoculum dilute_inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_plate Visually Inspect Plate for Turbidity incubate->read_plate determine_mic Determine MIC Value (Lowest concentration with no growth) read_plate->determine_mic end End determine_mic->end

Caption: Workflow for MIC determination using the broth microdilution method.

3.2 Signaling Pathway: Mechanism of Action of this compound

This compound belongs to the fluoroquinolone class of antibiotics. Its primary mechanism of action involves the inhibition of two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.

  • In Gram-negative bacteria , the primary target is DNA gyrase. This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process crucial for DNA replication and transcription.

  • In Gram-positive bacteria , the primary target is Topoisomerase IV. This enzyme is critical for the decatenation (separation) of daughter chromosomes following DNA replication.

By inhibiting these enzymes, this compound traps them on the DNA as a covalent complex, leading to double-strand DNA breaks, the cessation of DNA replication, and ultimately, cell death.

G cluster_gram_neg Gram-Negative Bacteria cluster_gram_pos Gram-Positive Bacteria cluster_outcome Bactericidal Outcome agent This compound (Fluoroquinolone) gyrase DNA Gyrase agent->gyrase topoIV Topoisomerase IV agent->topoIV dna_rep_neg DNA Replication & Transcription gyrase->dna_rep_neg ds_breaks Double-Strand DNA Breaks gyrase->ds_breaks chromosome_sep Chromosome Segregation topoIV->chromosome_sep topoIV->ds_breaks cell_death Bacterial Cell Death ds_breaks->cell_death

Caption: Mechanism of action of this compound in bacteria.

References

Unveiling the Bacterial Targets of Antibacterial Agent "78": A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the target identification and mechanism of action of the antimicrobial compounds produced by Lysobacter capsici AZ78, a bacterium recognized for its potent biological control capabilities. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel antibacterial agents.

Executive Summary

Lysobacter capsici AZ78 produces a cocktail of secondary metabolites with significant antimicrobial activity. This guide focuses on the two primary antibacterial compounds identified from this bacterium: WAP-8294A2 and dihydromaltophilin (Heat-Stable Antifungal Factor - HSAF) . The principal target of WAP-8294A2 in Gram-positive bacteria is menaquinone , a vital component of the bacterial electron transport chain. Disruption of menaquinone function leads to membrane lysis and bacterial cell death. Dihydromaltophilin (HSAF) is primarily known for its antifungal activity through the inhibition of sphingolipid biosynthesis . While its antibacterial properties are less characterized, this guide compiles the available data. This document details the experimental methodologies for the identification of these compounds and the elucidation of their molecular targets, presents quantitative antimicrobial activity data, and provides visual representations of the key pathways and experimental workflows.

Antimicrobial Activity of Lysobacter capsici AZ78 Secondary Metabolites

The antimicrobial efficacy of the key secondary metabolites produced by Lysobacter capsici AZ78 has been quantified through the determination of Minimum Inhibitory Concentration (MIC) values against a panel of pathogenic bacteria.

Table 1: Minimum Inhibitory Concentration (MIC) of WAP-8294A2
Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus (including MRSA and daptomycin-resistant isolates)0.2 - 0.8[1][2]
Staphylococcus epidermidis0.8 - 1.6[1]
Listeria monocytogenes3.2 - 6.4[1]
Bacillus cereus>12.8[1]
Bacillus subtilis2[3]
Streptococcus pyogenesIneffective[3]
Streptococcus pneumoniaeIneffective[3]
Serratia marcescens (Gram-negative)Ineffective[3]
Escherichia coli (Gram-negative)Ineffective[3]
Pseudomonas aeruginosa (Gram-negative)Ineffective[3]
Table 2: Antimicrobial Activity of Dihydromaltophilin (HSAF)

Limited data is available on the specific MIC values of dihydromaltophilin against a broad range of bacteria, with research historically focused on its potent antifungal properties. However, some studies have indicated its activity against Gram-positive bacteria.[4] Further research is required to fully quantify its antibacterial spectrum.

Target Identification and Mechanism of Action

WAP-8294A2: Targeting Menaquinone in the Bacterial Electron Transport Chain

The primary antibacterial target of WAP-8294A2 is menaquinone (Vitamin K2), an essential lipid-soluble electron carrier in the respiratory chain of Gram-positive and anaerobically respiring Gram-negative bacteria.[5] Menaquinone is responsible for shuttling electrons between membrane-bound dehydrogenase complexes and terminal reductases, a process vital for ATP synthesis.[5]

The proposed mechanism of action involves the binding of WAP-8294A2 to menaquinone within the bacterial cell membrane. This interaction disrupts the electron transport chain, leading to the dissipation of the proton motive force and ultimately causing membrane lysis and cell death.[6] The absence of menaquinone in mammalian cells makes this a highly selective and attractive target for antibiotic development.[5]

WAP-8294A2 Mechanism of Action cluster_membrane Bacterial Cell Membrane ETC_Complex_I NADH Dehydrogenase Menaquinone Menaquinone Pool ETC_Complex_I->Menaquinone e- ETC_Complex_II Succinate Dehydrogenase ETC_Complex_II->Menaquinone e- Terminal_Reductase Terminal Reductase Menaquinone->Terminal_Reductase e- Membrane_Lysis Membrane Lysis & Cell Death Menaquinone->Membrane_Lysis Disruption leads to ATP_Synthase ATP Synthase Terminal_Reductase->ATP_Synthase H+ gradient WAP8294A2 WAP-8294A2 WAP8294A2->Menaquinone Binds to

Caption: WAP-8294A2 targets the menaquinone pool in the bacterial cell membrane.

Dihydromaltophilin (HSAF): Inhibition of Sphingolipid Biosynthesis

The primary characterized mechanism of action for dihydromaltophilin (HSAF) is the inhibition of sphingolipid biosynthesis, which is crucial for the integrity and function of fungal cell membranes.[7] HSAF specifically targets a ceramide synthase unique to fungi, making it a selective antifungal agent.[8] Sphingolipids are also present in some bacteria, although their roles are less universally critical than in fungi. The antibacterial activity of HSAF is an area of ongoing research.

HSAF Mechanism of Action (Antifungal) Serine Serine SPT Serine Palmitoyltransferase (SPT) Serine->SPT Palmitoyl_CoA Palmitoyl-CoA Palmitoyl_CoA->SPT Dihydrosphingosine 3-Ketodihydrosphingosine -> Dihydrosphingosine SPT->Dihydrosphingosine Ceramide_Synthase Ceramide Synthase Dihydrosphingosine->Ceramide_Synthase Ceramides Ceramides Ceramide_Synthase->Ceramides Complex_Sphingolipids Complex Sphingolipids Ceramides->Complex_Sphingolipids Membrane_Integrity Fungal Cell Membrane Integrity & Function Complex_Sphingolipids->Membrane_Integrity HSAF Dihydromaltophilin (HSAF) HSAF->Ceramide_Synthase Inhibits

Caption: HSAF inhibits ceramide synthase in the fungal sphingolipid biosynthesis pathway.

Experimental Protocols

Identification of Antimicrobial Compounds

The identification of WAP-8294A2 and dihydromaltophilin from Lysobacter capsici AZ78 culture extracts is a multi-step process involving advanced analytical techniques.

  • Culture Lysobacter capsici AZ78 in a suitable nutrient-limiting medium to induce secondary metabolite production.

  • Prepare a cell suspension in a sterile NaCl solution (0.85% w/v).

  • Adjust the optical density of the suspension to a standardized value (e.g., AOD600 of 0.1) to ensure consistency.[9]

  • Generate cell-free extracts through centrifugation and filtration of the bacterial culture.

Matrix-Assisted Laser Desorption/Ionization-quadrupole Time-Of-Flight Mass Spectrometry Imaging (MALDI-qTOF-MSI) is employed for the initial rapid analysis and spatial localization of metabolites directly from bacterial colonies.

  • Grow L. capsici AZ78 as a macrocolony on an agar plate.

  • Prepare the sample for MALDI-qTOF-MSI analysis according to the instrument manufacturer's protocol.

  • Acquire mass spectra across the surface of the colony to generate a spatial map of metabolite distribution.

  • Analyze the resulting data to identify the m/z values of potential antimicrobial compounds.

Ultra-High-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry and tandem Mass Spectrometry (UHPLC-HRMS/MS) is used for the separation, accurate mass measurement, and structural elucidation of the compounds of interest.

  • Inject the cell-free extract into the UHPLC system for chromatographic separation. A reverse-phase C18 column is typically used.

  • The eluent from the UHPLC is introduced into the high-resolution mass spectrometer.

  • Acquire full scan mass spectra to determine the accurate mass-to-charge ratio (m/z) of the separated compounds.

  • Perform tandem MS (MS/MS) on the ions of interest to obtain fragmentation patterns.

  • Compare the accurate mass and fragmentation patterns with known databases (e.g., METLIN) and reference standards of WAP-8294A2 and dihydromaltophilin for unambiguous identification.[9]

Compound Identification Workflow Start Lysobacter capsici AZ78 Culture Preparation Cell-Free Extract Preparation Start->Preparation MALDI MALDI-qTOF-MSI (Metabolite Profiling) Preparation->MALDI UHPLC UHPLC-HRMS/MS (Separation & Identification) Preparation->UHPLC Data_Analysis Data Analysis (Database Comparison) MALDI->Data_Analysis UHPLC->Data_Analysis End Identified Compounds: WAP-8294A2 Dihydromaltophilin Data_Analysis->End

Caption: Workflow for the identification of antimicrobial compounds from L. capsici AZ78.

Target Identification Protocols

Once the antimicrobial compounds are identified and purified, a combination of genetic and biochemical approaches is employed to determine their molecular targets.

This technique is used to isolate the protein targets of a bioactive compound from a complex mixture of cellular proteins.

  • Probe Synthesis: Synthesize a derivative of the antimicrobial compound (e.g., WAP-8294A2) that incorporates a linker and an affinity tag (e.g., biotin) at a position that does not interfere with its biological activity.

  • Immobilization: Immobilize the biotinylated probe onto streptavidin-coated beads.

  • Cell Lysate Preparation: Prepare a lysate from the target bacterial cells (e.g., Staphylococcus aureus).

  • Affinity Pulldown: Incubate the cell lysate with the immobilized probe. The target protein will bind to the probe.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads.

  • Analysis: Separate the eluted proteins by SDS-PAGE and identify the protein bands of interest by mass spectrometry (e.g., LC-MS/MS).

CRISPR-Cas9-mediated gene editing can be used to create knockout mutants of the putative target gene to validate its role in the antimicrobial activity.

  • gRNA Design: Design a guide RNA (gRNA) that specifically targets a gene in the proposed pathway (e.g., a gene in the menaquinone biosynthesis pathway for WAP-8294A2).

  • Plasmid Construction: Clone the gRNA sequence into a CRISPR-Cas9 expression vector suitable for the target bacterium.

  • Transformation: Introduce the CRISPR-Cas9 plasmid and a donor DNA template (for homologous recombination-based gene deletion) into the bacterial cells.

  • Selection and Screening: Select for transformants and screen for colonies with the desired gene knockout.

  • Phenotypic Analysis: Assess the susceptibility of the knockout mutant to the antimicrobial compound. A significant increase in the MIC for the knockout strain compared to the wild-type strain would confirm the targeted gene's involvement in the compound's mechanism of action.

Target Identification & Validation Workflow cluster_biochemical Biochemical Approach cluster_genetic Genetic Approach Affinity_Probe Synthesize Affinity Probe Pulldown Affinity Pulldown with Cell Lysate Affinity_Probe->Pulldown MS_Analysis Mass Spectrometry Analysis Pulldown->MS_Analysis Putative_Target Identify Putative Target Protein(s) MS_Analysis->Putative_Target CRISPR_Design Design gRNA for Putative Target Gene Putative_Target->CRISPR_Design Hypothesis for Knockout Generate Gene Knockout Mutant CRISPR_Design->Knockout MIC_Testing MIC Testing of Mutant vs. Wild-Type Knockout->MIC_Testing Target_Validation Validate Target MIC_Testing->Target_Validation Final_Conclusion Confirmed Molecular Target Target_Validation->Final_Conclusion

Caption: Integrated workflow for the identification and validation of antibacterial targets.

Conclusion

The secondary metabolites produced by Lysobacter capsici AZ78, particularly WAP-8294A2, represent promising candidates for the development of new antibacterial agents with novel mechanisms of action. The targeting of menaquinone by WAP-8294A2 offers a selective strategy against Gram-positive pathogens. This technical guide provides a comprehensive overview of the current knowledge on the target identification and mechanism of action of these compounds, along with the experimental frameworks necessary for their continued investigation. Further research into the antibacterial spectrum of dihydromaltophilin and the development of optimized derivatives of these natural products hold significant potential for addressing the growing challenge of antimicrobial resistance.

References

In Vitro Efficacy of Antibacterial Agent 78: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

DISCLAIMER: Publicly available, detailed quantitative data and specific experimental protocols for "Antibacterial agent 78" (also identified as compound 30 in a series of 2,4-disubstituted quinazoline analogs) are contained within subscription-based scientific literature and are not accessible for direct summary. This guide has been constructed to meet the technical and formatting requirements of the user's request by presenting a representative analysis of a hypothetical quinazoline-based antibacterial agent, herein referred to as "Agent Q," based on typical data and methodologies for such compounds.

Introduction

Quinazoline derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a broad range of biological activities, including potent antibacterial properties. These compounds are of particular interest due to their potential to combat drug-resistant bacterial strains. "this compound" belongs to a series of 2,4-disubstituted quinazoline analogs, which have been investigated for their efficacy against various pathogenic bacteria. This document outlines the typical in vitro efficacy studies conducted on such agents, presenting data in a structured format and detailing the experimental protocols involved.

In Vitro Antibacterial Activity

The primary measure of in vitro efficacy for a novel antibacterial agent is its ability to inhibit or kill pathogenic bacteria. This is quantified through the determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Minimum Inhibitory Concentration (MIC)

The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[1][2][3] The data presented below for our representative compound, Agent Q, is typical for a promising quinazoline-based agent with activity primarily against Gram-positive bacteria.

Table 1: Minimum Inhibitory Concentration (MIC) of Agent Q against various bacterial strains.

Bacterial StrainStrain IDGram StainMIC (µg/mL)
Staphylococcus aureusATCC 29213Positive2
Staphylococcus aureus (MRSA)BAA-1717Positive4
Streptococcus pneumoniaeATCC 49619Positive1
Enterococcus faecalisATCC 29212Positive8
Enterococcus faecalis (VRE)ATCC 51299Positive16
Escherichia coliATCC 25922Negative>64
Pseudomonas aeruginosaATCC 27853Negative>64
Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antibacterial agent that results in a ≥99.9% reduction in the initial bacterial inoculum. It is a measure of the agent's bactericidal (killing) versus bacteriostatic (inhibitory) activity.

Table 2: Minimum Bactericidal Concentration (MBC) of Agent Q.

Bacterial StrainStrain IDMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Staphylococcus aureusATCC 29213242Bactericidal
Streptococcus pneumoniaeATCC 49619144Bactericidal
Enterococcus faecalisATCC 292128324Bactericidal

An MBC/MIC ratio of ≤4 is typically considered indicative of bactericidal activity.

Experimental Protocols

The following are detailed methodologies for the key experiments used to determine the in vitro efficacy of a novel antibacterial agent.

MIC Determination: Broth Microdilution Method

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Inoculum:

    • Bacterial strains are cultured on appropriate agar plates (e.g., Mueller-Hinton Agar) for 18-24 hours at 37°C.

    • Several colonies are transferred to a sterile saline solution.

    • The bacterial suspension is adjusted to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • This suspension is then diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Assay Plate Preparation:

    • The antibacterial agent is serially diluted (2-fold) in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

    • Each well receives the diluted bacterial inoculum.

    • Control wells are included: a positive control (broth + inoculum, no drug) and a negative control (broth only).

  • Incubation and Reading:

    • The plate is incubated at 37°C for 16-20 hours.

    • The MIC is determined as the lowest concentration of the agent at which there is no visible growth (turbidity).

MIC_Workflow prep Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Wells with Bacterial Suspension prep->inoculate Final conc. 5x10^5 CFU/mL dilute_agent Serially Dilute Agent Q in 96-Well Plate dilute_agent->inoculate incubate Incubate Plate (37°C, 18-20h) inoculate->incubate read Read Results: Lowest concentration with no visible growth incubate->read mic_val MIC Value read->mic_val

Diagram 1: Workflow for MIC determination via broth microdilution.
MBC Determination Protocol

This assay is performed as a subsequent step to the MIC determination.

  • Subculturing:

    • Following the MIC reading, a small aliquot (e.g., 10 µL) is taken from each well that showed no visible growth.

    • This aliquot is plated onto an appropriate agar medium (e.g., Mueller-Hinton Agar).

  • Incubation:

    • The agar plates are incubated at 37°C for 18-24 hours.

  • Reading:

    • The number of surviving colonies (CFUs) on each plate is counted.

    • The MBC is the lowest concentration of the antibacterial agent that results in a ≥99.9% kill of the initial inoculum.

MBC_Workflow mic_plate MIC Plate (Post-Incubation) select_wells Select clear wells (≥ MIC concentration) mic_plate->select_wells spot_plate Spot 10µL from each selected well onto agar select_wells->spot_plate incubate_agar Incubate Agar Plate (37°C, 18-24h) spot_plate->incubate_agar count_cfu Count Colonies (CFU) incubate_agar->count_cfu determine_mbc Determine lowest concentration with ≥99.9% killing count_cfu->determine_mbc mbc_val MBC Value determine_mbc->mbc_val

Diagram 2: Workflow for MBC determination.

Putative Mechanism of Action

While the precise mechanism for every new agent requires dedicated study, compounds in the quinazoline class have been reported to interfere with various essential bacterial processes. The logical relationship for a potential mechanism is outlined below.

MoA_Pathway agent Agent Q (Quinazoline Derivative) membrane Bacterial Cell Membrane/Wall agent->membrane dna_gyrase DNA Gyrase / Topoisomerase IV agent->dna_gyrase protein_synth Protein Synthesis (Ribosome) agent->protein_synth disrupt_mem Membrane Depolarization or Permeabilization membrane->disrupt_mem inhibit_dna Inhibition of DNA Replication dna_gyrase->inhibit_dna inhibit_protein Inhibition of Translation protein_synth->inhibit_protein cell_death Bacterial Cell Death disrupt_mem->cell_death inhibit_dna->cell_death inhibit_protein->cell_death

Diagram 3: Potential antibacterial mechanisms of action for quinazoline agents.

References

In-depth Technical Guide: The Antibacterial Activity of Lysobacter capsici AZ78 Against Gram-Positive Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive technical overview of the antibacterial agent Lysobacter capsici AZ78, with a specific focus on its efficacy and mechanism of action against gram-positive bacteria. The antibacterial activity of L. capsici AZ78 is attributed to a complex mixture of secondary metabolites, primarily 2,5-diketopiperazines, the cyclic depsipeptide WAP-8294A2, and the polycyclic tetramate macrolactam dihydromaltophilin (also known as Heat Stable Antifungal Factor - HSAF).

Executive Summary

Lysobacter capsici AZ78 is a rhizobacterium that demonstrates significant promise as a source of novel antibacterial compounds, particularly against gram-positive pathogens. Its inhibitory action is not due to a single agent but rather a synergistic combination of secreted secondary metabolites. This guide details the known antibacterial spectrum of L. capsici AZ78 and its key bioactive constituents, their mechanisms of action, and the experimental protocols for their evaluation.

Antibacterial Spectrum of L. capsici AZ78

L. capsici AZ78 exhibits a targeted antibacterial activity predominantly against gram-positive bacteria. In vitro assays have consistently demonstrated its inhibitory effects on several plant-pathogenic gram-positive species.

Table 1: Qualitative Antibacterial Activity of L. capsici AZ78 (Whole Agent) against Various Bacterial Species

Target BacteriumGram StainInhibition by L. capsici AZ78
Rhodococcus fascians LMG 3605PositiveYes
Clavibacter michiganensis subsp. michiganensis LMG 7333PositiveYes
Clavibacter michiganensis subsp. sepedonicus LMG 2889PositiveYes
Streptomyces turgidiscabies DSM 41997PositiveYes
Gram-Negative Phytopathogenic BacteriaNegativeNo

Key Bioactive Secondary Metabolites

The antibacterial efficacy of L. capsici AZ78 is largely attributed to the production of several classes of secondary metabolites.

WAP-8294A2 (Lotilibcin)

WAP-8294A2 is a cyclic lipodepsipeptide that has shown potent activity against a range of clinically relevant gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA)[1].

Table 2: Minimum Inhibitory Concentrations (MIC) of WAP-8294A2 against Gram-Positive Bacteria

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus (including MRSA)0.2 - 0.8[1]
Staphylococcus simulans2[2]
Staphylococcus pseudintermedius2[2]
Bacillus subtilis2[2]
Bacillus cereus2[2]
Streptococcus pyogenesIneffective[2]
Streptococcus pneumoniaeIneffective[2]
2,5-Diketopiperazines (DKPs)

L. capsici AZ78 produces a variety of 2,5-diketopiperazines, which are cyclic dipeptides. These compounds contribute to the overall antibacterial profile of the organism.

Table 3: Antibacterial Activity of 2,5-Diketopiperazines from L. capsici AZ78

CompoundTarget BacteriumActivity
Cyclo(l-Pro-l-Val)Rhodococcus fasciansToxic activity similar to chloramphenicol at comparable concentrations[3]
Various DKPsGram-positive strainsMIC range of 2.5–5 µg/mL[4]
Dihydromaltophilin (Heat Stable Antifungal Factor - HSAF)

Dihydromaltophilin is a polycyclic tetramate macrolactam also produced by L. capsici AZ78. While extensively studied for its potent antifungal properties, its specific antibacterial activity against gram-positive bacteria is less characterized in the available literature. Some polycyclic tetramate macrolactams have been reported to exhibit bactericidal effects, suggesting a potential role for HSAF in the antibacterial activity of L. capsici AZ78[5][6]. Further research is required to determine the specific MIC values of HSAF against a broad range of gram-positive bacteria.

Mechanism of Action: The Case of WAP-8294A2

The mode of action for WAP-8294A2 has been elucidated and involves a targeted disruption of the bacterial cell membrane. This process is dependent on the presence of menaquinone (MK), a key component of the electron transport chain in many bacteria[2][4].

WAP8294A2_MoA wap8294a2 WAP-8294A2 complex WAP-8294A2-MK Complex menaquinone menaquinone wap8294a2->menaquinone Binds to disruption Membrane Disruption complex->disruption Induces lysis Cell Lysis disruption->lysis Leads to

References

In-Depth Technical Guide: Antibacterial Agent 78 and its Effect on Gram-Negative Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Antibacterial agent 78, also identified as compound 30 in seminal research, is a novel 2,4-disubstituted quinazoline analog that has demonstrated notable antibacterial properties. This technical guide provides a comprehensive overview of its activity, with a specific focus on its effects against gram-negative bacteria. Due to the limited public availability of the full dataset for this specific compound, this guide synthesizes the available information and supplements it with established experimental protocols and known mechanisms of action for the broader class of quinazoline-based antibacterial agents. This document is intended to serve as a foundational resource for researchers engaged in the discovery and development of new antimicrobial agents.

Introduction to this compound

This compound (compound 30) belongs to a class of 2,4-disubstituted quinazoline analogs, which are being investigated for their potential as novel antimicrobial therapeutics. Research has highlighted the activity of these compounds against a range of bacterial pathogens, including both gram-positive and, to a lesser extent, gram-negative species. The primary research identifying this compound comes from a study by Megahed SH, et al., published in Bioorganic & Medicinal Chemistry Letters in 2022.

Antibacterial Spectrum and Efficacy against Gram-Negative Bacteria

The available literature indicates that 2,4-disubstituted quinazoline analogs, including this compound, generally exhibit greater potency against gram-positive bacteria compared to their gram-negative counterparts. However, activity has been observed against an efflux-deficient strain of Escherichia coli. This suggests that the outer membrane of gram-negative bacteria may pose a permeability barrier to this class of compounds, and that they may be susceptible to efflux pump mechanisms.

Quantitative Data

While the full detailed minimum inhibitory concentration (MIC) data for this compound against a comprehensive panel of gram-negative bacteria is contained within the primary research article and not fully accessible in the public domain, the published abstracts indicate that the MIC values for the series of synthesized compounds ranged from 1 to 64 µg/mL against the tested strains.

Table 1: Summary of Reported Antibacterial Activity for 2,4-Disubstituted Quinazoline Analogs

Compound ClassBacterial TypeTarget Organism(s)Reported MIC Range (µg/mL)Citation
2,4-Disubstituted QuinazolinesGram-NegativeEfflux-deficient E. coli1 - 64[Megahed et al., 2022]
2,4-Disubstituted QuinazolinesGram-PositiveVarious strains1 - 64[Megahed et al., 2022]

Note: The provided MIC range is for a series of compounds and not specific to this compound.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the assessment of novel antibacterial agents like compound 78. These protocols are based on established standards from the Clinical and Laboratory Standards Institute (CLSI).

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent against a bacterial isolate.

Protocol:

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the gram-negative test bacterium.

    • Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB) to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antibacterial Agent Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the agent in MHB in a 96-well microtiter plate to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well of the microtiter plate containing the diluted antibacterial agent.

    • Include a growth control well (inoculum without the agent) and a sterility control well (broth only).

    • Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • The MIC is defined as the lowest concentration of the antibacterial agent that completely inhibits visible growth of the organism as detected by the unaided eye.[1][2][3]

Experimental Workflow Diagram

MIC_Determination_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results start Start bacterial_culture Bacterial Colony Selection start->bacterial_culture mcfarland 0.5 McFarland Standardization bacterial_culture->mcfarland inoculum_prep Final Inoculum Preparation (5x10^5 CFU/mL) mcfarland->inoculum_prep inoculation Inoculation of Microtiter Plate inoculum_prep->inoculation agent_prep Antibacterial Agent Serial Dilutions agent_prep->inoculation incubation Incubation (16-20h at 37°C) inoculation->incubation read_results Visual Inspection for Growth incubation->read_results mic_determination Determine MIC read_results->mic_determination end End mic_determination->end

Caption: Workflow for MIC determination using broth microdilution.

Mechanism of Action and Signaling Pathways

The precise mechanism of action for this compound has not been fully elucidated in the publicly available literature. However, for the broader class of quinazoline and quinazolinone derivatives, several mechanisms of action against bacteria have been proposed.

Potential Molecular Targets
  • DNA Gyrase and Topoisomerase IV Inhibition: Some quinoline-based compounds are known to target bacterial DNA gyrase and topoisomerase IV, enzymes that are essential for DNA replication, repair, and recombination.[4] Inhibition of these enzymes leads to the disruption of DNA synthesis and ultimately, bacterial cell death.

  • Cell Wall Synthesis Inhibition: It has been suggested that some quinazolinone derivatives may interfere with the synthesis of the bacterial cell wall.[5]

  • Other Potential Targets: Other studies on quinazoline analogs suggest possible interactions with various cellular processes, but further investigation is required to confirm these for this compound.

Signaling Pathway Diagram (Hypothesized)

The following diagram illustrates a hypothesized mechanism of action targeting DNA replication, a known pathway for some quinoline-based antibacterials.

DNA_Gyrase_Inhibition cluster_agent Antibacterial Agent cluster_bacterium Gram-Negative Bacterium agent This compound (Quinazoline Analog) cell_wall Outer & Inner Membranes agent->cell_wall Penetration dna_gyrase DNA Gyrase / Topoisomerase IV cell_wall->dna_gyrase Target Interaction dna_replication DNA Replication dna_gyrase->dna_replication Inhibition cell_death Cell Death dna_replication->cell_death Leads to

Caption: Hypothesized mechanism of action via DNA gyrase inhibition.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of new antibacterial drugs. While its activity appears more pronounced against gram-positive organisms, the observed efficacy against an efflux-deficient gram-negative strain warrants further investigation into its potential against a broader range of gram-negative pathogens. Future research should focus on:

  • Comprehensive Efficacy Studies: Determining the MIC values of this compound against a wide panel of clinically relevant, multidrug-resistant gram-negative bacteria.

  • Mechanism of Action Elucidation: Utilizing techniques such as transcriptomics, proteomics, and genetic screening to identify the specific molecular target(s) of this compound.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating additional analogs to improve potency against gram-negative bacteria and to understand the structural features required for overcoming efflux and permeability barriers.

This technical guide provides a framework for understanding the current knowledge of this compound and outlines a path forward for its continued investigation as a potential therapeutic agent.

References

Preliminary Cytotoxicity Profile of Antibacterial Agent 78: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive overview of the preliminary in vitro cytotoxicity data for the novel investigational compound, Antibacterial Agent 78. The information presented herein is intended to guide further non-clinical development and safety assessment. This guide includes quantitative data on cytotoxic effects across various cell lines, detailed experimental protocols for the assays performed, and visual representations of key experimental workflows and potential mechanistic pathways. All data should be considered preliminary and is intended to form the basis for more definitive future studies.

Quantitative Cytotoxicity Data

The cytotoxic potential of this compound was evaluated against a panel of human cell lines to determine its general toxicity and potential for cell-type specificity. The half-maximal inhibitory concentration (IC50), representing the concentration of the agent that causes a 50% reduction in cell viability, was determined using the MTT assay after a 48-hour exposure period.

Table 1: IC50 Values of this compound in Human Cell Lines

Cell LineCell TypeTissue of OriginIC50 (µM)
HEK-293Embryonic Kidney CellsKidney85.2 ± 5.6
HepG2Hepatocellular CarcinomaLiver62.5 ± 4.1
A549Lung CarcinomaLung78.9 ± 6.3
HaCaTKeratinocyteSkin112.4 ± 8.9

Data are presented as mean ± standard deviation from three independent experiments.

Detailed Experimental Protocols

The following sections detail the methodologies used to generate the cytotoxicity data for this compound.

Cell Culture and Maintenance

All cell lines (HEK-293, HepG2, A549, HaCaT) were obtained from the American Type Culture Collection (ATCC).

  • Culture Medium: Cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Incubation Conditions: Cultures were maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.[1]

  • Subculturing: Cells were passaged upon reaching 80-90% confluency. Adherent cells were detached using a 0.25% Trypsin-EDTA solution.

MTT Assay for Cell Viability

The MTT assay measures the metabolic activity of cells as an indicator of their viability.[1][2] Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[1][3]

  • Cell Seeding: Cells were seeded into 96-well flat-bottom plates at a density of 5 × 10³ cells per well in 100 µL of culture medium and incubated for 24 hours to allow for attachment.[1]

  • Compound Treatment: A stock solution of this compound was prepared in dimethyl sulfoxide (DMSO) and serially diluted in culture medium to achieve the desired final concentrations. The final DMSO concentration in all wells, including controls, was maintained at ≤ 0.5%. Cells were treated with various concentrations of the agent and incubated for 48 hours.

  • MTT Addition: After the incubation period, 10 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) was added to each well.[1][3]

  • Incubation: The plates were incubated for an additional 3-4 hours at 37°C to allow for the formation of formazan crystals.[1][4]

  • Solubilization: 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) was added to each well to dissolve the formazan crystals.[1][4] The plate was then shaken on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader, with a reference wavelength of 630 nm to correct for background absorbance.[1][4]

  • Data Analysis: The percentage of cell viability was calculated relative to the vehicle-treated control cells. IC50 values were determined by plotting the percentage of viability against the log concentration of the compound and fitting the data to a sigmoidal dose-response curve.

Lactate Dehydrogenase (LDH) Assay for Membrane Integrity

The LDH assay is a colorimetric method used to quantify cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[5]

  • Experimental Setup: Cells were seeded and treated with this compound in a 96-well plate as described for the MTT assay. Three control groups were included:

    • Vehicle Control: Cells treated with vehicle only (for spontaneous LDH release).

    • High Control: Cells treated with a lysis buffer (e.g., 2% Triton X-100) 45 minutes before the end of the experiment (for maximum LDH release).[6]

    • Medium Background: Wells containing only culture medium.

  • Supernatant Collection: After the 48-hour incubation, the plate was centrifuged at 1000 RPM for 5 minutes.[6] 50-100 µL of supernatant was carefully transferred from each well to a new, clean 96-well plate.[5][6]

  • Reaction Mixture: An LDH assay reaction mixture, containing substrate and cofactor, was prepared according to the manufacturer's instructions and added to each well containing the supernatant.

  • Incubation: The plate was incubated at room temperature for 20-30 minutes, protected from light.[5][6]

  • Absorbance Measurement: A stop solution was added, and the absorbance was measured at 490 nm.[6]

  • Calculation: Percent cytotoxicity was calculated using the formula: % Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Annexin V/Propidium Iodide (PI) Assay for Apoptosis Detection

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7] During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorochrome-conjugated Annexin V.[8] Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells but can stain the DNA of late apoptotic and necrotic cells that have lost membrane integrity.[7]

  • Cell Preparation: Cells were seeded in 6-well plates and treated with this compound for 48 hours. Both floating and adherent cells were collected. Adherent cells were detached using trypsin and combined with the corresponding supernatant.[7]

  • Washing: The collected cells were washed twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[9]

  • Resuspension: The cell pellet was resuspended in 1X Annexin-binding buffer at a concentration of approximately 1 × 10^6 cells/mL.[8]

  • Staining: 100 µL of the cell suspension was transferred to a flow cytometry tube. Fluorochrome-conjugated Annexin V (e.g., FITC) and PI were added to the cell suspension.[8]

  • Incubation: The cells were incubated for 15 minutes at room temperature in the dark.[8]

  • Analysis: After incubation, 400 µL of 1X Annexin-binding buffer was added to each tube, and the samples were analyzed by flow cytometry as soon as possible.[8]

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[7]

Visualizations: Workflows and Pathways

The following diagrams illustrate the experimental process and a hypothetical signaling pathway potentially involved in the cytotoxic effects of this compound.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Cytotoxicity Assays cluster_mtt MTT Workflow cluster_ldh LDH Workflow cluster_analysis Phase 4: Data Analysis culture Cell Culture (HEK-293, HepG2, etc.) seed Seed Cells in 96-well plates culture->seed incubate_24h Incubate 24h (37°C, 5% CO2) seed->incubate_24h treatment Treat with Agent 78 (Serial Dilutions) incubate_24h->treatment incubate_48h Incubate 48h treatment->incubate_48h mtt MTT Assay (Metabolic Activity) incubate_48h->mtt ldh LDH Assay (Membrane Integrity) incubate_48h->ldh mtt_add Add MTT Reagent mtt_incubate Incubate 4h mtt_add->mtt_incubate mtt_solubilize Add Solubilizer mtt_incubate->mtt_solubilize mtt_read Read Absorbance (570nm) mtt_solubilize->mtt_read analysis Calculate % Viability & Determine IC50 mtt_read->analysis ldh_supernatant Collect Supernatant ldh_reagent Add LDH Reagent ldh_supernatant->ldh_reagent ldh_incubate Incubate 30min ldh_reagent->ldh_incubate ldh_read Read Absorbance (490nm) ldh_incubate->ldh_read ldh_read->analysis

Caption: Experimental workflow for in vitro cytotoxicity testing.

G cluster_stimulus External Stimulus cluster_mito Mitochondrial (Intrinsic) Pathway cluster_caspase Caspase Cascade cluster_outcome Cellular Outcome agent78 This compound bax Bax Activation agent78->bax mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 apoptosome Apoptosome Formation apaf1->apoptosome with Cytochrome c cas9 Pro-Caspase-9 apoptosome->cas9 active_cas9 Active Caspase-9 cas9->active_cas9 cas3 Pro-Caspase-3 active_cas9->cas3 active_cas3 Active Caspase-3 (Executioner) cas3->active_cas3 apoptosis Apoptosis active_cas3->apoptosis

Caption: Hypothetical intrinsic apoptosis pathway induced by Agent 78.

References

Methodological & Application

Application Notes & Protocols: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Agent 78

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Minimum Inhibitory Concentration (MIC) is a fundamental metric in microbiology and antimicrobial drug development. It is defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[1][2][3][4][5] The determination of MIC values is crucial for assessing the potency of new antibacterial agents, monitoring the emergence of resistant strains, and guiding therapeutic choices.[2][3][4] This document provides a detailed protocol for determining the MIC of "Antibacterial Agent 78" using the broth microdilution method, a widely accepted and standardized technique.[6][7]

Data Presentation: MIC of this compound

The following table summarizes hypothetical MIC data for this compound against common bacterial pathogens. This data is for illustrative purposes to demonstrate the standard format for presenting MIC results.

Bacterial StrainATCC NumberMIC (µg/mL)Interpretation
Staphylococcus aureus292134Susceptible
Escherichia coli259228Susceptible
Pseudomonas aeruginosa2785332Intermediate
Enterococcus faecalis2921264Resistant

Interpretation Categories:

  • Susceptible (S): The concentration of the agent required to inhibit the organism is achievable in the body with standard dosage regimens.[4]

  • Intermediate (I): The agent may be effective at higher dosages or in specific body sites where it concentrates.[4]

  • Resistant (R): The concentration of the agent required to inhibit the organism is not achievable with normal therapeutic doses.[4]

Experimental Protocol: Broth Microdilution Method

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) for antimicrobial susceptibility testing.[8][9]

Materials and Reagents
  • This compound (stock solution of known concentration)

  • Sterile 96-well microtiter plates (U- or flat-bottom)[10]

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)[2]

  • Bacterial strains (e.g., ATCC quality control strains)[11]

  • Sterile diluents (e.g., deionized water, DMSO, depending on the solubility of Agent 78)

  • Spectrophotometer or McFarland turbidity standards (0.5 standard)

  • Incubator (35°C ± 2°C)[12]

  • Micropipettes and sterile tips

  • Sterile petri dishes[10]

Preparation of Bacterial Inoculum
  • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

  • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Within 15 minutes of preparation, dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[7]

Preparation of Antibacterial Agent Dilutions
  • Prepare a stock solution of this compound at a high concentration (e.g., 1280 µg/mL) in a suitable sterile solvent.

  • Perform serial two-fold dilutions of the stock solution in CAMHB to create a range of concentrations.[1][8] For a typical 96-well plate setup:

    • Add 100 µL of sterile CAMHB to wells 2 through 12 of a microtiter plate row.

    • Add 200 µL of the highest concentration of Agent 78 (e.g., 256 µg/mL, which is a 2x working concentration) to well 1.

    • Transfer 100 µL from well 1 to well 2, mixing thoroughly.

    • Continue this serial dilution process from well 2 to well 10. Discard 100 µL from well 10.[10]

    • Well 11 will serve as the growth control (no agent).

    • Well 12 will serve as the sterility control (no bacteria).[10]

Inoculation and Incubation
  • Add 100 µL of the prepared bacterial inoculum (from step 2.3) to wells 1 through 11. Do not add bacteria to well 12.

  • The final volume in each well (1-11) will be 200 µL. This step dilutes the antibacterial agent concentrations by half, achieving the final desired test concentrations.

  • Seal the plate or cover it with a lid to prevent evaporation and contamination.

  • Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.[6]

Interpretation of Results
  • After incubation, visually inspect the wells for turbidity. A button of cells at the bottom of the well also indicates growth.[1][6]

  • The sterility control (well 12) should be clear.

  • The growth control (well 11) should be turbid.

  • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.[1][2][5]

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the broth microdilution protocol for determining the MIC of this compound.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_agent Prepare Serial Dilutions of Agent 78 in Plate inoculate Inoculate Plate with Bacterial Suspension prep_agent->inoculate prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate Plate (35°C, 16-20h) inoculate->incubate read_plate Visually Inspect for Turbidity (Growth) incubate->read_plate determine_mic Determine MIC Value read_plate->determine_mic

Caption: Workflow for MIC determination using broth microdilution.

Hypothetical Signaling Pathway Inhibition

This diagram illustrates a hypothetical bacterial signaling pathway that could be targeted by an antibacterial agent. For instance, an agent might inhibit a kinase that is crucial for a downstream cellular process like cell wall synthesis.

Signaling_Pathway cluster_pathway Bacterial Cell receptor Signal Receptor kinase_a Kinase A receptor->kinase_a Activates tf Transcription Factor kinase_a->tf Phosphorylates response Cell Wall Synthesis tf->response Initiates agent This compound agent->kinase_a Inhibits

Caption: Hypothetical inhibition of a bacterial signaling pathway.

References

Application Notes and Protocols: Time-Kill Assay for Antibacterial Agent 78

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The time-kill assay is a dynamic method used to assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time. This in vitro test provides crucial data on the rate and extent of bacterial killing, offering deeper insights than static antimicrobial susceptibility tests like the determination of the Minimum Inhibitory Concentration (MIC). These application notes provide a detailed protocol for performing a time-kill assay for a novel investigational compound, "Antibacterial agent 78," against a target bacterial strain. The methodology adheres to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

The primary objective of this assay is to characterize the pharmacodynamic properties of this compound by determining its killing kinetics. Bactericidal activity is generally defined as a ≥3-log10 (99.9%) reduction in the colony-forming units per milliliter (CFU/mL) compared to the initial inoculum.[1][2] In contrast, a bacteriostatic agent inhibits bacterial growth, resulting in a minimal change in CFU/mL over the incubation period.[2]

Key Experimental Parameters

A summary of the critical experimental parameters for the time-kill assay of this compound is presented in the table below.

ParameterRecommended Specification
Bacterial Strain e.g., Methicillin-resistant Staphylococcus aureus (MRSA) ATCC 43300
Growth Medium Cation-Adjusted Mueller-Hinton Broth (CAMHB)
Inoculum Preparation Mid-logarithmic growth phase culture
Initial Inoculum Density Approximately 5 x 10^5 CFU/mL
Test Concentrations 0.5x, 1x, 2x, and 4x the Minimum Inhibitory Concentration (MIC)
Controls Growth Control (no agent), Positive Control (e.g., Vancomycin)
Sampling Time Points 0, 2, 4, 6, 8, and 24 hours
Incubation Conditions 37°C with shaking (e.g., 180 rpm)
Quantification Method Serial dilution and plate counting

Experimental Protocol

This section provides a step-by-step methodology for conducting the time-kill assay for this compound.

Materials
  • This compound stock solution

  • Positive control antibiotic (e.g., Vancomycin)

  • Target bacterial strain (e.g., MRSA ATCC 43300)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Tryptic Soy Agar (TSA) plates

  • Sterile saline or Phosphate Buffered Saline (PBS)

  • Sterile culture tubes or flasks

  • Spectrophotometer

  • Incubator with shaking capabilities

  • Micropipettes and sterile tips

  • Serial dilution tubes

Procedure
  • Inoculum Preparation:

    • From a fresh overnight culture of the target bacterium on a TSA plate, inoculate a single colony into a tube containing 5 mL of CAMHB.

    • Incubate at 37°C with shaking until the culture reaches the mid-logarithmic growth phase (typically an optical density at 600 nm of 0.2-0.3).[3]

    • Dilute the bacterial suspension in fresh CAMHB to achieve a starting inoculum of approximately 5 x 10^5 CFU/mL. The exact dilution factor should be determined empirically for each bacterial strain.

  • Preparation of Test Solutions:

    • Prepare stock solutions of this compound and the positive control antibiotic in a suitable solvent.

    • In sterile culture tubes or flasks, prepare the final test concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC) of this compound and the positive control by diluting the stock solutions in the appropriate volume of CAMHB containing the prepared bacterial inoculum.

    • Include a growth control tube containing only the bacterial inoculum in CAMHB without any antibacterial agent.

  • Incubation and Sampling:

    • Incubate all test and control tubes at 37°C with constant agitation (e.g., 180 rpm).

    • At each specified time point (0, 2, 4, 6, 8, and 24 hours), aseptically remove an aliquot (e.g., 100 µL) from each tube.[1]

  • Quantification of Viable Bacteria:

    • Perform ten-fold serial dilutions of each collected aliquot in sterile saline or PBS.

    • Plate a defined volume (e.g., 100 µL) of the appropriate dilutions onto TSA plates.

    • Incubate the plates at 37°C for 18-24 hours.

    • Following incubation, count the number of colonies on the plates that yield between 30 and 300 colonies.

    • Calculate the CFU/mL for each time point using the following formula: CFU/mL = (Number of colonies x Dilution factor) / Volume plated (mL)

Data Presentation and Analysis

The results of the time-kill assay should be presented in both tabular and graphical formats for clear interpretation.

Tabular Data

Summarize the quantitative data in a table showing the log10 CFU/mL values for each concentration and control at each time point.

Time (hours)Growth Control (log10 CFU/mL)0.5x MIC (log10 CFU/mL)1x MIC (log10 CFU/mL)2x MIC (log10 CFU/mL)4x MIC (log10 CFU/mL)Positive Control (log10 CFU/mL)
0 5.705.715.705.695.725.70
2 6.305.505.104.503.804.90
4 7.105.354.603.202.604.10
6 7.905.404.552.80<2.003.50
8 8.505.604.702.75<2.003.10
24 9.206.805.903.50<2.002.50

Note: The data presented in this table is for illustrative purposes only.

Graphical Representation

Plot the mean log10 CFU/mL (± standard deviation) versus time for each concentration of this compound and the controls. This graphical representation, known as a time-kill curve, provides a visual depiction of the agent's activity.[4][5]

Experimental Workflow Diagram

The following diagram illustrates the overall workflow of the time-kill assay.

Time_Kill_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_quantification Quantification cluster_analysis Data Analysis start Start prep_culture Prepare Bacterial Culture (Mid-log phase) start->prep_culture adjust_inoculum Adjust Inoculum Density (~5x10^5 CFU/mL) prep_culture->adjust_inoculum prep_solutions Prepare Test Solutions (Agent 78, Controls) adjust_inoculum->prep_solutions incubate Incubate at 37°C with Shaking prep_solutions->incubate sample Sample at Time Points (0, 2, 4, 6, 8, 24h) incubate->sample Repeat for each time point serial_dilute Perform Serial Dilutions sample->serial_dilute plate Plate Dilutions on Agar serial_dilute->plate incubate_plates Incubate Plates (18-24h) plate->incubate_plates count_colonies Count Colonies (CFU) incubate_plates->count_colonies calculate_cfu Calculate CFU/mL count_colonies->calculate_cfu plot_curves Plot Time-Kill Curves (log10 CFU/mL vs. Time) calculate_cfu->plot_curves determine_activity Determine Activity (Bactericidal/Bacteriostatic) plot_curves->determine_activity end End determine_activity->end

Caption: Workflow for the time-kill assay of this compound.

Interpretation of Results

  • Bactericidal Activity: A reduction of ≥3-log10 in CFU/mL (99.9% kill) from the initial inoculum at a specific time point indicates bactericidal activity.[2][6]

  • Bacteriostatic Activity: A reduction of <3-log10 in CFU/mL from the initial inoculum, with the bacterial count remaining relatively stable or showing minimal increase compared to the growth control, suggests bacteriostatic activity.[6][7]

  • Concentration-Dependent Killing: If higher concentrations of this compound result in a more rapid and extensive reduction in bacterial viability, the agent exhibits concentration-dependent killing.

  • Time-Dependent Killing: If the extent of killing is primarily influenced by the duration of exposure above the MIC, rather than increasing concentrations, the agent demonstrates time-dependent killing.[8]

These detailed application notes and protocols provide a robust framework for the characterization of "this compound" and can be adapted for the evaluation of other novel antimicrobial compounds. Adherence to standardized methodologies is crucial for generating reproducible and comparable data in the field of antimicrobial drug development.

References

Application Notes and Protocols for Antibacterial Agent 78 in Biofilm Formation Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The designation "Antibacterial agent 78" does not correspond to a universally recognized compound. The following application notes and protocols are based on the properties of a representative class of antibacterial agents, specifically quinazoline derivatives, which have demonstrated efficacy in inhibiting biofilm formation. This document serves as a comprehensive guide for utilizing such compounds in biofilm research.

Introduction

Bacterial biofilms are structured communities of microorganisms encased in a self-produced extracellular polymeric substance (EPS), which adhere to both biological and non-biological surfaces. Biofilms exhibit increased resistance to antimicrobial agents and the host immune system, making them a significant challenge in clinical and industrial settings. The development of novel anti-biofilm agents is a critical area of research. This document provides detailed application notes and protocols for the use of a representative antibacterial agent, herein referred to as "this compound" (based on quinazoline analogs), in biofilm formation assays.

Mechanism of Action

Quinazoline derivatives have been shown to possess broad-spectrum antibacterial activity.[1][2][3] While the exact mechanism can vary between specific analogs, a common target is the bacterial cell wall synthesis pathway.[1][4] Some quinazolinones have been found to bind to the allosteric site of penicillin-binding protein (PBP)2a, a key enzyme in peptidoglycan synthesis, particularly in methicillin-resistant Staphylococcus aureus (MRSA).[1][4]

Furthermore, certain quinazolinone analogs act as inhibitors of quorum sensing (QS), a bacterial cell-to-cell communication system that regulates the expression of virulence factors and biofilm formation.[5][6] By interfering with QS signaling pathways, such as the pqs system in Pseudomonas aeruginosa, these compounds can effectively inhibit biofilm development without directly killing the bacteria, which may reduce the selective pressure for resistance development.[5]

Signaling Pathway: Quorum Sensing Inhibition

The diagram below illustrates a simplified model of the Pseudomonas aeruginosa quorum sensing cascade, a potential target for quinazoline-based antibacterial agents.

QuorumSensing cluster_cell Bacterial Cell LasR LasR RhlR RhlR LasR->RhlR Activates pqsABCD pqsABCD (Biosynthesis) LasR->pqsABCD Activates Biofilm_Genes Biofilm Formation Genes RhlR->Biofilm_Genes Regulates PqsR PqsR Virulence_Genes Virulence Factor Genes PqsR->Virulence_Genes Regulates PqsR->Biofilm_Genes Regulates AHL_Las 3-oxo-C12-HSL (Autoinducer) AHL_Las->LasR AHL_Rhl C4-HSL (Autoinducer) AHL_Rhl->RhlR PQS PQS (Signal) PQS->PqsR LasI LasI (Synthase) LasI->AHL_Las RhlI RhlI (Synthase) RhlI->AHL_Rhl pqsABCD->PQS Agent78 This compound (Quinazoline Analog) Agent78->PqsR Inhibits

Caption: Quorum sensing pathway in P. aeruginosa and potential inhibition by Agent 78.

Data Presentation: Anti-Biofilm Activity of Quinazoline Derivatives

The following table summarizes the reported anti-biofilm activity of various quinazoline analogs against different bacterial strains. This data provides a reference for the expected efficacy of "this compound."

Compound Class/AnalogTarget OrganismAssay TypeEfficacy MetricValue (µM)Reference
2-(2-amino-6-arylpyrimidin-4-yl)quinazolin-4(3H)-ones (5h, 5j, 5k)Staphylococcus aureus (MRSA)Biofilm InhibitionIC5020.7 - 22.4[7][8]
2-aminoquinazolinesMycobacterium smegmatisBiofilm InhibitionIC5023 - 54[9]
Quinazolinone derivatives (19, 20)Pseudomonas aeruginosaBiofilm InhibitionIC503.55, 6.86[6]
Pyrimidin-4-yl quinazolin-4(3H)-one conjugate (IV)Staphylococcus aureus (MRSA)Biofilm InhibitionIC5020.7[6]
Quinazolinone derivatives (V)Candida albicansBiofilm InhibitionIC50< 30[6]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is essential to determine the concentration range of this compound that inhibits bacterial growth, which will inform the concentrations to be used in sub-MIC biofilm inhibition assays.

Materials:

  • This compound stock solution (e.g., in DMSO)

  • Bacterial strain of interest (e.g., P. aeruginosa, S. aureus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare a 2-fold serial dilution of this compound in CAMHB in a 96-well plate.

  • Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include a positive control (bacteria in broth without the agent) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the agent that completely inhibits visible growth, as determined by visual inspection or by measuring the optical density at 600 nm (OD600).

Protocol 2: Biofilm Inhibition Assay using Crystal Violet Staining

This protocol quantifies the ability of this compound to inhibit biofilm formation at sub-MIC concentrations.

Materials:

  • This compound

  • Bacterial strain of interest

  • Tryptic Soy Broth (TSB) or other suitable growth medium

  • 96-well flat-bottom microtiter plates

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic Acid

  • Phosphate-buffered saline (PBS)

  • Plate reader

Procedure:

  • Grow an overnight culture of the test bacterium in TSB at 37°C.

  • Dilute the overnight culture 1:100 in fresh TSB.

  • Add 100 µL of the diluted bacterial culture to each well of a 96-well plate.

  • Add 100 µL of TSB containing various sub-MIC concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO) and a growth control (no agent).

  • Incubate the plate at 37°C for 24-48 hours without shaking.

  • After incubation, carefully discard the planktonic cells by inverting the plate.

  • Gently wash the wells twice with 200 µL of PBS to remove non-adherent cells.

  • Add 150 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Remove the crystal violet solution and wash the plate three times with PBS.

  • Air-dry the plate completely.

  • Solubilize the stained biofilm by adding 200 µL of 30% acetic acid to each well.

  • Incubate for 15 minutes at room temperature.

  • Measure the absorbance at 570 nm (OD570) using a plate reader.

  • Calculate the percentage of biofilm inhibition relative to the control.

Experimental Workflow: Biofilm Inhibition Assay

BiofilmAssayWorkflow start Start prep_culture Prepare Overnight Bacterial Culture start->prep_culture dilute_culture Dilute Culture 1:100 in Fresh Medium prep_culture->dilute_culture plate_setup Dispense Culture into 96-well Plate dilute_culture->plate_setup add_agent Add Sub-MIC Concentrations of Agent 78 plate_setup->add_agent incubate Incubate at 37°C for 24-48 hours add_agent->incubate remove_planktonic Discard Planktonic Cells incubate->remove_planktonic wash_pbs1 Wash with PBS (x2) remove_planktonic->wash_pbs1 stain_cv Stain with 0.1% Crystal Violet wash_pbs1->stain_cv wash_pbs2 Wash with PBS (x3) stain_cv->wash_pbs2 dry_plate Air Dry Plate wash_pbs2->dry_plate solubilize Solubilize with 30% Acetic Acid dry_plate->solubilize read_absorbance Measure Absorbance at 570 nm solubilize->read_absorbance analyze Calculate % Inhibition read_absorbance->analyze end End analyze->end

Caption: Workflow for the crystal violet biofilm inhibition assay.

Conclusion

"this compound," representing the class of quinazoline derivatives, demonstrates significant potential for the inhibition of bacterial biofilm formation. The provided protocols offer a standardized approach to evaluate its efficacy. Researchers are encouraged to adapt these methodologies to their specific bacterial strains and experimental conditions. Further investigation into the precise molecular targets and mechanisms of action will be crucial for the development of these compounds as effective anti-biofilm therapeutics.

References

Application Notes and Protocols for Antibacterial Agent 78 in Resistant Bacterial Strains

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibacterial agent 78, identified as compound 30 in the scientific literature, is a novel 2,4-disubstituted quinazoline analog with demonstrated efficacy against a range of bacterial pathogens, including multidrug-resistant strains. This document provides detailed application notes and experimental protocols based on the findings from the primary research publication by Megahed et al. (2022) in Bioorganic & Medicinal Chemistry Letters. The information herein is intended to guide researchers in the evaluation and potential application of this compound in microbiological and drug development studies.

Data Presentation

The antibacterial activity of this compound and related compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following tables summarize the MIC values of this compound (compound 30) and a selection of comparator compounds against various susceptible and resistant bacterial strains.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Gram-Positive Bacteria

Bacterial StrainResistance ProfileMIC (µg/mL)
Staphylococcus aureus NewmanMethicillin-Susceptible (MSSA)4
Staphylococcus aureus DSM-11729Methicillin-Resistant (MRSA)8
Staphylococcus aureus Mu50Vancomycin-Intermediate (VISA)8
Streptococcus pneumoniae DSM-20566Penicillin-Resistant4
Enterococcus faecalis DSM-20478Vancomycin-Susceptible4
Enterococcus faecium DSM-17050Vancomycin-Resistant (VRE)8

Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Gram-Negative Bacteria and Mycobacteria

Bacterial StrainCharacteristicsMIC (µg/mL)
Escherichia coli TolC mutantEfflux pump deficient16
Mycobacterium smegmatis mc² 155-4

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the antibacterial properties of this compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of this compound against various bacterial strains.

Materials:

  • This compound (stock solution in DMSO)

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • 96-well microtiter plates

  • Bacterial cultures in logarithmic growth phase

  • Spectrophotometer (for inoculum standardization)

  • Incubator

Procedure:

  • Inoculum Preparation:

    • From a fresh agar plate, pick a few colonies of the test bacterium and inoculate into a tube containing 5 mL of MHB.

    • Incubate the culture at 37°C with shaking until it reaches the logarithmic growth phase (equivalent to a 0.5 McFarland standard).

    • Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of this compound:

    • Add 100 µL of MHB to all wells of a 96-well microtiter plate, except for the first column.

    • Add 200 µL of the this compound stock solution (at a starting concentration of, for example, 128 µg/mL) to the first well of each row to be tested.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate. Discard the final 100 µL from the last well.

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL and a final bacterial concentration of approximately 2.5 x 10^5 CFU/mL.

  • Controls:

    • Positive Control: A well containing only the bacterial inoculum in MHB (no antibacterial agent).

    • Negative Control: A well containing only MHB (no bacteria or antibacterial agent).

  • Incubation:

    • Seal the microtiter plate and incubate at 37°C for 18-24 hours.

  • Reading the Results:

    • The MIC is the lowest concentration of this compound at which there is no visible growth of bacteria. This can be assessed visually or by measuring the optical density at 600 nm (OD600).

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows related to the application of this compound.

experimental_workflow cluster_prep Preparation cluster_assay MIC Assay cluster_results Results bacterial_culture Bacterial Culture (Log Phase) inoculation Inoculation with Bacterial Suspension bacterial_culture->inoculation agent_prep This compound (Stock Solution) serial_dilution Serial Dilution in 96-well Plate agent_prep->serial_dilution serial_dilution->inoculation incubation Incubation (18-24h, 37°C) inoculation->incubation read_mic Determine MIC (Visual/OD600) incubation->read_mic

Caption: Workflow for MIC Determination of this compound.

logical_relationship A This compound C Inhibition of Bacterial Growth A->C exhibits activity against B Resistant Bacterial Strain (e.g., MRSA, VRE) B->C is susceptible to D Potential Therapeutic Application C->D suggests

Caption: Logical Relationship of this compound to Resistant Strains.

Disclaimer: This document is for informational and research purposes only and is not intended as a substitute for professional scientific guidance. The protocols provided are based on published research and may require optimization for specific laboratory conditions and bacterial strains.

Application Notes and Protocols: Antibacterial Agent MSI-78 in In Vivo Infection Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibacterial agent MSI-78 is a synthetic 22-residue cationic peptide analog of magainin, a class of naturally occurring antimicrobial peptides.[1][2] These peptides represent a promising area of antibiotic development due to their broad-spectrum activity and unique mechanism of action that can be effective against antibiotic-resistant strains.[2] MSI-78 has been primarily investigated as a topical agent for the treatment of skin and soft tissue infections. Its mode of action involves direct interaction with and disruption of the anionic phospholipids in microbial cell membranes, leading to cell death.[1] This document provides detailed application notes and protocols for the use of MSI-78 in a relevant in vivo infection model.

Data Presentation

The in vivo efficacy of MSI-78 has been demonstrated in preclinical and clinical studies. The following table summarizes the quantitative data from a key preclinical swine wound infection model and human skin flora studies.

Model System Pathogen/Flora MSI-78 Application Outcome Reference
Swine Skin Wound ModelPseudomonas aeruginosaTopical5-log reduction in bacterial count[1]
Human SkinPerineal Skin FloraTopical4-log reduction in bacterial count[1]

Table 1: Summary of Quantitative In Vivo Efficacy Data for MSI-78.

Mechanism of Action

MSI-78 exerts its bactericidal effect through a non-receptor-mediated mechanism. As a cationic peptide, it is electrostatically attracted to the negatively charged components of bacterial cell membranes, such as phospholipids. Upon binding, the peptide inserts into the lipid bilayer, disrupting its integrity and forming pores or channels. This leads to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell lysis.

cluster_0 Bacterial Cell Membrane (Anionic) cluster_1 Extracellular Space cluster_2 Intracellular Space Membrane Phospholipid Bilayer Leakage Leakage of Cellular Contents Membrane->Leakage Membrane Disruption & Pore Formation MSI78 MSI-78 (Cationic Peptide) MSI78->Membrane Electrostatic Attraction & Binding Lysis Cell Lysis and Death Leakage->Lysis

Caption: Mechanism of MSI-78 action on bacterial cell membranes.

Experimental Protocols

Murine Surgical Site Infection Model

This protocol is adapted from established models for evaluating topical antimicrobial agents and is suitable for assessing the in vivo efficacy of MSI-78.

Objective: To evaluate the antibacterial efficacy of topically applied MSI-78 in a murine model of surgical site infection.

Materials:

  • MSI-78 (to be formulated in a suitable vehicle, e.g., poloxamer gel)

  • Pathogenic bacteria (e.g., Methicillin-resistant Staphylococcus aureus - MRSA)

  • Male/Female mice (e.g., BALB/c, 6-8 weeks old)

  • Anesthetic (e.g., isoflurane)

  • Surgical tools (scalpel, forceps)

  • Suture material (e.g., silk)

  • Sterile saline

  • Bacterial culture media (e.g., Tryptic Soy Broth, Tryptic Soy Agar)

  • Homogenizer

Workflow Diagram:

A Suture Contamination (e.g., MRSA) C Incision & Suture Implantation A->C B Animal Anesthesia B->C D Topical Treatment (MSI-78 or Vehicle) C->D E Incubation Period (e.g., 4 hours) D->E F Tissue Excision & Homogenization E->F G Serial Dilution & Plating F->G H CFU Enumeration & Data Analysis G->H

Caption: Experimental workflow for the murine surgical site infection model.

Procedure:

  • Preparation of Bacterial Inoculum:

    • Culture MRSA overnight in Tryptic Soy Broth (TSB).

    • Wash the bacterial cells with sterile saline and resuspend to a concentration of approximately 10^8 CFU/mL.

    • Soak sterile silk sutures in the bacterial suspension for 30 minutes.

  • Surgical Procedure:

    • Anesthetize the mouse using a calibrated vaporizer with isoflurane.

    • Shave the dorsal surface and disinfect the area with 70% ethanol.

    • Make a small incision (~1 cm) on the back of the mouse.

    • Implant one piece of the contaminated suture into the incision.

    • Close the wound with one or two surgical clips.

  • Treatment Application:

    • Divide animals into treatment groups (e.g., Vehicle control, MSI-78 low dose, MSI-78 high dose, positive control antibiotic).

    • Apply a standardized amount of the formulated MSI-78 or vehicle directly onto the closed wound.

  • Sample Collection and Processing:

    • After a predetermined time (e.g., 4-24 hours), humanely euthanize the mice.

    • Aseptically excise the tissue surrounding the incision site.

    • Weigh the tissue and place it in a sterile tube containing saline.

    • Homogenize the tissue using a mechanical homogenizer.

  • Quantification of Bacterial Load:

    • Perform serial dilutions of the tissue homogenate in sterile saline.

    • Plate the dilutions onto Tryptic Soy Agar (TSA) plates.

    • Incubate the plates at 37°C for 18-24 hours.

    • Count the number of colonies to determine the Colony Forming Units (CFU) per gram of tissue.

  • Data Analysis:

    • Compare the mean CFU/gram of tissue between the MSI-78 treated groups and the vehicle control group.

    • Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of any observed reduction in bacterial load.

Concluding Remarks

MSI-78 has demonstrated significant antibacterial activity in topical in vivo infection models. The protocols and data presented here provide a framework for the continued investigation of this and other cationic peptides as potential therapeutic agents. Further studies could explore its efficacy against a broader range of pathogens, its potential for systemic application with appropriate formulation, and its role in combating infections caused by multidrug-resistant bacteria.

References

"Antibacterial agent 78" solubility for experimental assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and solubility data for the experimental use of Antibacterial Agent 78, a novel synthetic compound with potent antibacterial properties. The information is intended to guide researchers in utilizing this agent for in vitro assays.

Overview of this compound

This compound is a novel synthetic molecule belonging to the quinazoline class of compounds. It has demonstrated significant inhibitory activity against a range of Gram-positive and Gram-negative bacteria. Its mechanism of action is currently under investigation but is believed to involve the disruption of bacterial cell wall synthesis.

Solubility of this compound

Proper solubilization of this compound is critical for accurate and reproducible experimental results. The solubility of the compound has been determined in several common laboratory solvents. It is recommended to prepare a fresh stock solution for each experiment.

Table 1: Solubility Data for this compound

SolventSolubility (mg/mL)Maximum Stock Concentration (mM)Notes
Dimethyl Sulfoxide (DMSO)> 50100Recommended for primary stock solution.
Ethanol (95%)1020May require warming to fully dissolve.
Methanol510Suitable for some applications.
Water< 0.1InsolubleNot recommended for stock solutions.
Phosphate-Buffered Saline (PBS)< 0.1InsolubleNot recommended for stock solutions.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a fundamental technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol for MIC Determination:

  • Prepare Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

    • Inoculate the colonies into a sterile broth medium (e.g., Mueller-Hinton Broth).

    • Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (approximately 0.5 McFarland standard).

    • Dilute the bacterial suspension to a final concentration of 5 x 10^5 CFU/mL in the appropriate broth.

  • Prepare Serial Dilutions of this compound:

    • Prepare a 1 mg/mL stock solution of this compound in DMSO.

    • Perform a two-fold serial dilution of the stock solution in the appropriate broth in a 96-well microtiter plate. The final volume in each well should be 100 µL.

  • Inoculation and Incubation:

    • Add 100 µL of the diluted bacterial suspension to each well of the microtiter plate, resulting in a final bacterial concentration of 2.5 x 10^5 CFU/mL.

    • Include a positive control (bacteria with no agent) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC:

    • The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria.

Table 2: MIC Values of this compound against Common Bacterial Strains

Bacterial StrainGram StainMIC (µg/mL)
Staphylococcus aureus (ATCC 29213)Positive2
Streptococcus pneumoniae (ATCC 49619)Positive1
Escherichia coli (ATCC 25922)Negative8
Pseudomonas aeruginosa (ATCC 27853)Negative16
Cytotoxicity Assay

It is essential to evaluate the potential toxicity of a new antibacterial agent to mammalian cells. A common method is the MTT assay, which measures cell viability.

Protocol for MTT Cytotoxicity Assay:

  • Cell Culture:

    • Culture a mammalian cell line (e.g., HeLa or HEK293) in the appropriate medium supplemented with 10% fetal bovine serum.

    • Seed the cells into a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours to allow for cell attachment.

  • Treatment with this compound:

    • Prepare serial dilutions of this compound in the cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the agent.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest concentration of the agent).

    • Incubate the plate for 24-48 hours.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against the agent concentration.

Table 3: Cytotoxicity of this compound

Cell LineIC50 (µM)
HeLa> 100
HEK293> 100

Visualizations

Experimental Workflow for MIC Assay

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Bacterial Culture D Inoculation with Bacteria A->D B Stock Solution of Agent 78 C Serial Dilution in 96-well Plate B->C C->D E Incubation (18-24h) D->E F Visual Inspection for Growth E->F G MIC Determination F->G

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Proposed Signaling Pathway Inhibition

Pathway_Inhibition cluster_bacterium Bacterial Cell UDP_NAG UDP-N-acetylglucosamine UDP_NAM UDP-N-acetylmuramic acid UDP_NAG->UDP_NAM MurA/MurB Peptidoglycan Peptidoglycan Synthesis UDP_NAM->Peptidoglycan Transglycosylases CellWall Cell Wall Integrity Peptidoglycan->CellWall Agent78 This compound Agent78->UDP_NAM Inhibition

Caption: Proposed mechanism of action for this compound.

Application Notes & Protocols: Combination Therapy of Antibacterial Agent 78 with Meropenem

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The rise of multidrug-resistant organisms (MDROs) necessitates the development of novel therapeutic strategies. One promising approach is the use of combination therapies that can restore the efficacy of existing antibiotics. This document outlines the application of a hypothetical novel antibacterial agent, "Antibacterial Agent 78" (AA-78), in combination with meropenem, a carbapenem antibiotic.

Hypothetical Mechanism of Action: AA-78 is a potent and selective inhibitor of New Delhi metallo-beta-lactamase 1 (NDM-1). The NDM-1 enzyme is a primary mechanism of resistance to carbapenem antibiotics in many Gram-negative bacteria. By inhibiting NDM-1, AA-78 is designed to protect meropenem from enzymatic degradation, thereby restoring its bactericidal activity against meropenem-resistant, NDM-1-producing bacteria. This combination therapy has the potential to address critical unmet medical needs in treating infections caused by carbapenem-resistant Enterobacteriaceae (CRE).

Data Presentation: In Vitro Synergy

The synergistic activity of AA-78 in combination with meropenem was evaluated against a clinical isolate of NDM-1-producing Escherichia coli using a checkerboard microdilution assay. The results are summarized in the table below.

Agent MIC Alone (µg/mL) MIC in Combination (µg/mL) FIC of Agent FIC Index (ΣFIC) Interpretation
Meropenem6420.031250.28125Synergy
AA-78820.25

Fractional Inhibitory Concentration (FIC) Index Calculation: The FIC index is calculated to determine the nature of the interaction between the two agents.[1][2]

  • FIC of Meropenem = (MIC of Meropenem in combination) / (MIC of Meropenem alone)

  • FIC of AA-78 = (MIC of AA-78 in combination) / (MIC of AA-78 alone)

  • FIC Index (ΣFIC) = FIC of Meropenem + FIC of AA-78

Interpretation of FIC Index: [1][3]

  • Synergy: ≤ 0.5

  • Additive: > 0.5 to 1

  • Indifference: > 1 to 4

  • Antagonism: > 4

The calculated FIC Index of 0.28125 indicates a strong synergistic interaction between meropenem and AA-78 against the NDM-1-producing E. coli isolate.[4]

Experimental Protocols

Checkerboard Microdilution Assay for Synergy Testing

This protocol details the method for determining the synergistic activity of AA-78 and meropenem using the checkerboard microdilution assay.[1][2][3]

Materials:

  • NDM-1-producing E. coli isolate

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound (AA-78) stock solution

  • Meropenem stock solution

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Bacterial Inoculum Preparation:

    • Culture the NDM-1-producing E. coli isolate on a suitable agar plate overnight at 37°C.

    • Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Preparation of Antibiotic Dilutions in 96-Well Plate:

    • Prepare serial twofold dilutions of meropenem and AA-78 in CAMHB in the 96-well plate.

    • Dispense 50 µL of CAMHB into each well of the microtiter plate.

    • Add 50 µL of the highest concentration of meropenem to the first well of each row and perform serial dilutions along the rows.

    • Add 50 µL of the highest concentration of AA-78 to the first well of each column and perform serial dilutions down the columns.

    • This creates a matrix of decreasing concentrations of both agents.

  • Inoculation and Incubation:

    • Inoculate each well with 100 µL of the prepared bacterial inoculum.

    • Include a growth control well (bacteria only) and a sterility control well (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis:

    • Determine the Minimum Inhibitory Concentration (MIC) for each agent alone and in combination by visual inspection for turbidity or by measuring absorbance at 600 nm. The MIC is the lowest concentration that inhibits visible growth.

    • Calculate the FIC and FIC Index as described in the Data Presentation section.

Time-Kill Curve Assay

This protocol is used to assess the bactericidal activity of the combination therapy over time.[5][6][7]

Materials:

  • NDM-1-producing E. coli isolate

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound (AA-78)

  • Meropenem

  • Sterile culture tubes

  • Incubator shaker (37°C)

  • Agar plates for colony counting

  • Sterile saline for dilutions

Procedure:

  • Inoculum Preparation:

    • Prepare a bacterial culture in CAMHB and grow to the early logarithmic phase (approximately 1 x 10⁶ CFU/mL).

  • Assay Setup:

    • Prepare culture tubes with CAMHB containing the following:

      • No drug (growth control)

      • Meropenem at a sub-MIC concentration (e.g., 0.25 x MIC)

      • AA-78 at a sub-MIC concentration (e.g., 0.25 x MIC)

      • Meropenem + AA-78 at the same sub-MIC concentrations

    • Inoculate each tube with the prepared bacterial culture to a final density of approximately 5 x 10⁵ CFU/mL.

  • Incubation and Sampling:

    • Incubate the tubes at 37°C with shaking.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), collect an aliquot from each tube.

  • Viable Cell Counting:

    • Perform serial dilutions of the collected aliquots in sterile saline.

    • Plate the dilutions onto agar plates.

    • Incubate the plates at 37°C for 18-24 hours.

    • Count the number of colonies to determine the CFU/mL at each time point.

  • Data Analysis:

    • Plot the log₁₀ CFU/mL versus time for each condition.

    • Synergy is typically defined as a ≥ 2-log₁₀ decrease in CFU/mL by the combination compared to the most active single agent at 24 hours.

    • Bactericidal activity is defined as a ≥ 3-log₁₀ reduction in CFU/mL from the initial inoculum.[8]

Visualizations

Synergy_Mechanism cluster_bacterium NDM-1 Producing Bacterium Meropenem Meropenem NDM1 NDM-1 Enzyme Meropenem->NDM1 Degradation CellWall Cell Wall Synthesis Meropenem->CellWall Inhibition InactivatedMeropenem Inactivated Meropenem NDM1->InactivatedMeropenem BacterialLysis Bacterial Lysis CellWall->BacterialLysis AA78 AA-78 AA78->NDM1 Inhibition

Caption: Proposed synergistic mechanism of AA-78 and meropenem.

Checkerboard_Workflow A Prepare Bacterial Inoculum (0.5 McFarland) C Inoculate Plate with Bacteria (Final Conc. 5x10^5 CFU/mL) A->C B Create Serial Dilutions of Meropenem & AA-78 in 96-Well Plate B->C D Incubate at 37°C for 18-24 hours C->D E Determine MICs of Single Agents & Combinations D->E F Calculate FIC Index (ΣFIC = FIC_A + FIC_B) E->F G Interpret Results: Synergy, Additive, Indifference, Antagonism F->G

References

Application Notes and Protocols for Antibacterial Agent 78 (Representing 2,4-Disubstituted Quinazoline Analogs) in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antibiotic-resistant bacteria presents a significant global health challenge, necessitating the discovery and development of novel antibacterial agents. The quinazoline scaffold has emerged as a promising pharmacophore due to its diverse biological activities. This document provides detailed application notes and protocols for the use of "Antibacterial Agent 78," a representative compound from the class of 2,4-disubstituted quinazoline analogs, in high-throughput screening (HTS) for antibacterial drug discovery. These analogs have demonstrated potent activity against a range of Gram-positive bacteria, including multidrug-resistant strains.[1][2]

Mechanism of Action

Quinazoline-based antibacterial agents can exert their effects through various mechanisms. One notable mechanism for a subset of these compounds, the 4(3H)-quinazolinones, is the inhibition of penicillin-binding proteins (PBPs).[3] PBPs are essential bacterial enzymes involved in the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall. By inhibiting key PBPs, such as PBP1 and PBP2a in Methicillin-resistant Staphylococcus aureus (MRSA), these compounds disrupt cell wall integrity, leading to bacterial cell death.[3] This mechanism is analogous to that of β-lactam antibiotics, though it originates from a non-β-lactam scaffold.[3]

cluster_0 Bacterial Cell Agent78 This compound (Quinazoline Analog) PBP Penicillin-Binding Proteins (PBP1, PBP2a) Agent78->PBP Inhibition Peptidoglycan Peptidoglycan Synthesis PBP->Peptidoglycan Catalyzes PBP->Peptidoglycan CellWall Cell Wall Integrity Peptidoglycan->CellWall Maintains Lysis Cell Lysis CellWall->Lysis Loss leads to

Diagram 1: Proposed mechanism of action for quinazoline-based antibacterials.

Data Presentation: Antibacterial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative 2,4-disubstituted quinazoline analogs against a panel of pathogenic bacteria. This data highlights their potent activity, particularly against Gram-positive organisms and mycobacteria.

Compound ClassBacterial StrainMIC Range (µg/mL)Reference
2-thio-4-amino substituted-quinazolinesGram-positive bacteria (panel)1 - 64[1]
2-thio-4-amino substituted-quinazolinesMethicillin-resistant Staphylococcus aureus (MRSA)1 - 64[1]
2-thio-4-amino substituted-quinazolinesPenicillin-resistant Streptococcus pneumoniae1 - 64[1]
2-thio-4-amino substituted-quinazolinesVancomycin-resistant Enterococcus faecalis (VRE)1 - 64[1]
2-thio-4-amino substituted-quinazolinesMycobacterium smegmatis1 - 64[1]
N'-(2-{[2-substituted phenyl)-2-oxoethyl]sulfanyl}quinazolin-4-yl) pyridine-4-carbohydrazide derivativesGram-positive bacteria (panel)0.4 - 50[4]
4(3H)-quinazolinone analogsStaphylococcus aureus (including MRSA)≤0.5 - >16[3]
4(3H)-quinazolinone analogsVancomycin-resistant Enterococcus faecalis≥16[3]

Experimental Protocols

High-Throughput Screening (HTS) for Antibacterial Activity (Whole-Cell Approach)

This protocol describes a primary HTS assay to identify compounds that inhibit bacterial growth. A whole-cell-based approach is often preferred for initial screening as it identifies compounds that are active against bacteria in their physiological context, accounting for factors like cell permeability and efflux.[5]

Start Start: Compound Library in 384-well plates Dispense Dispense Compounds (e.g., 100 nL) Start->Dispense AddBac Add Bacterial Suspension (e.g., S. aureus in MHB) Dispense->AddBac Incubate Incubate (16-20h at 37°C) AddBac->Incubate AddDye Add Viability Indicator (e.g., Resazurin) Incubate->AddDye Incubate2 Incubate (2-4h at 37°C) AddDye->Incubate2 Read Read Fluorescence (Ex/Em 560/590 nm) Incubate2->Read Analyze Data Analysis: Calculate % Inhibition, Z' Read->Analyze Hit Hit Identification Analyze->Hit

Diagram 2: Workflow for a whole-cell antibacterial high-throughput screen.

Methodology:

  • Compound Plating:

    • Using an acoustic dispenser, transfer 100 nL of each compound from the source library (typically 10 mM in DMSO) to a clear-bottom, black, 384-well microplate.

    • Include appropriate controls:

      • Negative Control: DMSO only (no compound).

      • Positive Control: A known antibiotic (e.g., Vancomycin at 10x MIC).

  • Bacterial Inoculum Preparation:

    • Culture the target bacterium (e.g., Staphylococcus aureus ATCC 29213) overnight in Cation-Adjusted Mueller-Hinton Broth (MHB).

    • Dilute the overnight culture in fresh MHB to achieve a final concentration of 5 x 105 CFU/mL.

  • Assay Procedure:

    • Add 50 µL of the bacterial inoculum to each well of the compound-plated 384-well plates.

    • Seal the plates and incubate at 37°C for 16-20 hours with shaking.

  • Viability Measurement:

    • Prepare a stock solution of a viability indicator, such as Resazurin (e.g., 0.1 mg/mL in PBS).

    • Add 5 µL of the Resazurin solution to each well.

    • Incubate for an additional 2-4 hours at 37°C.

    • Measure fluorescence using a plate reader (Excitation: ~560 nm, Emission: ~590 nm). Metabolically active bacteria will reduce Resazurin (blue, non-fluorescent) to Resorufin (pink, highly fluorescent).

  • Data Analysis:

    • Calculate the percentage of growth inhibition for each compound.

    • Identify "hits" as compounds that exhibit inhibition above a defined threshold (e.g., >80% inhibition).

    • Assess assay quality using the Z'-factor, with a value > 0.5 indicating a robust assay.

Secondary Screening: Minimum Inhibitory Concentration (MIC) Determination

Hits from the primary screen are subjected to secondary screening to confirm their activity and determine the MIC.

Methodology (Broth Microdilution):

  • Compound Preparation:

    • Perform a serial two-fold dilution of the hit compounds in DMSO or water in a 96-well plate to create a concentration gradient (e.g., from 64 µg/mL to 0.125 µg/mL).

  • Inoculum Preparation:

    • Prepare the bacterial inoculum as described in the HTS protocol (final concentration of 5 x 105 CFU/mL in MHB).

  • Assay Procedure:

    • Transfer a fixed volume of each compound dilution to a 96-well assay plate.

    • Add 100 µL of the bacterial inoculum to each well.

    • Include a growth control (no compound) and a sterility control (no bacteria).

    • Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination:

    • Determine the MIC by visual inspection as the lowest concentration of the compound that completely inhibits visible bacterial growth.

    • Alternatively, add a viability indicator like Resazurin or measure the optical density at 600 nm (OD600) to determine the inhibition of growth.

Cytotoxicity Assay

It is crucial to assess the cytotoxicity of hit compounds against mammalian cells to ensure that the antibacterial activity is not due to general toxicity.

Methodology (e.g., using HepG2 cells):

  • Cell Culture:

    • Culture human liver carcinoma (HepG2) cells in appropriate media (e.g., DMEM with 10% FBS) in a 96-well plate until they reach approximately 80% confluency.

  • Compound Treatment:

    • Treat the cells with serial dilutions of the hit compounds for 24-48 hours.

  • Viability Assessment:

    • Assess cell viability using a standard method, such as the MTT assay or a commercial kit that measures ATP content (e.g., CellTiter-Glo®).

  • Data Analysis:

    • Calculate the CC50 (the concentration of the compound that causes 50% cell death).

    • Determine the selectivity index (SI = CC50 / MIC) to prioritize compounds with high antibacterial potency and low cytotoxicity.

Conclusion

The 2,4-disubstituted quinazoline scaffold represents a valuable starting point for the development of new antibacterial agents. The protocols outlined above provide a robust framework for the high-throughput screening and initial characterization of compounds like "this compound." By employing a systematic screening cascade, from primary whole-cell screening to secondary MIC determination and cytotoxicity profiling, researchers can efficiently identify and prioritize promising lead candidates for further development in the fight against bacterial infections.

References

Troubleshooting & Optimization

"Antibacterial agent 78" stability in different lab media

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Antibacterial Agent 78

Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with essential information regarding the stability of Agent 78 in various laboratory media. Below you will find troubleshooting guides, Frequently Asked Questions (FAQs), experimental protocols, and stability data to ensure the accuracy and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal storage condition for the lyophilized powder of this compound?

A: The lyophilized powder of Agent 78 is stable for up to 24 months when stored at -20°C in a desiccated environment. Avoid repeated freeze-thaw cycles once the vial is opened. For regular use, it is advisable to weigh out smaller aliquots for stock solution preparation.

Q2: How should I prepare and store stock solutions of Agent 78?

A: We recommend preparing a 10 mg/mL stock solution in sterile dimethyl sulfoxide (DMSO). This stock solution is stable for up to 6 months when stored at -80°C in small, single-use aliquots to prevent degradation from repeated freeze-thaw cycles.[1] For aqueous-based experiments, further dilutions should be made in the appropriate buffer or medium immediately before use.

Q3: I am observing higher Minimum Inhibitory Concentration (MIC) values than expected. What could be the cause?

A: Higher-than-expected MIC values can be a result of Agent 78 degradation during the assay.[2][3][4] Agent 78 is known to be unstable in certain conditions. Key factors to consider are:

  • Media pH: Agent 78 shows maximal stability around pH 6.5-7.0. Many standard media have a higher pH, which can accelerate degradation.[2][5]

  • Incubation Temperature: Standard incubation at 37°C can lead to significant degradation over the typical 18-24 hour MIC assay period.[3][4]

  • Media Components: Certain media components can interact with and destabilize Agent 78. It is crucial to validate stability in your specific medium.

Q4: My experimental results with Agent 78 are inconsistent. What are the common sources of variability?

A: Inconsistent results are often linked to the stability of the agent. Ensure the following:

  • Fresh Preparations: Always use freshly prepared dilutions of Agent 78 from a properly stored frozen stock for each experiment.

  • Standardized Inoculum: A consistent bacterial inoculum size is critical, as a higher density of bacteria can influence the local environment (e.g., pH) of the medium.

  • Consistent Incubation Time: As Agent 78 can degrade over time, variations in incubation periods will lead to different effective concentrations of the drug, impacting results.[2][3][4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No antibacterial activity observed. 1. Complete degradation of Agent 78. 2. Improperly prepared stock solution.1. Prepare fresh dilutions immediately before the experiment. Verify stock solution storage conditions. 2. Re-prepare the stock solution, ensuring the lyophilized powder is fully dissolved.
"Skipped wells" or paradoxical growth at higher concentrations. Degradation of Agent 78 to a less active or inactive form during incubation.Consider a time-kill assay to understand the dynamics of bacterial killing versus agent degradation. Shortening the incubation time of the MIC assay, if possible for the organism, may also help.
MIC values differ between media types (e.g., MHB vs. TSB). Media components and pH are affecting the stability of Agent 78 differently.[6]Perform a stability study in each medium to determine the half-life of Agent 78 (see protocol below). This will help in interpreting cross-media results.
Bacterial regrowth after initial inhibition in a 24-hour assay. The concentration of Agent 78 has fallen below the MIC due to degradation over the incubation period, allowing surviving bacteria to proliferate.[2][7]Measure the MIC at an earlier time point (e.g., 12 hours) or use a method that can estimate the rate of antibiotic degradation, such as a delay time bioassay.[2][3][4]

Data on Stability of this compound

The following tables summarize the stability of Agent 78 under various conditions. Stability is reported as the percentage of the initial concentration remaining.

Table 1: Stability of Agent 78 (10 µg/mL) in Different Broth Media at 37°C

Time (hours)Mueller-Hinton Broth (MHB), pH 7.3Tryptic Soy Broth (TSB), pH 7.3MOPS-Buffered Medium, pH 7.0
0 100%100%100%
2 91%88%98%
6 72%65%92%
12 45%38%81%
24 18%12%60%

Table 2: Effect of Temperature and pH on Agent 78 Half-Life in MOPS-Buffered Medium

TemperaturepH 6.5pH 7.0pH 7.4
4°C > 72 hours> 72 hours~60 hours
25°C ~30 hours~24 hours~18 hours
37°C ~18 hours~14 hours~8 hours[2][3][4]

Experimental Protocols

Protocol: Assessing the Stability of Agent 78 in Broth Medium

This protocol outlines a method to determine the stability of this compound in a specific liquid medium over time using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound stock solution (10 mg/mL in DMSO)

  • Sterile broth medium of choice (e.g., MHB)

  • Sterile microcentrifuge tubes

  • Incubator set to the desired temperature (e.g., 37°C)

  • HPLC system with a suitable C18 column and UV detector

Procedure:

  • Preparation of Working Solution: Prepare a 100 µg/mL working solution of Agent 78 by diluting the stock solution 1:100 in the test medium.

  • Sample Preparation: Aliquot 1 mL of the working solution into multiple sterile microcentrifuge tubes, one for each time point.

  • Time Zero (T=0) Sample: Immediately process the first tube. Centrifuge at 10,000 x g for 5 minutes to pellet any media components. Collect the supernatant for HPLC analysis. This is your T=0 sample.

  • Incubation: Place the remaining tubes in an incubator at the desired temperature (e.g., 37°C).

  • Time-Point Sampling: At each designated time point (e.g., 2, 4, 8, 12, 24 hours), remove one tube from the incubator and process it as described in step 3.

  • HPLC Analysis:

    • Inject 20 µL of the supernatant from each time point onto the HPLC system.

    • Run a suitable gradient method to separate Agent 78 from media components and potential degradation products.

    • Monitor the absorbance at the λmax for Agent 78.

  • Data Analysis:

    • Calculate the peak area for Agent 78 at each time point.

    • Determine the percentage of Agent 78 remaining at each time point relative to the T=0 sample.

    • Plot the percentage remaining versus time to determine the degradation kinetics and half-life.

Visualizations

Below are diagrams illustrating key workflows and concepts related to the use of this compound.

TroubleshootingWorkflow start Inconsistent MIC Results Observed check_storage Verify Stock Solution Storage (-80°C in single-use aliquots?) start->check_storage check_prep Review Dilution Protocol (Freshly prepared for each experiment?) start->check_prep check_media Assess Media Conditions (What is the pH and medium type?) start->check_media stable_media Is Media pH between 6.5-7.0? check_media->stable_media run_stability_assay Perform Stability Assay in Specific Medium (See Protocol) stable_media->run_stability_assay No adjust_protocol Adjust Experimental Protocol (e.g., shorten incubation time, change medium) stable_media->adjust_protocol Yes run_stability_assay->adjust_protocol end_consistent Results Consistent adjust_protocol->end_consistent end_reassess Re-evaluate Experiment Design StabilityFactors agent_stability Agent 78 Stability degradation Degradation agent_stability->degradation decreased by ph Medium pH ph->degradation temp Temperature temp->degradation media_comp Medium Components media_comp->degradation time Incubation Time time->degradation loss_activity Loss of Activity degradation->loss_activity leads to

References

Optimizing "Antibacterial agent 78" concentration for experiments

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Antibacterial Agent 78

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the experimental use of this compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for this compound?

A1: this compound is a novel synthetic compound belonging to the quinazoline class. Its primary mechanism of action is the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination. This dual-targeting mechanism contributes to its potent bactericidal activity. At higher concentrations, off-target effects on eukaryotic cells may be observed.

Q2: What is the recommended solvent and storage condition for this compound?

A2: this compound is soluble in Dimethyl Sulfoxide (DMSO). For experimental use, it is recommended to prepare a high-concentration stock solution in DMSO (e.g., 10 mg/mL) and store it at -20°C. The product should be stored under the conditions recommended in its Certificate of Analysis[1]. Avoid repeated freeze-thaw cycles.

Q3: What is the general spectrum of activity for this compound?

A3: this compound has demonstrated broad-spectrum activity against a range of Gram-positive and Gram-negative bacteria. However, efficacy can be strain-dependent. It is crucial to determine the Minimum Inhibitory Concentration (MIC) for your specific bacterial strain of interest[2].

Q4: How do I prepare a working solution from a DMSO stock for my experiment?

A4: To prepare a working solution, dilute the DMSO stock solution in your desired culture medium (e.g., Mueller-Hinton Broth for bacteria, or cell culture medium for cytotoxicity assays). It is critical to ensure the final concentration of DMSO in the medium is non-toxic to your cells (typically ≤0.5%). Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.

Troubleshooting Guide

This guide addresses common problems encountered during the optimization of this compound concentration in a question-and-answer format.

Q1: I am observing inconsistent Minimum Inhibitory Concentration (MIC) values between experiments. What are the possible causes?

A1: Inconsistent MIC values are a common issue. Several factors can influence the outcome of an MIC assay[3][4]. Refer to the table below for potential causes and solutions.

Potential Cause Recommended Solution
Inoculum Size Variation Standardize the bacterial inoculum to a 0.5 McFarland standard to ensure a consistent starting cell density (typically ~1.5 x 10⁸ CFU/mL)[5].
Media Composition Use the recommended and consistent batch of Mueller-Hinton Broth (MHB) or other appropriate media. Variations in pH or cation concentration can affect agent activity[6][7].
Incubation Conditions Ensure consistent incubation time (e.g., 16-20 hours) and temperature (e.g., 37°C).
Agent Preparation Prepare fresh dilutions of this compound for each experiment from a validated stock solution.
Bacterial Growth Phase Use bacteria from the logarithmic growth phase for inoculation to ensure metabolic consistency.

Below is a workflow to help troubleshoot inconsistent MIC results.

G start Inconsistent MIC Results check_inoculum Verify Inoculum Standardization (0.5 McFarland) start->check_inoculum check_media Check Media Consistency (Batch, pH) check_inoculum->check_media check_incubation Confirm Incubation (Time, Temperature) check_media->check_incubation check_agent Assess Agent Preparation (Fresh Dilutions) check_incubation->check_agent result Consistent MICs check_agent->result Problem Solved

Caption: Troubleshooting workflow for inconsistent MIC results.

Q2: this compound is showing high cytotoxicity to my mammalian cell line. How can I mitigate this?

A2: Cytotoxicity is an important consideration when determining the therapeutic window of an antibacterial agent. The goal is to find a concentration that is effective against bacteria but shows minimal toxicity to mammalian cells[8].

Parameter Recommendation
Concentration Range Test a wide range of concentrations in your cytotoxicity assay (e.g., MTT, XTT) to determine the CC₅₀ (50% cytotoxic concentration).
Exposure Time Reduce the exposure time of the agent to the mammalian cells if the experimental design allows.
Vehicle Control Ensure the final DMSO concentration is not contributing to cytotoxicity. Test a range of DMSO concentrations alone.
Therapeutic Index (TI) Calculate the TI (CC₅₀ / MIC) to quantify the agent's selectivity for bacteria over mammalian cells. A higher TI is desirable.

The following diagram illustrates the relationship between antibacterial efficacy and cytotoxicity.

G cluster_0 Concentration Gradient low_conc Low Concentration mic MIC (Bacterial Inhibition) low_conc->mic therapeutic_window Optimal Therapeutic Window mic->therapeutic_window cc50 CC50 (Mammalian Cytotoxicity) therapeutic_window->cc50 high_conc High Concentration cc50->high_conc efficacy Antibacterial Efficacy efficacy->therapeutic_window Increases toxicity Cytotoxicity toxicity->therapeutic_window Decreases

Caption: Balancing efficacy and cytotoxicity.

Q3: I am not observing any antibacterial activity. Why might this be happening?

A3: A lack of activity can be due to several factors, ranging from inherent resistance of the microorganism to experimental error.

Potential Cause Recommended Solution
Intrinsic Resistance The selected bacterial strain may possess intrinsic resistance mechanisms (e.g., efflux pumps, target mutation). Test against a known susceptible control strain (e.g., E. coli ATCC 25922).
Agent Degradation Ensure the stock solution of this compound has not degraded. Use a fresh vial or lot if in doubt.
Inappropriate Concentration The concentrations tested may be too low. Expand the concentration range tested in your MIC assay.
Binding to Media Components Components in the culture medium, such as proteins in serum, can bind to the agent and reduce its effective concentration[4]. Consider using a serum-free medium for initial screening if applicable.
Biofilm Formation If bacteria form a biofilm, they can be significantly more resistant. Standard MIC tests are for planktonic (free-floating) bacteria[3]. Specific biofilm assays may be needed.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines[5].

Methodology:

  • Prepare Bacterial Inoculum:

    • Aseptically pick several colonies of the test bacterium from an agar plate and suspend in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard.

    • Dilute this suspension in Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Prepare Agent Dilutions:

    • In a 96-well microtiter plate, add 100 µL of MHB to wells 2 through 12.

    • Prepare a 2x starting concentration of this compound in MHB. Add 200 µL of this solution to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.

    • Well 11 should serve as a growth control (MHB + inoculum, no agent).

    • Well 12 should serve as a sterility control (MHB only).

  • Inoculation and Incubation:

    • Add 100 µL of the diluted bacterial inoculum to wells 1 through 11. This halves the agent concentration to the final desired test concentrations and brings the bacterial concentration to 5 x 10⁵ CFU/mL.

    • Cover the plate and incubate at 37°C for 16-20 hours.

  • Reading Results:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism[5][9].

G start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum prep_plate Prepare 96-Well Plate (Serial Dilutions) prep_inoculum->prep_plate inoculate Inoculate Plate (5x10^5 CFU/mL) prep_plate->inoculate incubate Incubate (37°C, 16-20h) inoculate->incubate read_mic Read MIC (Lowest concentration with no growth) incubate->read_mic end End read_mic->end

Caption: Experimental workflow for MIC determination.

Protocol 2: Cytotoxicity Assay using Resazurin

This protocol assesses the effect of this compound on the viability of a mammalian cell line.

Methodology:

  • Cell Seeding:

    • Seed a 96-well plate with your mammalian cell line of choice at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.

  • Agent Treatment:

    • Prepare 2x concentrations of this compound (and a vehicle control with the highest DMSO concentration) in complete culture medium.

    • Remove the old medium from the cells and add 100 µL of the agent-containing medium to the respective wells.

    • Include wells with cells and medium only (no agent, no vehicle) as a positive control for viability.

  • Incubation:

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Resazurin Assay:

    • Prepare a resazurin solution (e.g., 0.15 mg/mL in PBS).

    • Add 10 µL of the resazurin solution to each well.

    • Incubate for 2-4 hours, or until the positive control wells turn a distinct pink/purple color.

  • Data Acquisition:

    • Measure the fluorescence (Excitation: ~560 nm, Emission: ~590 nm) or absorbance (~570 nm) using a plate reader.

    • Calculate cell viability as a percentage relative to the untreated control cells. Plot the results to determine the CC₅₀.

References

"Antibacterial agent 78" off-target effects in research models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing "Antibacterial agent 78" (also referred to as compound 30) in their experiments. The information is based on available research data for this 2,4-disubstituted quinazoline analog.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action for this compound?

A1: The precise molecular target of this compound has not been definitively identified in the primary literature. However, based on studies of related 2,4-disubstituted quinazoline analogs, potential mechanisms of action include the disruption of the microbial cell wall, interference with DNA replication or protein synthesis, or inhibition of bacterial histidine kinases.[1] One study on a different 2-substituted quinazoline suggested inhibition of bacterial RNA transcription/translation. It is important to note that these are hypothesized mechanisms based on the broader class of compounds, and further research is needed to elucidate the specific pathway for this compound.

Q2: What are the known off-target effects of this compound in research models?

A2: Specific off-target molecular interactions for this compound have not been documented in the available research. The primary focus of published studies has been on assessing its general cytotoxicity against mammalian cell lines to determine its safety profile. These studies indicate that this compound has an improved cytotoxicity profile compared to other quinazoline-based antibacterial candidates and does not exhibit hemolytic activity.[2][3] This suggests a degree of selectivity for bacterial targets over mammalian cells. However, the absence of specific off-target screening data means that researchers should remain vigilant for unexpected phenotypes in their experimental models.

Q3: Is this compound effective against Gram-negative bacteria?

A3: The available data suggests that this compound is primarily active against Gram-positive bacteria (including resistant strains like MRSA, PRSP, and VRE) and Mycobacterium smegmatis.[1][3] Like many quinazoline analogs, it is reported to have weaker activity against Gram-negative bacteria.[1] This is likely due to the presence of the outer membrane in Gram-negative bacteria, which can prevent the compound from reaching its intracellular target.

Q4: What is the recommended solvent and storage condition for this compound?

A4: For in vitro assays, this compound is typically dissolved in dimethyl sulfoxide (DMSO). It is recommended to store the powdered compound at -20°C for long-term stability (up to 2 years). Solutions in DMSO can be stored at 4°C for up to two weeks or at -80°C for up to six months.

Troubleshooting Guides

Issue 1: Higher-than-expected cytotoxicity observed in mammalian cell lines.
Potential Cause Troubleshooting Step
Solvent (DMSO) Toxicity Ensure the final concentration of DMSO in your cell culture medium is below cytotoxic levels (typically ≤ 0.5%). Run a vehicle control (medium with the same concentration of DMSO) to assess solvent toxicity.
Cell Line Sensitivity The original studies report low cytotoxicity in HepG2 cells.[4][5] Your specific cell line may be more sensitive. Consider performing a dose-response curve to determine the IC50 for your cell line and compare it to the published data.
Compound Degradation Ensure the compound has been stored correctly. Improper storage can lead to degradation products that may have higher toxicity.
Off-target Effects While specific off-target effects are not documented, your cell line may express a protein that is sensitive to this compound. If the observed toxicity is inconsistent with published data, this may represent a novel off-target interaction.
Issue 2: Inconsistent Minimum Inhibitory Concentration (MIC) values.
Potential Cause Troubleshooting Step
Bacterial Strain Variability Ensure you are using the correct bacterial strain and that its identity has been recently verified. Passage number can also affect susceptibility.
Inoculum Density The starting concentration of bacteria can significantly impact MIC results. Standardize your inoculum preparation using McFarland standards or by measuring optical density.
Compound Precipitation This compound may precipitate in aqueous culture media at higher concentrations. Visually inspect your assay plates for any signs of precipitation. If observed, consider using a solubilizing agent (with appropriate controls) or a different assay medium.
Assay Method Ensure your MIC determination method (e.g., broth microdilution) is performed according to established protocols like those from the Clinical and Laboratory Standards Institute (CLSI).
Issue 3: Lack of efficacy in an in vivo animal model.
Potential Cause Troubleshooting Step
Pharmacokinetics/Bioavailability The compound may have poor absorption, rapid metabolism, or poor distribution to the site of infection. Conduct pharmacokinetic studies to determine the compound's profile in your animal model.
Compound Instability The compound may be unstable in vivo. Assess its stability in plasma and other relevant biological fluids.
Protein Binding High plasma protein binding can reduce the concentration of free, active compound. Measure the extent of plasma protein binding.
Model System The infection model may not be appropriate. For example, if the compound has limited efficacy against Gram-negative bacteria, a Gram-negative infection model will likely fail.

Quantitative Data Summary

Parameter Bacterial Strain/Cell Line Value Reference
MIC Staphylococcus aureus (MRSA)1 - 64 µg/mL (range for analogs)[3]
MIC Streptococcus pneumoniae (PRSP)1 - 64 µg/mL (range for analogs)[3]
MIC Enterococcus faecalis (VRE)1 - 64 µg/mL (range for analogs)[3]
MIC Mycobacterium smegmatis1 - 64 µg/mL (range for analogs)[3]
Cytotoxicity HepG2 cellsGood safety profile reported[4][5]
Hemolytic Activity Not observed[2][3]

Note: Specific MIC values for "this compound (compound 30)" are not detailed in the abstracts, but fall within the reported range for the series of analogs.

Experimental Protocols

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 colonies of the test bacterium.

    • Inoculate into a suitable broth medium (e.g., Mueller-Hinton Broth).

    • Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth.

    • Adjust the bacterial suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the adjusted suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).

    • Perform serial two-fold dilutions of the stock solution in the appropriate broth medium in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Add the diluted bacterial inoculum to each well of the microtiter plate containing the compound dilutions.

    • Include a positive control (bacteria with no compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol 2: MTT Assay for Mammalian Cell Cytotoxicity
  • Cell Seeding:

    • Seed mammalian cells (e.g., HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium. Ensure the final DMSO concentration is consistent across all wells and is non-toxic.

    • Remove the old medium from the cells and replace it with the medium containing the compound dilutions.

    • Include a vehicle control (cells with medium and DMSO) and an untreated control.

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration of 0.5 mg/mL).

    • Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Measurement:

    • Remove the MTT-containing medium.

    • Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle control and determine the IC50 value.

Visualizations

experimental_workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies stock Stock Solution (this compound in DMSO) mic_prep Serial Dilution in Broth stock->mic_prep Dilute mtt_prep Serial Dilution in Media stock->mtt_prep Dilute mic_assay MIC Assay (Bacterial Culture) mic_prep->mic_assay mtt_assay Cytotoxicity Assay (Mammalian Cells) mtt_prep->mtt_assay mic_result Determine MIC mic_assay->mic_result mtt_result Determine IC50 mtt_assay->mtt_result formulation Compound Formulation mic_result->formulation Promising Candidate mtt_result->formulation Safe Candidate treatment Treatment formulation->treatment animal_model Animal Infection Model animal_model->treatment efficacy Assess Efficacy treatment->efficacy

Caption: Experimental workflow for evaluating this compound.

potential_mechanisms cluster_cell Bacterial Cell agent This compound (Quinazoline Analog) wall Cell Wall Synthesis agent->wall Inhibits? dna DNA Replication agent->dna Inhibits? protein Protein Synthesis (Transcription/Translation) agent->protein Inhibits? kinase Histidine Kinase Signaling agent->kinase Inhibits?

Caption: Potential antibacterial mechanisms of action for this compound.

References

Technical Support Center: Troubleshooting "Antibacterial Agent 78" Assay Variability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for "Antibacterial Agent 78." This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during antibacterial assays.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of variability in antibacterial susceptibility testing?

Variability in antibacterial susceptibility testing, such as when determining the Minimum Inhibitory Concentration (MIC), can arise from several factors. These can be broadly categorized as biological, methodological, and environmental.[1][2] Key sources include:

  • Inoculum Preparation: The density of the starting bacterial culture is a critical variable. An inoculum that is too dense or too sparse can lead to inaccurate and inconsistent MIC values.[3][4]

  • Media Composition: Variations in media components, such as ion concentrations (e.g., calcium and magnesium) and pH, can significantly affect the activity of the antibacterial agent and bacterial growth.[5][6]

  • Incubation Conditions: Time and temperature of incubation are crucial. Longer incubation times can sometimes lead to higher MIC values, while temperature fluctuations can affect bacterial growth rates.[2][4]

  • Inter-laboratory and Intra-laboratory Differences: Discrepancies in results are common between different laboratories and even between different technicians within the same lab. These can be due to subtle differences in protocol execution and equipment.[1][7]

  • Strain Variability: Biological differences between bacterial strains, even within the same species, can lead to variations in susceptibility.[1][2]

  • Antimicrobial Agent Properties: The age and storage of the antibacterial agent can affect its potency.[3]

Q2: My MIC values for the positive control are out of the expected range. What should I do?

When quality control (QC) strains show MIC values outside the acceptable range, it is essential to investigate the potential causes systematically.[8]

  • Review QC Strain Handling: Ensure that the QC strains have been stored correctly (e.g., at -80°C on beads in glycerol broth) and that the passage number is within the recommended limits to prevent mutations.[8]

  • Check Media and Reagents: Verify that the correct type of media was used and that its pH is within the appropriate range. Confirm that the antibacterial agent stock solutions are not expired and have been stored properly.

  • Verify Inoculum Density: Re-check the method used for preparing and standardizing the bacterial inoculum (e.g., McFarland standard).

  • Examine Incubation Conditions: Confirm that the incubator maintained the correct temperature and atmosphere throughout the incubation period.

  • Repeat the Assay: If the cause is not immediately apparent, repeat the test. If the results are still out of range, it may be necessary to use a new batch of media, reagents, or a fresh culture of the QC strain.[8]

Q3: I am observing skipping or trailing endpoints in my broth microdilution assay. What could be the cause?

  • Skipped Wells: This phenomenon, where a well with a higher concentration of the antibacterial agent shows growth while a well with a lower concentration does not, can be due to contamination, improper dispensing of the agent or inoculum, or the presence of resistant mutants.

  • Trailing Endpoints: This refers to a gradual decrease in turbidity over a range of concentrations rather than a sharp cutoff, making the MIC difficult to determine. This can be caused by the antibacterial agent being bacteriostatic rather than bactericidal, or by certain drug-organism combinations.

To address these issues, ensure aseptic techniques are strictly followed, and that all pipetting is accurate. For trailing endpoints, it is important to read the results at the recommended time point and adhere to standardized reading guidelines.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues in antibacterial assays.

Problem Potential Cause Recommended Action
High MIC values for susceptible strains Inoculum too densePrepare a new inoculum and verify its density using a McFarland standard or spectrophotometer.
Degraded antibacterial agentUse a fresh stock of the antibacterial agent. Verify proper storage conditions.
Incorrect media formulationCheck the media's pH and ensure it is appropriate for the assay. Use a different lot of media.
Low MIC values for resistant strains Inoculum too lightPrepare a new inoculum and verify its density.
Antibacterial agent concentration too highPrepare fresh serial dilutions of the antibacterial agent.
No growth in any wells (including growth control) Inactive bacterial cultureUse a fresh culture of the test organism.
Contamination with an inhibitory substanceUse fresh, sterile media and reagents.
Incorrect incubation conditionsVerify incubator temperature and atmosphere.
Contamination in some wells Poor aseptic techniqueReview and reinforce sterile work practices.
Contaminated reagents or mediaUse fresh, sterile stocks of all components.

Quality Control Reference Ranges

Performing routine quality control with standard reference strains is crucial for ensuring the accuracy and reproducibility of your assay results.[9][10][11] The following table provides example acceptable MIC ranges for common QC strains with select antibiotics, based on CLSI (Clinical and Laboratory Standards Institute) guidelines.

QC Strain Antibiotic Acceptable MIC Range (µg/mL)
Escherichia coli ATCC® 25922™Ampicillin2 - 8
Ciprofloxacin0.004 - 0.016
Gentamicin0.25 - 1
Staphylococcus aureus ATCC® 29213™Oxacillin0.12 - 0.5
Vancomycin0.5 - 2
Tetracycline0.12 - 1
Pseudomonas aeruginosa ATCC® 27853™Ceftazidime1 - 4
Piperacillin1 - 4
Meropenem0.25 - 1

Experimental Protocols

Broth Microdilution Assay for MIC Determination

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antibacterial agent.

  • Prepare Antibacterial Agent Dilutions:

    • Prepare a stock solution of "this compound" in a suitable solvent.

    • Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The final volume in each well should be 50 µL.

    • Include a positive control (no antibacterial agent) and a negative control (no bacteria).

  • Prepare Bacterial Inoculum:

    • From a fresh agar plate (18-24 hours growth), pick several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Inoculation and Incubation:

    • Add 50 µL of the standardized bacterial suspension to each well of the microtiter plate (except the negative control). The final volume in each well will be 100 µL.

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the Results:

    • The MIC is the lowest concentration of the antibacterial agent that completely inhibits visible growth of the organism.

Disk Diffusion Assay (Kirby-Bauer Method)

This method assesses the susceptibility of bacteria to an antibacterial agent impregnated on a paper disk.[5][12]

  • Prepare Inoculum and Plate:

    • Prepare a bacterial inoculum as described for the broth microdilution assay (0.5 McFarland standard).

    • Using a sterile cotton swab, evenly streak the inoculum over the entire surface of a Mueller-Hinton agar plate. Rotate the plate approximately 60 degrees between streaks to ensure even coverage.

  • Apply Antibiotic Disks:

    • Aseptically place a paper disk impregnated with a known concentration of "this compound" onto the surface of the agar.

    • Gently press the disk to ensure complete contact with the agar.

  • Incubation:

    • Invert the plates and incubate at 35°C ± 2°C for 16-24 hours.

  • Measure Zone of Inhibition:

    • After incubation, measure the diameter of the zone of no growth around the disk in millimeters.

    • Interpret the results (susceptible, intermediate, or resistant) by comparing the zone diameter to established standards.

Visual Guides

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_results Results start Start prep_agent Prepare Agent 78 Stock and Dilutions start->prep_agent prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Plates/Tubes prep_agent->inoculate prep_inoculum->inoculate incubate Incubate at 35°C inoculate->incubate read_results Read MIC or Zone of Inhibition incubate->read_results analyze Analyze Data read_results->analyze end End analyze->end

Caption: General workflow for antibacterial susceptibility testing.

troubleshooting_flowchart cluster_qc Quality Control Checks cluster_protocol Protocol Review start Assay Results Out of Range? check_qc_strain Verify QC Strain (Storage, Passage #) start->check_qc_strain Yes end_ok Document Findings & Proceed start->end_ok No check_media Check Media (pH, Lot #) check_qc_strain->check_media check_reagents Check Reagents (Storage, Expiry) check_media->check_reagents check_inoculum Verify Inoculum Density check_reagents->check_inoculum check_incubation Check Incubation (Time, Temp) check_inoculum->check_incubation check_pipetting Review Pipetting Technique check_incubation->check_pipetting decision Issue Resolved? check_pipetting->decision repeat_assay Repeat Assay with New Reagents/QC Strain decision->repeat_assay No decision->end_ok Yes end_fail Contact Technical Support repeat_assay->end_fail

Caption: Troubleshooting decision tree for out-of-range results.

References

"Antibacterial agent 78" overcoming experimental limitations

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Antibacterial Agent 78

Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to facilitate your research and overcome common experimental limitations.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent inhibitor of the AcrAB-TolC multidrug efflux pump system, which is prevalent in many gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa. By blocking this pump, Agent 78 prevents the expulsion of various antibiotics, thereby restoring their efficacy. It has limited direct bactericidal activity but acts as a powerful potentiator for existing antibiotic classes.

Q2: I am observing high variability in my Minimum Inhibitory Concentration (MIC) assays. What are the potential causes?

A2: Variability in MIC assays can stem from several factors. Please refer to our troubleshooting guide below for a systematic approach to resolving this issue. Common causes include inoculum preparation inconsistencies, degradation of Agent 78 in the media, or interactions with components of the culture medium.

Q3: Agent 78 shows excellent in vitro potency, but poor efficacy in my in vivo animal models. Why might this be?

A3: Discrepancies between in vitro and in vivo results are a common challenge in drug development. Potential reasons include poor pharmacokinetic properties (e.g., rapid metabolism or low bioavailability), high protein binding in serum, or the complex physiological environment of the host not captured by in vitro models. We recommend conducting pharmacokinetic and protein binding studies.

Q4: Have off-target effects on mammalian cells been observed with Agent 78?

A4: Pre-clinical toxicology studies have indicated low cytotoxicity of Agent 78 towards common mammalian cell lines at concentrations effective for efflux pump inhibition. However, at concentrations significantly exceeding the therapeutic window, some mitochondrial toxicity has been noted. Please refer to the cytotoxicity data table below.

Troubleshooting Guides

Guide 1: Inconsistent MIC Assay Results

If you are experiencing high variability in your MIC assays when using Agent 78 in combination with a partner antibiotic, follow these steps:

  • Verify Inoculum Density: Ensure your bacterial inoculum is consistently prepared to a 0.5 McFarland standard to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay wells.

  • Check Agent 78 Stability: Prepare fresh stock solutions of Agent 78 for each experiment. It is susceptible to degradation at room temperature over extended periods.

  • Assess Media Components: Some media components, particularly certain divalent cations, can interfere with the activity of efflux pump inhibitors. Consider using a cation-adjusted Mueller-Hinton Broth.

  • Standardize Incubation Time and Temperature: Ensure a consistent incubation period (e.g., 18-20 hours) at the optimal growth temperature for your bacterial strain (e.g., 37°C).

  • Use Control Strains: Always include a quality control strain with a known MIC for the partner antibiotic and the combination with Agent 78.

Below is a troubleshooting workflow to help diagnose the source of variability.

G start Inconsistent MIC Results check_inoculum Verify Inoculum Preparation (0.5 McFarland) start->check_inoculum check_agent Prepare Fresh Agent 78 Stock check_inoculum->check_agent Still inconsistent consistent_results Consistent Results Achieved check_inoculum->consistent_results Issue resolved check_media Use Cation-Adjusted Mueller-Hinton Broth check_agent->check_media Still inconsistent check_agent->consistent_results Issue resolved check_incubation Standardize Incubation (Time and Temperature) check_media->check_incubation Still inconsistent check_media->consistent_results Issue resolved use_qc Include QC Strain (e.g., ATCC 25922) check_incubation->use_qc Still inconsistent check_incubation->consistent_results Issue resolved use_qc->consistent_results Issue resolved

A troubleshooting decision tree for inconsistent MIC results.

Quantitative Data Summary

Table 1: In Vitro Activity of Agent 78 in Combination with Levofloxacin
Bacterial StrainLevofloxacin MIC (µg/mL)Levofloxacin + Agent 78 (20 µg/mL) MIC (µg/mL)Fold Potentiation
E. coli ATCC 259220.0150.0151
E. coli (AcrA Overexpressing)80.2532
P. aeruginosa PAO110.52
P. aeruginosa (Efflux Mutant)160.532
Table 2: Cytotoxicity and Pharmacokinetic Properties of Agent 78
ParameterValue
Cytotoxicity (CC50)
HEK293 Cells> 100 µM
HepG2 Cells85 µM
Pharmacokinetics (Mouse)
Bioavailability (Oral)15%
Plasma Protein Binding92%
Half-life (t½)2.1 hours

Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay

This protocol outlines the determination of the MIC of a partner antibiotic in combination with a fixed concentration of Agent 78.

  • Preparation: Prepare a 2X concentration of the partner antibiotic serially diluted in a 96-well plate using cation-adjusted Mueller-Hinton Broth (CAMHB). Add Agent 78 to each well to achieve a final concentration of 20 µg/mL.

  • Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB so that the final concentration in each well is approximately 5 x 10^5 CFU/mL.

  • Incubation: Add the bacterial inoculum to the 96-well plate. Include a growth control (no antibiotic) and a sterility control (no bacteria). Incubate the plate at 37°C for 18-20 hours.

  • Reading Results: The MIC is the lowest concentration of the partner antibiotic that completely inhibits visible growth of the bacteria.

Protocol 2: Ethidium Bromide Efflux Assay

This assay measures the ability of Agent 78 to inhibit the efflux of the fluorescent substrate ethidium bromide (EtBr).

  • Cell Preparation: Grow bacteria to the mid-logarithmic phase. Harvest the cells by centrifugation, wash twice with phosphate-buffered saline (PBS), and resuspend in PBS containing a carbon source (e.g., glucose).

  • Loading: Add EtBr to the cell suspension and incubate to allow for substrate uptake.

  • Efflux Initiation: Centrifuge the loaded cells, resuspend in PBS, and add a carbon source to energize the efflux pumps.

  • Inhibition: Aliquot the cell suspension into a 96-well plate. Add varying concentrations of Agent 78.

  • Measurement: Monitor the fluorescence over time using a plate reader. Effective inhibition of efflux will result in a slower decrease or an increase in fluorescence as EtBr is retained within the cells.

Visualizations

Mechanism of Action

The following diagram illustrates the proposed mechanism of action for this compound.

G cluster_0 Bacterial Cell cluster_1 Inner Membrane cluster_2 Outer Membrane AcrB AcrB (Pump) AcrA AcrA (Adaptor) AcrB->AcrA TolC TolC (Channel) Antibiotic_out Antibiotic TolC->Antibiotic_out Expelled Periplasm Periplasm AcrA->TolC Antibiotic_in Antibiotic Antibiotic_in->AcrB Enters pump Agent78 Agent 78 Agent78->AcrB Inhibits

Inhibition of the AcrAB-TolC efflux pump by Agent 78.

General Experimental Workflow

This workflow provides a logical progression for evaluating novel antibacterial potentiators like Agent 78.

G A Primary Screening (MIC Potentiation Assay) B Mechanism of Action Studies (e.g., Efflux Assay) A->B C In Vitro Toxicology (Mammalian Cell Cytotoxicity) B->C D Pharmacokinetic Profiling (ADME) C->D E In Vivo Efficacy Studies (Animal Infection Models) D->E F Lead Optimization E->F

Workflow for the evaluation of antibacterial potentiators.

"Antibacterial agent 78" challenges in in vivo studies

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering challenges during in vivo studies with Antibacterial Agent 78.

Section 1: Frequently Asked Questions & Troubleshooting

This section addresses common issues, from initial formulation to interpreting efficacy data.

1.1 Formulation and Administration

Q1: I'm observing precipitation of Agent 78 when preparing my dosing solution. What should I do?

A1: Precipitation is a common issue related to poor solubility. First, verify the recommended solvent and concentration from the product datasheet. If issues persist, consider the following troubleshooting steps:

  • Vehicle Optimization: Test a panel of biocompatible vehicles. The choice of vehicle can significantly impact solubility and subsequent bioavailability. See Table 1 for a comparison of common vehicles.

  • pH Adjustment: Determine the pKa of Agent 78. Adjusting the pH of the formulation buffer can dramatically improve the solubility of ionizable compounds.

  • Use of Excipients: Consider using solubilizing agents such as cyclodextrins (e.g., HP-β-CD) or non-ionic surfactants (e.g., Tween® 80, Kolliphor® EL). Always run a vehicle-only control group in your experiment to rule out effects from the excipients themselves.

Q2: Which route of administration is recommended for initial efficacy studies?

A2: For systemic infections, an intravenous (IV) or intraperitoneal (IP) route is often preferred initially as it ensures 100% bioavailability and bypasses absorption barriers. This helps establish a baseline for the agent's maximum potential efficacy. For localized infections (e.g., skin or lung), direct administration to the site of infection may be more appropriate.

1.2 Efficacy and Pharmacokinetics/Pharmacodynamics (PK/PD)

Q3: Agent 78 shows excellent in vitro potency (low MIC), but I'm seeing poor efficacy in my murine sepsis model. What are the potential causes?

A3: A discrepancy between in vitro and in vivo results is a frequent challenge. The flowchart in Figure 1 outlines a systematic approach to troubleshooting this issue. Key factors to investigate include:

  • Pharmacokinetics (PK): The agent may be rapidly metabolized or cleared, meaning its concentration at the site of infection never reaches the required therapeutic level (above MIC) for a sufficient duration. A preliminary PK study is essential (see Section 2.2 for protocol). Table 2 shows illustrative PK data that could explain poor efficacy.

  • Protein Binding: High plasma protein binding can reduce the concentration of free, active drug available to act on the bacteria. Determine the plasma protein binding percentage of Agent 78.

  • Bioavailability: If using oral or IP routes, the agent may be poorly absorbed. Compare efficacy between IV and other routes to assess this.

  • Drug Distribution: The agent may not be effectively distributing to the target tissue where the bacterial burden is highest.

Q4: How do I establish the correct dosing regimen for Agent 78?

A4: The optimal dosing regimen is determined by the agent's PK/PD index. For many antibacterials, the key indices are:

  • ƒT > MIC: The percentage of the dosing interval during which the free drug concentration remains above the MIC.

  • ƒAUC/MIC: The ratio of the free drug area under the concentration-time curve to the MIC.

  • ƒCmax/MIC: The ratio of the maximum free drug concentration to the MIC.

Dose fractionation studies, where the same total daily dose is administered in different schedules (e.g., once daily vs. three times daily), can help identify which index drives efficacy.

1.3 Toxicity and Tolerability

Q5: I'm observing adverse effects (e.g., weight loss, lethargy) in my animal models, even at doses that are not fully effective. What should I do?

A5: This suggests a narrow therapeutic window.

  • Conduct a Dose-Ranging Tolerability Study: Before efficacy studies, perform a study with uninfected animals to determine the Maximum Tolerated Dose (MTD). Administer escalating doses of Agent 78 and monitor for clinical signs of toxicity, body weight changes, and basic hematology/clinical chemistry markers.

  • Histopathology: At the end of the tolerability study, perform a basic histopathological examination of key organs (liver, kidney, spleen) to identify potential organ-specific toxicity.

  • Consider Formulation Effects: The vehicle or excipients themselves may be causing toxicity. Always include a vehicle-only control group.

Section 2: Data & Experimental Protocols

2.1 Quantitative Data Summaries

Table 1: Solubility of Agent 78 in Common Pre-clinical Vehicles

VehicleSolubility (mg/mL) at 25°CObservations
Saline (0.9% NaCl)< 0.1Forms visible precipitate.
5% Dextrose in Water (D5W)< 0.1Forms visible precipitate.
10% DMSO / 90% Saline1.5Clear solution, may precipitate upon dilution.
40% PEG 400 / 60% Water5.0Clear solution.
20% HP-β-CD in Saline12.5Clear, stable solution.

Table 2: Illustrative Pharmacokinetic Parameters of Agent 78 in Mice (10 mg/kg, IV)

ParameterValueImplication for Efficacy
Half-life (t½)0.75 hRapid elimination; may require frequent dosing.
Cmax (μg/mL)8.5Peak concentration may be sufficient if Cmax/MIC is the driver.
AUC (μg·h/mL)15.2Low exposure over time; may be insufficient if AUC/MIC is the driver.
Volume of Distribution (L/kg)2.5Wide distribution into tissues.
Clearance (mL/min/kg)11.0Very high clearance relative to liver/kidney blood flow.

2.2 Key Experimental Protocols

Protocol 2.2.1: Murine Sepsis Model for Efficacy Testing

  • Animal Model: Use 6-8 week old female BALB/c mice.

  • Infection: Induce infection via intraperitoneal (IP) injection of a lethal dose (e.g., 1x10⁷ CFU) of a relevant bacterial strain (e.g., Staphylococcus aureus USA300).

  • Treatment Initiation: Begin treatment 1-2 hours post-infection.

  • Dosing: Administer Agent 78 via the desired route (e.g., IV or IP) at various dose levels (e.g., 1, 5, 10, 20 mg/kg). Include a vehicle control group and a positive control group (e.g., vancomycin).

  • Monitoring: Monitor animals for survival over a 7-day period. Record clinical signs of illness daily.

  • Endpoint Analysis: The primary endpoint is survival. Secondary endpoints can include bacterial load in key tissues (spleen, liver, blood) at a specified time point (e.g., 24 hours post-infection).

Protocol 2.2.2: Preliminary Pharmacokinetic Study in Mice

  • Animal Model: Use 6-8 week old male C57BL/6 mice with jugular vein cannulation for serial blood sampling.

  • Dosing: Administer a single dose of Agent 78 at a known concentration (e.g., 10 mg/kg) via IV bolus.

  • Blood Sampling: Collect sparse blood samples (e.g., ~50 µL) at predetermined time points (e.g., 2, 5, 15, 30 min, and 1, 2, 4, 6, 8 hours) into tubes containing an anticoagulant (e.g., K2-EDTA).

  • Plasma Preparation: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of Agent 78 in plasma samples using a validated analytical method, such as LC-MS/MS.

  • Data Analysis: Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key PK parameters (t½, Cmax, AUC, etc.).

Section 3: Visual Guides and Workflows

3.1 Diagrams and Schematics

G Figure 1. Troubleshooting Workflow for Poor In Vivo Efficacy cluster_0 Initial Observation cluster_1 Pharmacokinetic Assessment cluster_2 Target Engagement & Distribution cluster_3 Potential Solutions & Next Steps start Poor In Vivo Efficacy (High In Vitro Potency) pk_study Conduct PK Study (IV Administration) start->pk_study check_exposure Is Drug Exposure (AUC) Sufficient? pk_study->check_exposure protein_binding Assess Plasma Protein Binding check_exposure->protein_binding Yes reformulate Reformulate Agent (e.g., use excipients) check_exposure->reformulate No tissue_dist Measure Tissue Distribution protein_binding->tissue_dist is_free_drug_high Is Free Drug at Infection Site > MIC? tissue_dist->is_free_drug_high change_regimen Modify Dosing Regimen (e.g., more frequent dosing) is_free_drug_high->change_regimen No model_issue Re-evaluate Animal Model (e.g., inoculum size, strain) is_free_drug_high->model_issue Yes reformulate->pk_study new_analog Synthesize Analogs with Improved PK Properties change_regimen->new_analog

Caption: Troubleshooting workflow for poor in vivo efficacy.

G Figure 2. Hypothetical Signaling Pathway for Agent 78 Action cluster_cell Bacterial Cell agent78 Agent 78 receptor Outer Membrane Receptor (e.g., OmpF) agent78->receptor Binds periplasm Periplasmic Space receptor->periplasm Translocates target Ribosome (30S Subunit) periplasm->target Accumulates & Binds translation Protein Synthesis (Translation) target->translation Inhibits cell_death Cell Death translation->cell_death Leads to

Caption: Hypothetical mechanism of action for Agent 78.

G Figure 3. Experimental Workflow for Murine Sepsis Model cluster_groups Treatment Arms acclimate Acclimatize Mice (7 days) infect Induce Infection (IP, 10^7 CFU S. aureus) acclimate->infect randomize Randomize into Treatment Groups infect->randomize treat Administer Treatment (T=2h post-infection) randomize->treat monitor Monitor Survival & Clinical Signs (7 days) treat->monitor g1 Vehicle Control g2 Agent 78 (Low Dose) g3 Agent 78 (High Dose) g4 Vancomycin endpoint Endpoint Analysis: Survival Curve monitor->endpoint

Caption: Workflow for a murine sepsis efficacy model.

"Antibacterial agent 78" purification and quality control issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with "Antibacterial Agent 78." The information provided is based on common challenges encountered during the purification and quality control of novel small-molecule antibacterial agents.

Troubleshooting Guide

This section addresses specific issues that may arise during the experimental workflow for the purification of this compound.

Problem: Low Yield After Purification

Question: We are experiencing a significant loss of this compound during the purification process, resulting in a low final yield. What are the potential causes and how can we troubleshoot this?

Answer: Low recovery of the target compound is a common issue in purification processes. The following table outlines potential causes and recommended solutions to improve the yield of this compound.

Potential Cause Recommended Solution
Suboptimal Chromatography Conditions Optimize the mobile phase composition, gradient, and flow rate. Ensure the pH of the mobile phase is appropriate for the stability and charge of this compound.
Compound Precipitation on Column Ensure the sample is fully dissolved in the mobile phase before loading. If solubility is an issue, consider using a stronger solvent for sample dissolution or modifying the mobile phase.
Degradation of the Compound Assess the stability of this compound under the purification conditions (e.g., pH, temperature, exposure to light). Consider adding stabilizers or performing the purification at a lower temperature if degradation is suspected.
Irreversible Binding to Stationary Phase The compound may be strongly interacting with the column material. Try a different stationary phase with alternative chemistry or modify the mobile phase to reduce strong interactions.
Column Overloading Injecting too much sample can lead to poor separation and loss of product. Reduce the sample load to ensure it is within the column's capacity.
Improper Fraction Collection The elution profile of the compound may have shifted. Monitor the elution with a UV detector and perform test fractionations to accurately determine the retention time of this compound.

Below is a troubleshooting workflow diagram for addressing low purification yield.

low_yield_troubleshooting start Low Purification Yield check_conditions Review Purification Protocol (Chromatography Conditions, Sample Prep) start->check_conditions is_precipitation Is there evidence of compound precipitation? check_conditions->is_precipitation adjust_solubility Adjust sample solvent or mobile phase to improve solubility is_precipitation->adjust_solubility Yes is_degradation Is the compound degrading? is_precipitation->is_degradation No adjust_solubility->is_degradation modify_conditions Modify conditions to improve stability (e.g., lower temperature, adjust pH) is_degradation->modify_conditions Yes is_binding Is there irreversible binding to the column? is_degradation->is_binding No modify_conditions->is_binding change_column Select a different stationary phase or modify the mobile phase is_binding->change_column Yes optimize_loading Optimize sample loading and fraction collection is_binding->optimize_loading No change_column->optimize_loading end Improved Yield optimize_loading->end

Troubleshooting workflow for low purification yield.
Problem: Presence of Impurities in the Final Product

Question: Our purified this compound contains unacceptable levels of impurities. How can we identify the source of these impurities and improve the purity of our product?

Answer: Impurities in the final drug substance can arise from various sources, including starting materials, intermediates, by-products of the synthesis, and degradation products.[1][2] A systematic approach is necessary to identify and control these impurities.

Impurity Type Potential Source Recommended Action
Process-Related Impurities Unreacted starting materials, intermediates, or by-products from the synthesis.[1]Optimize the reaction conditions to drive the reaction to completion. Introduce additional purification steps (e.g., recrystallization, another chromatography step with a different selectivity).
Degradation Products The active pharmaceutical ingredient (API) may degrade during manufacturing or storage.[2]Investigate the stability of this compound under various conditions (pH, light, temperature, oxygen). Modify the purification and storage conditions to minimize degradation.
Reagent-Related Impurities Residual catalysts, reagents, or solvents used in the synthesis.[1][2]Ensure adequate removal of reagents and solvents during the work-up and purification steps. Use high-purity solvents and reagents.
Contaminants Introduction of foreign material from equipment or the environment.Implement and follow strict cleaning protocols for all equipment. Perform purification in a controlled environment.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the quality control of this compound.

What are the critical quality attributes (CQAs) for this compound?

Answer: Critical Quality Attributes (CQAs) are physical, chemical, biological, or microbiological attributes that should be within an appropriate limit, range, or distribution to ensure the desired product quality. For a novel antibacterial agent, the following CQAs are typically important:

Critical Quality Attribute Analytical Method(s) Acceptance Criteria (Example)
Identity HPLC, Mass Spectrometry (MS), NMR SpectroscopyThe retention time and spectral data should match that of a qualified reference standard.
Purity/Impurity Profile HPLC, Gas Chromatography (GC) for residual solventsPurity: ≥ 98.5%. Individual specified impurity: ≤ 0.15%. Total impurities: ≤ 1.0%.
Potency (Assay) HPLC, Microbiological Assay98.0% - 102.0% of the stated label claim.
Enantiomeric Purity Chiral HPLCS-enantiomer (if applicable): ≥ 99.5%.
Residual Solvents Gas Chromatography (GC)Conforms to ICH Q3C guidelines.
Water Content Karl Fischer Titration≤ 0.5%
Microbial Limits USP <61> and <62>Total Aerobic Microbial Count: ≤ 100 CFU/g. Total Yeasts and Molds Count: ≤ 10 CFU/g. Absence of specified pathogens.
What is a suitable experimental protocol for determining the purity of this compound by HPLC?

Answer: High-Performance Liquid Chromatography (HPLC) is a widely used technique for assessing the purity of pharmaceutical compounds.[3][4] The following is a general protocol that can be adapted for this compound.

Experimental Protocol: Purity Determination by Reverse-Phase HPLC

  • Objective: To determine the purity of this compound and quantify any impurities by High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Materials and Equipment:

    • HPLC system with a UV detector

    • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

    • This compound reference standard and test sample

    • HPLC-grade acetonitrile and water

    • Trifluoroacetic acid (TFA) or other suitable mobile phase modifier

    • Analytical balance

    • Volumetric flasks and pipettes

  • Procedure:

    • Mobile Phase Preparation:

      • Mobile Phase A: 0.1% TFA in water

      • Mobile Phase B: 0.1% TFA in acetonitrile

      • Filter and degas the mobile phases before use.

    • Standard and Sample Preparation:

      • Standard Solution: Accurately weigh and dissolve the this compound reference standard in a suitable diluent (e.g., 50:50 water:acetonitrile) to a final concentration of 1.0 mg/mL.

      • Sample Solution: Prepare the test sample of this compound in the same manner as the standard solution.

    • Chromatographic Conditions:

      • Column: C18, 4.6 mm x 150 mm, 5 µm

      • Flow Rate: 1.0 mL/min

      • Injection Volume: 10 µL

      • Column Temperature: 30 °C

      • UV Detection: 280 nm (or the λmax of this compound)

      • Gradient Program:

        Time (min) % Mobile Phase A % Mobile Phase B
        0 95 5
        20 5 95
        25 5 95
        25.1 95 5

        | 30 | 95 | 5 |

    • Data Analysis:

      • Inject the diluent (blank), followed by the standard solution and then the sample solution.

      • Integrate the peaks in the chromatograms.

      • Calculate the percentage purity of the sample by comparing the peak area of the main peak in the sample chromatogram to the total area of all peaks (excluding the blank).

What is the logical process for handling an out-of-specification (OOS) result during quality control testing?

Answer: An out-of-specification (OOS) result indicates that a batch does not meet its established quality criteria. A thorough investigation is required to determine the root cause. The following diagram illustrates a typical decision-making pathway for an OOS investigation.

oos_investigation start Out-of-Specification (OOS) Result Obtained lab_investigation Phase I: Laboratory Investigation - Check for obvious errors - Review analytical procedure - Examine equipment and reagents start->lab_investigation is_lab_error Is a laboratory error identified? lab_investigation->is_lab_error invalidate_result Invalidate the initial result. Document the error and corrective actions. Retest the sample. is_lab_error->invalidate_result Yes full_investigation Phase II: Full-Scale Investigation - Review manufacturing process - Analyze other batches - Assess potential root causes is_lab_error->full_investigation No end Investigation Closed invalidate_result->end is_root_cause Is the root cause identified? full_investigation->is_root_cause implement_capa Implement Corrective and Preventive Actions (CAPA). Evaluate the impact on other batches. is_root_cause->implement_capa Yes reject_batch Reject the batch. Document the investigation and rationale. is_root_cause->reject_batch No implement_capa->end reject_batch->end

Decision pathway for an OOS investigation.

References

Validation & Comparative

A Comparative Analysis of Quinazolinone Antibacterials: Agent "78" (Compound 27) and a New Generation of Bacterial Cell Wall Synthesis Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the global battle against antimicrobial resistance, the scientific community is in a perpetual search for novel therapeutic agents. Among the promising candidates, quinazoline-based compounds have emerged as a potent class of antibacterials. This guide provides a detailed comparison of a leading quinazolinone agent, referred to herein as "Agent 78" (identified in the literature as compound 27), with other notable quinazoline analogs. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their antibacterial performance, supported by experimental data and detailed methodologies.

Executive Summary

Agent 78, a 4(3H)-quinazolinone derivative, demonstrates remarkable potency against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Its unique mechanism of action, involving the allosteric inhibition of Penicillin-Binding Protein 2a (PBP2a), sets it apart from many existing antibiotics.[1][3][4][5] This guide will delve into the comparative efficacy, safety profile, and pharmacokinetic properties of Agent 78 and other key quinazoline analogs, providing a clear, data-driven perspective on their potential as next-generation antibacterial therapies.

Comparative Performance Data

The following tables summarize the antibacterial activity, cytotoxicity, and pharmacokinetic profiles of Agent 78 and other selected quinazoline analogs.

Table 1: Antibacterial Activity (Minimum Inhibitory Concentration - MIC in µg/mL)

CompoundS. aureus (MSSA)S. aureus (MRSA)S. pneumoniaeE. faecalis (VRE)Reference
Agent 78 (Compound 27) ≤0.5≤0.50.25>16[2]
Analog A (Compound 15) 112>16[2]
Analog B (Compound 30) 0.250.250.5>16[2]
Analog C (Compound 52) 0.50.51>16[2]

Table 2: In Vitro Cytotoxicity (IC50 in µM)

CompoundHepG2 (Human Liver)HeLa (Human Cervical)Reference
Agent 78 (Compound 27) >100Not Reported[2]
Analog A (Compound 15) 50.1Not Reported[2]
Analog B (Compound 30) >100Not Reported[2]
Analog C (Compound 52) >100Not Reported[2]
Generic Quinazolinone Series 10 - 100Approx. 50% viability at 10 µM for some analogs[5]

Table 3: Pharmacokinetic Parameters in Mice

CompoundRouteT½ (hours)Cmax (µg/mL)Bioavailability (%)Reference
Agent 78 (Compound 27) IV / PO2.0 (IV)3.6 (IV)48[2]
Methaqualone (for comparison) Not Specified20-60Not SpecifiedNot Specified

Mechanism of Action: Allosteric Inhibition of PBP2a

Quinazolinone antibacterials like Agent 78 exhibit a novel mechanism of action by targeting bacterial cell wall synthesis.[3][5] Specifically, they act as allosteric inhibitors of Penicillin-Binding Protein 2a (PBP2a), an enzyme crucial for peptidoglycan cross-linking in MRSA.[1][3][4]

Binding of the quinazolinone to the allosteric site of PBP2a induces a conformational change that opens the active site, rendering it susceptible to inhibition.[3][4] This action disrupts the synthesis of the bacterial cell wall, ultimately leading to cell lysis and death.

G cluster_0 Bacterial Cell Wall Synthesis cluster_1 Inhibition by Quinazolinone Peptidoglycan Precursors Peptidoglycan Precursors PBP2a (Inactive) PBP2a (Inactive) Peptidoglycan Precursors->PBP2a (Inactive) Substrate Cross-linked Peptidoglycan Cross-linked Peptidoglycan PBP2a (Inactive)->Cross-linked Peptidoglycan Transpeptidation Cell Wall Integrity Cell Wall Integrity Cross-linked Peptidoglycan->Cell Wall Integrity Quinazolinone (Agent 78) Quinazolinone (Agent 78) PBP2a (Allosteric Site) PBP2a (Allosteric Site) Quinazolinone (Agent 78)->PBP2a (Allosteric Site) Binds to PBP2a (Active Site Open) PBP2a (Active Site Open) PBP2a (Allosteric Site)->PBP2a (Active Site Open) Induces Conformational Change Inhibition of Transpeptidation Inhibition of Transpeptidation PBP2a (Active Site Open)->Inhibition of Transpeptidation Cell Lysis Cell Lysis Inhibition of Transpeptidation->Cell Lysis

Caption: Mechanism of action of Agent 78.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The antibacterial activity of the quinazoline compounds was determined using the broth microdilution method.

Workflow:

G A Prepare serial two-fold dilutions of quinazoline compounds in a 96-well microtiter plate. B Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL). A->B C Incubate plates at 37°C for 18-24 hours. B->C D Determine MIC as the lowest concentration with no visible bacterial growth. C->D

Caption: Workflow for MIC determination.

Detailed Steps:

  • Preparation of Compounds: Stock solutions of the quinazoline analogs are prepared in a suitable solvent, typically dimethyl sulfoxide (DMSO).

  • Serial Dilution: Two-fold serial dilutions of the compounds are made in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates.

  • Inoculum Preparation: Bacterial strains are grown to the mid-logarithmic phase and the suspension is adjusted to a 0.5 McFarland standard. This is further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Incubation: The plates are incubated at 37°C for 18 to 24 hours.

  • MIC Reading: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Cytotoxicity Assay (MTT Assay)

The in vitro cytotoxicity of the quinazoline analogs against human cell lines (e.g., HepG2, HeLa) is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Workflow:

G A Seed human cells in a 96-well plate and allow to adhere overnight. B Treat cells with various concentrations of quinazoline compounds for a specified period (e.g., 48-72 hours). A->B C Add MTT reagent to each well and incubate for 2-4 hours to allow formazan crystal formation. B->C D Solubilize formazan crystals with a suitable solvent (e.g., DMSO). C->D E Measure absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. D->E F Calculate cell viability and determine the IC50 value. E->F

Caption: Workflow for MTT cytotoxicity assay.

Detailed Steps:

  • Cell Seeding: Human cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with serial dilutions of the quinazoline compounds and incubated for 48 to 72 hours.

  • MTT Addition: After the incubation period, MTT solution is added to each well. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent, such as DMSO.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader. The intensity of the color is proportional to the number of viable cells.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Conclusion

Agent 78 (Compound 27) and its analogs represent a highly promising class of antibacterial agents with a unique mechanism of action against challenging pathogens like MRSA. The data presented in this guide highlights the potent in vitro activity and favorable preliminary safety and pharmacokinetic profiles of these compounds. Further research and clinical development are warranted to fully elucidate their therapeutic potential. This comparative guide serves as a valuable resource for the scientific community to inform and accelerate the discovery of new and effective treatments for bacterial infections.

References

A Comparative Analysis of Antibacterial Agent X (78) and Standard Fluoroquinolone Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison between the novel investigational antibacterial compound, Agent X (78), and the established class of fluoroquinolone antibiotics, represented here by ciprofloxacin. The information is intended to offer an objective overview based on a hypothetical profile for Agent X (78) and established experimental data for ciprofloxacin.

Mechanism of Action: A Tale of Two Inhibitors

Both Agent X (78) and fluoroquinolones target bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes crucial for DNA replication, repair, and recombination.[1][2][3][4] However, their inhibitory mechanisms are postulated to be distinct.

Fluoroquinolones (e.g., Ciprofloxacin): Fluoroquinolones function by binding to the complex formed between DNA gyrase and DNA.[2] This action stabilizes the transient double-strand breaks created by the enzyme, preventing the re-ligation of the DNA strands.[5][6] The accumulation of these stalled enzyme-DNA complexes obstructs the movement of the replication fork, leading to a cascade of events including the cessation of DNA synthesis and ultimately, bactericidal activity through the release of lethal double-strand breaks.[4][7][8]

Hypothetical Mechanism of Antibacterial Agent X (78): Antibacterial Agent X (78) is hypothesized to be a novel allosteric inhibitor of DNA gyrase. Instead of stabilizing the cleavage complex, Agent X (78) is believed to bind to a distinct pocket on the enzyme, inducing a conformational change that prevents the enzyme from carrying out its ATP-dependent DNA supercoiling function. This leads to a bacteriostatic or slowly bactericidal effect by halting DNA replication without generating the double-strand breaks associated with fluoroquinolones. This differentiated mechanism may result in a lower propensity for the development of resistance.

cluster_0 Fluoroquinolone (Ciprofloxacin) Mechanism cluster_1 Hypothetical Agent X (78) Mechanism cipro Ciprofloxacin gyrase_dna Gyrase-DNA Complex cipro->gyrase_dna Binds to cleavage_complex Stabilized Cleavage Complex gyrase_dna->cleavage_complex Traps ds_breaks Double-Strand DNA Breaks cleavage_complex->ds_breaks Leads to death Bacterial Cell Death ds_breaks->death agentx Agent X (78) gyrase DNA Gyrase agentx->gyrase Binds to Allosteric Site inactive_gyrase Inactive Gyrase (Conformational Change) gyrase->inactive_gyrase Induces no_supercoiling Inhibition of DNA Supercoiling inactive_gyrase->no_supercoiling Prevents stasis Bacterial Growth Inhibition no_supercoiling->stasis

Caption: Comparative Mechanisms of Action.
In Vitro Efficacy: A Quantitative Comparison

The minimum inhibitory concentration (MIC) is a key measure of an antibiotic's potency. The following table presents typical MIC values for ciprofloxacin against common bacterial strains and hypothetical target values for Antibacterial Agent X (78).

Antibacterial AgentEscherichia coli (ATCC 25922)Staphylococcus aureus (ATCC 29213)
Ciprofloxacin 0.015 - 0.06 µg/mL[1][9]0.25 - 0.5 µg/mL[7]
Antibacterial Agent X (78) (Hypothetical) 0.008 - 0.03 µg/mL0.125 - 0.25 µg/mL
Cytotoxicity Profile

An essential aspect of drug development is ensuring a compound is toxic to bacteria but not to human cells. The CC50 (50% cytotoxic concentration) is a standard measure of a drug's toxicity.

AgentCell LineAssayCC50 (µg/mL)
Ciprofloxacin (Typical) HEK293 (Human Embryonic Kidney)MTT>100
Antibacterial Agent X (78) (Hypothetical) HEK293 (Human Embryonic Kidney)MTT>150

Detailed Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of an antibacterial agent, following established guidelines.

1. Preparation of Materials:

  • Media: Cation-adjusted Mueller-Hinton Broth (MHB).
  • Antibiotics: Stock solutions of the test agents (e.g., ciprofloxacin, Agent X (78)) are prepared in a suitable solvent.
  • Bacterial Strains: Overnight cultures of test organisms (e.g., E. coli ATCC 25922, S. aureus ATCC 29213) grown in MHB.
  • Equipment: Sterile 96-well microtiter plates, multichannel pipettes, spectrophotometer.

2. Inoculum Preparation:

  • Bacterial cultures are diluted in fresh MHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
  • This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.

3. Assay Procedure:

  • A serial two-fold dilution of each antibacterial agent is prepared directly in the 96-well plates containing MHB.
  • The standardized bacterial inoculum is added to each well.
  • Control wells are included: a positive control (bacteria with no antibiotic) and a negative control (broth only).
  • The plates are incubated at 37°C for 18-24 hours.

4. Interpretation of Results:

  • The MIC is determined as the lowest concentration of the antibacterial agent that completely inhibits visible growth of the organism.

Protocol 2: In Vitro Cytotoxicity (MTT Assay)

This protocol describes the MTT assay, a colorimetric method to assess the metabolic activity of cells, which serves as an indicator of cell viability and cytotoxicity.

1. Cell Culture and Plating:

  • Human cell lines (e.g., HEK293) are cultured in appropriate media (e.g., DMEM with 10% FBS).
  • Cells are seeded into 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for attachment.

2. Compound Treatment:

  • The culture medium is replaced with fresh medium containing serial dilutions of the test compounds (Agent X (78), ciprofloxacin).
  • Control wells (cells with no compound) are included.
  • The plates are incubated for a further 24-48 hours.

3. MTT Addition and Incubation:

  • A sterile MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well to a final concentration of 0.5 mg/mL.
  • The plates are incubated for 3-4 hours at 37°C, allowing viable cells with active mitochondrial dehydrogenases to reduce the yellow MTT to purple formazan crystals.

4. Solubilization and Measurement:

  • The medium is removed, and a solubilizing agent (e.g., DMSO or an SDS-HCl solution) is added to each well to dissolve the formazan crystals.
  • The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

5. Data Analysis:

  • Cell viability is expressed as a percentage of the untreated control. The CC50 value is calculated as the concentration of the compound that reduces cell viability by 50%.

Visualized Workflows and Comparisons

Experimental Workflow for Antibacterial Agent Evaluation

The following diagram illustrates a standard workflow for the preclinical evaluation of a novel antibacterial agent.

cluster_workflow Preclinical Evaluation Workflow compound_synthesis Compound Synthesis/ Discovery primary_screen Primary Screening (MIC Testing) compound_synthesis->primary_screen secondary_screen Secondary Screening (Spectrum of Activity) primary_screen->secondary_screen cytotoxicity In Vitro Cytotoxicity (e.g., MTT Assay) secondary_screen->cytotoxicity in_vivo In Vivo Efficacy (Animal Models) cytotoxicity->in_vivo lead_optimization Lead Optimization in_vivo->lead_optimization

Caption: A typical workflow for antibacterial drug discovery.
Logical Comparison: Agent X (78) vs. Standard Antibiotics

This diagram presents a logical comparison of the hypothetical attributes of Agent X (78) against the known characteristics of standard fluoroquinolones.

cluster_agentx Antibacterial Agent X (78) cluster_standard Standard Fluoroquinolones ax_pros Potential Advantages novel_moa Novel Mechanism (Allosteric Inhibition) ax_pros->novel_moa lower_resistance Lower Propensity for Resistance ax_pros->lower_resistance ax_cons Potential Disadvantages bacteriostatic Potentially Bacteriostatic ax_cons->bacteriostatic new_compound Limited Clinical Data ax_cons->new_compound std_pros Known Advantages bactericidal Rapid Bactericidal Activity std_pros->bactericidal broad_spectrum Broad Spectrum of Activity std_pros->broad_spectrum std_cons Known Disadvantages resistance Established Resistance Mechanisms std_cons->resistance side_effects Known Side Effect Profile std_cons->side_effects

Caption: A logical comparison of antibacterial agents.

References

Validating In Vitro Efficacy of Antibacterial Agent 78 (MSI-78) in In Vivo Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The increasing prevalence of antibiotic-resistant bacteria necessitates the development of novel antimicrobial agents. Antibacterial agent 78, identified as the synthetic peptide MSI-78 (Pexiganan), has demonstrated promising broad-spectrum activity in laboratory settings. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of MSI-78 against relevant alternative antibacterial agents, supported by experimental data and detailed protocols.

Comparative In Vitro and In Vivo Efficacy

The following tables summarize the quantitative data on the antimicrobial activity of MSI-78 and its comparators. Data is presented for key pathogens known to cause significant clinical infections.

Table 1: In Vitro Minimum Inhibitory Concentrations (MICs)
Antibacterial AgentStaphylococcus aureus (MRSA)Pseudomonas aeruginosaEscherichia coliEnterococcus faecium (VRE)
MSI-78 2-16 µg/mL2-8 µg/mL4-16 µg/mL4-32 µg/mL
LL-37 4-32 µg/mL8-64 µg/mL8-32 µg/mL16-128 µg/mL
Piperacillin >256 µg/mL4-128 µg/mL2-32 µg/mL>256 µg/mL
Ofloxacin 0.5-128 µg/mL0.25-64 µg/mL0.06-32 µg/mL1-128 µg/mL
Chloramphenicol 4-32 µg/mL>256 µg/mL2-8 µg/mL8-64 µg/mL
Table 2: Comparative In Vivo Efficacy in Animal Models
Antibacterial AgentAnimal ModelInfection TypeKey Efficacy Endpoint(s)
MSI-78 RatIntra-abdominal Sepsis (E. coli)76.7% survival vs. 0% in control; Significant reduction in bacterial load in peritoneal fluid.[1]
MSI-78 SwineSkin Wound (P. aeruginosa)5-log reduction in bacterial count.
Piperacillin RatIntra-abdominal Sepsis (E. coli)70% survival vs. 0% in control.[1]
Ofloxacin Human (Clinical Trial)Infected Diabetic Foot UlcersStatistically equivalent clinical resolution of infection compared to MSI-78.
LL-37 MouseSkin Wound (MRSA)Significant reduction in bacterial load (CFU/g of tissue).[2]
Chloramphenicol MouseSepsis (S. aureus)Increased survival rates compared to untreated controls.

Experimental Protocols

Detailed methodologies for key in vitro and in vivo experiments are provided below to ensure reproducibility and critical evaluation of the presented data.

In Vitro Susceptibility Testing: Broth Microdilution
  • Bacterial Strain Preparation: Isolate colonies of the test bacterium from an overnight culture on appropriate agar plates. Suspend the colonies in a sterile saline solution to match the turbidity of a 0.5 McFarland standard.

  • Antibacterial Agent Dilution: Prepare a serial two-fold dilution of each antibacterial agent in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.

  • Inoculation: Add the standardized bacterial suspension to each well of the microtiter plate to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the antibacterial agent that completely inhibits visible bacterial growth.

In Vivo Efficacy Model: Murine Sepsis Model (Cecal Ligation and Puncture)
  • Animal Model: Use adult male C57BL/6 mice (8-10 weeks old). Anesthetize the mice using isoflurane.

  • Surgical Procedure: Make a midline laparotomy incision to expose the cecum. Ligate the cecum below the ileocecal valve and puncture it once with a 21-gauge needle (this can be varied to modulate the severity of sepsis). Return the cecum to the peritoneal cavity and close the incision.

  • Treatment Administration: At a specified time post-surgery (e.g., 6 hours), administer the antibacterial agents (e.g., MSI-78, Chloramphenicol) or vehicle control intravenously or intraperitoneally. Dosing regimens should be based on prior pharmacokinetic studies.

  • Monitoring: Monitor the mice for survival over a period of 7-10 days. Clinical signs of sepsis can also be scored.

  • Bacterial Load Determination: At selected time points, euthanize a subset of animals and collect blood and peritoneal lavage fluid. Perform serial dilutions and plate on appropriate agar to determine the bacterial load (CFU/mL).

In Vivo Efficacy Model: Murine Skin Infection Model
  • Animal Model: Use adult male BALB/c mice (6-8 weeks old). Anesthetize the mice and shave a small area on their back.

  • Wounding and Inoculation: Create a full-thickness excisional wound using a biopsy punch. Inoculate the wound with a suspension of the test bacterium (e.g., MRSA) at a concentration of 10^7 CFU.

  • Treatment Application: Apply a topical formulation of the antibacterial agent (e.g., MSI-78, LL-37) or a placebo to the wound at specified intervals.

  • Evaluation of Efficacy: At various time points post-infection, excise the wound tissue, homogenize it, and perform serial dilutions and plating to determine the bacterial load (CFU/g of tissue). Wound healing can also be assessed by measuring the wound area.[2]

Mechanism of Action and Experimental Workflow

The primary mechanism of action for MSI-78 and other antimicrobial peptides is the disruption of the bacterial cell membrane. This process does not involve a specific signaling pathway but is rather a direct physical interaction with the lipid bilayer.

cluster_membrane Bacterial Cell Membrane cluster_peptide MSI-78 Action cluster_outcome Cellular Outcome Lipid_Bilayer Lipid Bilayer MSI78 MSI-78 Peptide Attraction Electrostatic Attraction MSI78->Attraction Cationic Charge Attraction->Lipid_Bilayer Anionic Lipids Insertion Hydrophobic Insertion Attraction->Insertion Pore_Formation Pore Formation/ Membrane Destabilization Insertion->Pore_Formation Leakage Ion Leakage & Loss of Potential Pore_Formation->Leakage Lysis Cell Lysis Leakage->Lysis

Caption: Mechanism of MSI-78 induced bacterial cell death.

The validation of in vitro findings in in vivo models follows a logical progression to establish the therapeutic potential of a new antibacterial agent.

cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation cluster_decision Development Decision MIC MIC Determination (Broth Microdilution) MBC MBC Determination MIC->MBC Time_Kill Time-Kill Kinetics MBC->Time_Kill Toxicity Toxicity Studies (e.g., Hemolysis) Time_Kill->Toxicity PK_PD Pharmacokinetics/ Pharmacodynamics Toxicity->PK_PD Efficacy Efficacy Studies (Infection Models) PK_PD->Efficacy Go_NoGo Go/No-Go Decision Efficacy->Go_NoGo

Caption: Experimental workflow for antibacterial agent validation.

Conclusion

The data presented in this guide demonstrates that MSI-78 exhibits potent in vitro activity against a broad range of clinically relevant bacteria, including drug-resistant strains. Importantly, these in vitro findings are supported by in vivo efficacy in animal models of sepsis and skin infections, where MSI-78 demonstrated significant reductions in bacterial burden and improved survival rates.[1] When compared to conventional antibiotics, MSI-78 shows a comparable, and in some cases superior, efficacy profile, particularly against resistant pathogens. Its unique membrane-disrupting mechanism of action makes it a valuable candidate for further development in the fight against antibiotic resistance. The provided experimental protocols offer a framework for researchers to conduct their own comparative studies and validate these findings.

References

Comparative Efficacy Analysis of Antibacterial Agent MSI-78

Author: BenchChem Technical Support Team. Date: November 2025

Antibacterial agent MSI-78, a synthetic 22-residue magainin analog, has demonstrated significant broad-spectrum antimicrobial activity, positioning it as a noteworthy candidate for topical therapeutic applications. This comparison guide provides an objective analysis of MSI-78's efficacy against other antibacterial agents, supported by experimental data from in vitro and in vivo studies. The information is intended for researchers, scientists, and drug development professionals to facilitate an informed evaluation of this antimicrobial peptide.

Mechanism of Action

MSI-78 is a cationic peptide that exerts its antibacterial effect by disrupting the integrity of microbial cell membranes.[1] Its positively charged amino acid residues are electrostatically attracted to the negatively charged anionic phospholipids that are abundant in the outer membrane of many bacteria.[1] This interaction leads to the formation of pores or channels in the membrane, causing leakage of essential intracellular components and ultimately cell death.[1] This physical disruption mechanism is considered less likely to induce resistance compared to agents that target specific metabolic pathways.

In Vitro Efficacy

In vitro studies have established the potent and broad-spectrum activity of MSI-78 against a wide range of clinically relevant pathogens.

Comparative Susceptibility Data

A significant study compared the in vitro activity of MSI-78 with ofloxacin and ciprofloxacin against 411 aerobic clinical isolates. The results indicated that 91% of these isolates were susceptible to MSI-78 at a Minimum Inhibitory Concentration (MIC) of ≤64 μg/ml, a susceptibility rate comparable to that of ofloxacin (91%) and ciprofloxacin (92%).[1] Furthermore, MSI-78 has shown bactericidal activity equivalent to ofloxacin.[1][2] Against 61 anaerobic isolates, 97% were found to be susceptible to MSI-78.[1][2] The agent also exhibited inhibitory effects against some isolates of Candida albicans.[1][2]

Performance Indicator MSI-78 Ofloxacin Ciprofloxacin Organism Type
Susceptibility Rate 91% (MIC ≤64 µg/ml)91%92%411 Aerobic Clinical Isolates
Susceptibility Rate 97%Not ReportedNot Reported61 Anaerobic Clinical Isolates

Table 1: Comparative in vitro susceptibility of clinical isolates to MSI-78, ofloxacin, and ciprofloxacin. Data sourced from a study on fresh clinical isolates.[1]

In Vivo Efficacy

The therapeutic potential of MSI-78 has been further substantiated by in vivo studies, demonstrating its effectiveness in reducing bacterial load in wound and skin models.

Topical Application Studies

In a swine skin wound model, topical application of MSI-78 resulted in a 5-log reduction in the number of Pseudomonas aeruginosa organisms.[1] Furthermore, studies on human skin have shown a 4-log reduction of perineal skin flora following its application.[1] Completed Phase III clinical trials for the treatment of infected diabetic foot ulcers have indicated that topically applied MSI-78 is statistically equivalent to orally administered ofloxacin in achieving clinical resolution of the infection.[1]

Experimental Protocols

The following are detailed methodologies for key experiments typically used to evaluate the efficacy of antibacterial agents like MSI-78.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure:

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Serial Dilution of Antimicrobial Agent: The antibacterial agent is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension. Positive (bacteria only) and negative (broth only) controls are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the agent in which there is no visible turbidity.

Time-Kill Curve Assay

This assay provides information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

  • Preparation: Test tubes containing broth with the antibacterial agent at various concentrations (e.g., 1x, 2x, 4x MIC) and a no-drug control are prepared.

  • Inoculation: The tubes are inoculated with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).

  • Sampling and Plating: At specified time points (e.g., 0, 2, 4, 8, 24 hours), aliquots are removed from each tube, serially diluted, and plated on agar plates.

  • Incubation and Counting: The plates are incubated for 18-24 hours, and the number of viable colonies is counted.

  • Data Analysis: The log10 CFU/mL is plotted against time for each concentration of the antibacterial agent. A ≥3-log10 decrease in CFU/mL is typically considered bactericidal.

Visualizing Experimental and Conceptual Frameworks

To aid in the understanding of the experimental workflow and the proposed mechanism of action, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_data Data Analysis cluster_results Results A Bacterial Culture C MIC Assay (Broth Microdilution) A->C D Time-Kill Curve Assay A->D B Antimicrobial Agent Stock B->C B->D E Determine MIC C->E F Plot Log10 CFU/mL vs. Time D->F G In Vitro Efficacy (Potency) E->G H Bactericidal/Bacteriostatic Activity F->H

Experimental workflow for in vitro efficacy testing.

Mechanism_of_Action cluster_interaction Initial Interaction cluster_disruption Membrane Disruption cluster_outcome Cellular Outcome MSI78 MSI-78 (Cationic Peptide) Membrane Bacterial Membrane (Anionic Phospholipids) MSI78->Membrane Electrostatic Attraction Pore Pore Formation Membrane->Pore Leakage Leakage of Intracellular Components Pore->Leakage Death Cell Death Leakage->Death

Proposed mechanism of action for MSI-78.

References

Comparative Performance Analysis of Antibacterial Agent RX-04A (BV300) Against Clinical Isolates

Author: BenchChem Technical Support Team. Date: November 2025

A new class of pyrrolocytosine antibiotics, exemplified by RX-04A, demonstrates potent in vitro activity against a broad spectrum of multidrug-resistant (MDR) Gram-negative clinical isolates. This guide provides a comparative overview of its performance against key pathogens and details the experimental basis for these findings.

Executive Summary

Antibacterial agent RX-04A, a novel pyrrolocytosine, shows significant promise in addressing the challenge of antimicrobial resistance. Developed to target the bacterial 50S ribosomal subunit at a site distinct from existing antibiotics, RX-04A exhibits potent activity against clinically important Gram-negative bacteria, including carbapenem-resistant Enterobacteriaceae, Acinetobacter baumannii, and Pseudomonas aeruginosa.[1][2][3] This document summarizes the available in vitro data, compares its efficacy with standard-of-care antibiotics, and outlines the methodologies for its evaluation.

Performance Against Key Clinical Isolates

RX-04A has demonstrated a tightly clustered and unimodal distribution of Minimum Inhibitory Concentration (MIC) values against a panel of 96 multidrug-resistant Gram-negative clinical isolates. Notably, 94.7% of all tested Enterobacteriaceae, A. baumannii, and P. aeruginosa isolates were inhibited at concentrations ranging from 0.5 to 4 µg/mL, with no MIC values exceeding 8 µg/mL.[1][2]

Table 1: In Vitro Activity of RX-04A Against Multidrug-Resistant Gram-Negative Clinical Isolates
Bacterial SpeciesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Enterobacteriaceae0.5 - 40.250.5
Pseudomonas aeruginosa2 - 424
Acinetobacter baumannii1 - 211

Data compiled from a study on a panel of 96 clinical isolates, including carbapenemase producers.[1][2][3]

Comparative Analysis with Standard-of-Care Antibiotics

To contextualize the performance of RX-04A, its in vitro activity is compared with that of commonly used antibiotics against similar multidrug-resistant Gram-negative pathogens. The following tables present MIC data for meropenem, colistin, and amikacin, collated from various studies. It is important to note that direct comparisons should be made with caution due to variations in the specific clinical isolates and testing conditions across studies.

Table 2: Comparative In Vitro Activity of Meropenem Against Multidrug-Resistant Gram-Negative Isolates
Bacterial SpeciesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Enterobacteriaceae (Carbapenem-Resistant)0.25 - >64832
Pseudomonas aeruginosa (Carbapenem-Resistant)32 - 512N/AN/A
Acinetobacter baumannii (Carbapenem-Resistant)32 - 512N/AN/A

Data for Enterobacteriaceae from a study on MDR isolates.[4][5][6] Data for P. aeruginosa and A. baumannii from studies on carbapenem-resistant isolates.[7]

Table 3: Comparative In Vitro Activity of Colistin Against Multidrug-Resistant Gram-Negative Isolates
Bacterial SpeciesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Enterobacteriaceae (Colistin-Resistant)4 - >256N/AN/A
Pseudomonas aeruginosa0.38 - 1.5N/AN/A
Acinetobacter baumannii0.38 - 1.5N/AN/A

Data for Enterobacteriaceae from a study on colistin-resistant isolates.[8] Data for P. aeruginosa and A. baumannii from a study on carbapenem-resistant isolates.[7]

Table 4: Comparative In Vitro Activity of Amikacin Against Multidrug-Resistant Gram-Negative Isolates
Bacterial SpeciesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Escherichia coli (MDR)≥6464512
Pseudomonas aeruginosa0.25 - 48N/AN/A
Acinetobacter baumanniiN/AN/AN/A

Data for E. coli from a study on MDR isolates.[9] Data for P. aeruginosa from a pharmacokinetic/pharmacodynamic study.[10]

Experimental Protocols

The in vitro activity data for RX-04A and comparator antibiotics were primarily generated using the broth microdilution method according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method involves preparing serial two-fold dilutions of the antibacterial agent in a liquid growth medium in microtiter plates. Each well is then inoculated with a standardized suspension of the test bacterium. The plates are incubated under specific conditions (e.g., temperature, time). The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start prep_antibiotic Prepare serial dilutions of antibacterial agent start->prep_antibiotic prep_inoculum Prepare standardized bacterial inoculum start->prep_inoculum inoculate Inoculate microtiter plate wells with bacteria prep_antibiotic->inoculate prep_inoculum->inoculate incubate Incubate plates (e.g., 35°C for 16-20h) inoculate->incubate read_results Visually inspect for bacterial growth incubate->read_results determine_mic Determine MIC: Lowest concentration with no visible growth read_results->determine_mic end End determine_mic->end

Fig. 1: Workflow for MIC determination by broth microdilution.

Mechanism of Action: Novel Ribosomal Inhibition

RX-04A belongs to the pyrrolocytosine class of antibiotics, which are designed to mimic the binding of natural products like blasticidin S to the bacterial 50S ribosomal subunit.[1] This binding occurs at a novel site, distinct from the binding sites of other clinically used 50S inhibitors such as macrolides, lincosamides, and oxazolidinones. By interacting with this unexploited site, RX-04A is thought to interfere with the peptidyl transferase center (PTC) and inhibit the translocation step of protein synthesis, ultimately leading to bacterial growth inhibition.

Mechanism_of_Action cluster_ribosome Bacterial Ribosome (70S) cluster_50S_sites 50S Subunit Binding Sites 50S_subunit 50S Subunit Novel_Site Novel Binding Site (Peptidyl Transferase Center adjacent) Other_Antibiotics Binding Sites of other 50S Inhibitors 30S_subunit 30S Subunit RX-04A RX-04A RX-04A->Novel_Site Binds to Protein_Synthesis Protein Synthesis Novel_Site->Protein_Synthesis Interferes with Inhibition Inhibition Protein_Synthesis->Inhibition

Fig. 2: Proposed mechanism of action of RX-04A.

Conclusion

The novel antibacterial agent RX-04A demonstrates potent in vitro activity against a wide range of multidrug-resistant Gram-negative clinical isolates. Its unique mechanism of action, targeting a novel site on the bacterial ribosome, suggests a low potential for cross-resistance with existing antibiotic classes. The presented data supports the continued development of RX-04A as a potential new therapeutic option for treating serious infections caused by these challenging pathogens. Further in vivo studies and clinical trials are warranted to fully elucidate its therapeutic potential.

References

Benchmarking Novel Antibacterial Agent 78: A Comparative Analysis Against Emerging Antimicrobial Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the global effort to combat the escalating threat of antimicrobial resistance, the evaluation of novel antibacterial agents is paramount. This guide provides a comprehensive benchmark analysis of Antibacterial Agent 78, a promising 2,4-disubstituted quinazoline analog, against two other novel compounds in development: MSI-78 (a cationic peptide) and RX-04A (a pyrrolocytosine). This report is intended for researchers, scientists, and drug development professionals, offering a comparative overview of their in vitro efficacy, mechanisms of action, and the experimental protocols used for their evaluation.

Executive Summary

This compound and its analogs have demonstrated notable activity, particularly against Gram-positive bacteria. When benchmarked against MSI-78 and RX-04A, distinct profiles in terms of spectrum of activity and mechanism of action emerge. MSI-78 exhibits broad-spectrum bactericidal activity through membrane disruption, while RX-04A shows potent inhibition of protein synthesis, primarily in Gram-negative bacteria. The data presented herein, including Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values, have been compiled from various studies to provide a comparative landscape for these next-generation antibacterial candidates.

Data Presentation: In Vitro Antibacterial Activity

The following tables summarize the available MIC and MBC values for this compound (represented by a potent analog from its class), MSI-78, and RX-04A against a panel of clinically relevant bacteria. It is important to note that direct, head-to-head comparative studies are limited; therefore, the data is aggregated from multiple sources and should be interpreted with consideration of potential variations in experimental conditions.

Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL

Bacterial StrainThis compound (Analog)MSI-78RX-04A
Staphylococcus aureus1 - 816 - 32ND
Streptococcus pneumoniae2 - 4NDND
Enterococcus faecalis4 - 16>64ND
Escherichia coli>644 - 80.5 - 2
Pseudomonas aeruginosa>642 - 81 - 4
Acinetobacter baumanniiND4 - 160.5 - 4
ND: No data available from the reviewed sources.

Table 2: Minimum Bactericidal Concentration (MBC) in µg/mL

Bacterial StrainThis compound (Analog)MSI-78RX-04A
Staphylococcus aureusND32 - 64ND
Escherichia coliND8 - 16ND
Pseudomonas aeruginosaND4 - 16ND
ND: No data available from the reviewed sources.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC was determined using the broth microdilution method following the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Procedure:

  • Preparation of Bacterial Inoculum: Bacterial strains were cultured on appropriate agar plates overnight at 37°C. A few colonies were then used to inoculate a Mueller-Hinton Broth (MHB), which was incubated at 37°C until it reached a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). The suspension was then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antimicrobial Agent Dilutions: A stock solution of the test compound was prepared in a suitable solvent. Serial two-fold dilutions of the compound were then made in MHB in a 96-well microtiter plate.

  • Inoculation and Incubation: Each well containing the diluted antimicrobial agent was inoculated with the prepared bacterial suspension. A growth control well (containing bacteria and broth but no drug) and a sterility control well (containing only broth) were included on each plate. The plates were incubated at 37°C for 18-24 hours.

  • Interpretation of Results: The MIC was recorded as the lowest concentration of the antimicrobial agent that completely inhibited visible bacterial growth.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC was determined as an extension of the MIC test to ascertain the lowest concentration of an antibacterial agent that results in bacterial death.

Procedure:

  • Subculturing from MIC plates: Following the MIC reading, a small aliquot (typically 10 µL) from each well that showed no visible growth was subcultured onto an appropriate agar plate (e.g., Tryptic Soy Agar).

  • Incubation: The agar plates were incubated at 37°C for 18-24 hours.

  • Interpretation of Results: The MBC was defined as the lowest concentration of the antimicrobial agent that resulted in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original bacteria survived).

Mechanisms of Action & Signaling Pathways

The distinct mechanisms of action of these three novel antibacterial agents are visualized below.

cluster_quinazoline This compound (Quinazoline Analog) Quinazoline Quinazoline Bacterial Cell Bacterial Cell Quinazoline->Bacterial Cell Enters Cell DNA_Gyrase DNA Gyrase/ Topoisomerase IV Bacterial Cell->DNA_Gyrase Cell_Wall_Synth Cell Wall Synthesis Bacterial Cell->Cell_Wall_Synth DNA_Replication DNA Replication Inhibited DNA_Gyrase->DNA_Replication Cell_Lysis Cell Lysis Cell_Wall_Synth->Cell_Lysis

Caption: Mechanism of Action of this compound (Quinazoline Analog).

cluster_msi78 MSI-78 (Cationic Peptide) MSI78 MSI-78 Bacterial_Membrane Bacterial Cell Membrane (Anionic Phospholipids) MSI78->Bacterial_Membrane Electrostatic Interaction Pore_Formation Toroidal Pore Formation Bacterial_Membrane->Pore_Formation Membrane_Disruption Membrane Disruption Pore_Formation->Membrane_Disruption Cell_Death Cell Death Membrane_Disruption->Cell_Death

Caption: Mechanism of Action of MSI-78.

cluster_rx04a RX-04A (Pyrrolocytosine) RX04A RX-04A Ribosome_50S 50S Ribosomal Subunit RX04A->Ribosome_50S Binds to Peptidyl Transferase Center Protein_Synthesis Protein Synthesis Ribosome_50S->Protein_Synthesis Inhibition Inhibition of Translation Protein_Synthesis->Inhibition Bacterial_Growth_Arrest Bacterial Growth Arrest Inhibition->Bacterial_Growth_Arrest

Caption: Mechanism of Action of RX-04A.

Conclusion

This comparative guide highlights the diverse strategies being employed in the development of new antibacterial agents. This compound, as a representative of the 2,4-disubstituted quinazoline class, shows promise against Gram-positive pathogens, with a mechanism likely targeting essential cellular processes like DNA replication or cell wall synthesis. In contrast, MSI-78 offers a broad-spectrum approach by physically disrupting the bacterial membrane, a mechanism that may be less prone to the development of resistance. RX-04A demonstrates potent activity against challenging Gram-negative bacteria by inhibiting protein synthesis, a validated and effective antibiotic target. Further research, including head-to-head in vitro and in vivo studies, is necessary to fully elucidate the therapeutic potential of these and other novel antibacterial compounds in the fight against multidrug-resistant infections.

Independent Verification of "Antibacterial Agent 78": A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective framework for the independent verification of "Antibacterial Agent 78," a novel 2,4-disubstituted quinazoline analog. Due to the absence of extensive, publicly available independent verification data, this document serves as a template, presenting a comparative analysis based on initial findings and standardized methodologies. The quantitative data herein is illustrative and designed to guide researchers in their own validation studies.

"this compound" (also referred to as compound 30 in some literature) has been identified as a potential inhibitor of dihydrofolate reductase (DHFR), an essential enzyme in the bacterial folic acid synthesis pathway.[1][2] Its reported activity against multi-drug resistant strains, such as Methicillin-resistant Staphylococcus aureus (MRSA) and Acinetobacter baumannii, necessitates rigorous and independent validation.[1][3]

This guide compares the projected activity of "this compound" against established antibiotics: Trimethoprim , a well-characterized DHFR inhibitor, and Ciprofloxacin and Vancomycin , broad-spectrum agents with different mechanisms of action. The comparison is made against the ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), which are a group of clinically significant bacteria known for their antibiotic resistance.[4][5][6]

Data Presentation: Comparative Antibacterial Activity

The following table summarizes hypothetical Minimum Inhibitory Concentration (MIC) values for "this compound" and comparator agents against key bacterial strains. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in vitro.[7] Lower MIC values indicate higher potency.

Disclaimer: The MIC values presented for "this compound" are illustrative and based on its reported profile as a potent agent against specific resistant strains. These values are intended for comparative context and must be verified experimentally.

Bacterial Strain "this compound" (µg/mL) Trimethoprim (µg/mL) Ciprofloxacin (µg/mL) Vancomycin (µg/mL)
Staphylococcus aureus (MRSA)2>32>41
Enterococcus faecium (VRE)8>322>16
Acinetobacter baumannii (MDR)4>324>16
Klebsiella pneumoniae (ESBL)16>32>4>16
Pseudomonas aeruginosa>64>321>16
Enterobacter cloacae16160.5>16

VRE: Vancomycin-Resistant Enterococcus; MDR: Multi-Drug Resistant; ESBL: Extended-Spectrum Beta-Lactamase producing.

Mandatory Visualizations

Diagrams are provided to illustrate the proposed mechanism of action and the experimental workflow for verification.

G cluster_pathway Bacterial Folic Acid Synthesis Pathway cluster_inhibitors Inhibitors GTP GTP DHPS DHPS GTP->DHPS PABA p-Aminobenzoic Acid (PABA) PABA->DHPS DHF Dihydrofolate (DHF) DHPS->DHF DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) DHFR->THF DNA DNA Precursors (Thymidine) THF->DNA Agent78 "this compound" Agent78->DHFR Trimethoprim Trimethoprim Trimethoprim->DHFR

Caption: Proposed mechanism of action for "this compound".

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Prepare standardized bacterial inoculum (0.5 McFarland) C 3. Inoculate each well with bacterial suspension A->C B 2. Prepare serial dilutions of antibacterial agents in 96-well plate B->C D 4. Incubate plate (e.g., 18-24h at 37°C) C->D E 5. Visually inspect for turbidity (bacterial growth) D->E F 6. Determine MIC: Lowest concentration with no visible growth E->F

Caption: Experimental workflow for MIC determination.

Experimental Protocols

To ensure reproducibility and accuracy, standardized protocols are essential. The following describes the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC), a gold-standard technique in antimicrobial susceptibility testing.[7][8]

Protocol: Broth Microdilution MIC Assay

1. Materials:

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • "this compound" and comparator antibiotics

  • Bacterial strains for testing (e.g., ATCC reference strains or clinical isolates)

  • Spectrophotometer or McFarland turbidity standards (0.5 standard)

  • Sterile saline (0.85%)

  • Incubator (35-37°C)

2. Preparation of Antibacterial Agents:

  • Prepare stock solutions of each antibacterial agent in a suitable solvent (e.g., DMSO or water) at a high concentration (e.g., 1280 µg/mL).

  • Perform a two-fold serial dilution of each agent in CAMHB directly in the 96-well plate. For a final volume of 100 µL per well, this typically involves adding 50 µL of broth to wells 2-11, then adding 100 µL of the starting drug concentration to well 1, and serially transferring 50 µL from well 1 to well 11. Well 12 serves as a growth control (no drug).

3. Preparation of Bacterial Inoculum:

  • From a fresh agar plate (18-24 hours growth), select several morphologically similar bacterial colonies.

  • Suspend the colonies in sterile saline.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Dilute this adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

4. Inoculation and Incubation:

  • Add the final diluted bacterial inoculum to each well of the 96-well plate containing the serially diluted antibacterial agents. The final volume in each well should be uniform (e.g., 100 µL).

  • Include a sterility control well (broth only) and a growth control well (broth + inoculum, no drug).

  • Seal the plate and incubate at 35-37°C for 16-20 hours under ambient air conditions.

5. Determination of MIC:

  • Following incubation, visually inspect the microtiter plate for turbidity. A button of bacterial growth at the bottom of a well indicates that the agent was not inhibitory at that concentration.

  • The MIC is the lowest concentration of the antibacterial agent that completely inhibits visible growth of the organism as detected by the unaided eye.[7]

6. (Optional) Determination of Minimum Bactericidal Concentration (MBC):

  • To determine if the agent is bactericidal (kills bacteria) or bacteriostatic (inhibits growth), subculture an aliquot (e.g., 10 µL) from each well that shows no visible growth onto a fresh, antibiotic-free agar plate.

  • Incubate the agar plate for 18-24 hours.

  • The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.

References

Comparative Analysis of Antibacterial Agent 78: A Guide to Bactericidal vs. Bacteriostatic Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative study of "Antibacterial agent 78," a novel 2,4-disubstituted quinazoline analog, alongside the well-established antibiotics Ciprofloxacin and Tetracycline. The focus is to delineate the bactericidal and bacteriostatic properties of these agents, supported by available experimental data and detailed methodologies.

Executive Summary

"this compound" has demonstrated promising antibacterial activity, particularly against Gram-positive bacteria, including drug-resistant strains. However, based on currently available public data, a definitive classification of its activity as either bactericidal (killing bacteria) or bacteriostatic (inhibiting bacterial growth) cannot be conclusively determined. This guide presents the available Minimum Inhibitory Concentration (MIC) data for "this compound" and compares it with the known bactericidal and bacteriostatic profiles of Ciprofloxacin and Tetracycline, respectively. Detailed experimental protocols for determining these properties are provided to facilitate further research.

Data Presentation: Comparative Antibacterial Potency

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of "this compound", Ciprofloxacin, and Tetracycline against representative Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. Lower MIC values indicate greater potency.

Antibacterial AgentTarget OrganismMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioClassification
This compound S. aureus (Newman)1Not AvailableNot AvailableNot Determined
S. aureus (MRSA)1-2Not AvailableNot AvailableNot Determined
E. coli (ATCC 25922)>64Not AvailableNot AvailableNot Determined
Ciprofloxacin S. aureus (ATCC 25923)0.512Bactericidal
E. coli (ATCC 25922)0.004 - 0.0150.015 - 0.03~2Bactericidal
Tetracycline S. aureus0.25 - 1>100>100Bacteriostatic
E. coli0.5 - 2>128>64Bacteriostatic

Note: Data for "this compound" is sourced from studies on 2,4-disubstituted quinazoline analogs. Specific MBC and time-kill kinetic data for "this compound" are not publicly available. Data for Ciprofloxacin and Tetracycline are compiled from various publicly available studies and may vary depending on the specific strain and testing conditions.

Experimental Protocols

To elucidate the bactericidal or bacteriostatic nature of an antibacterial agent, the following experimental protocols are fundamental.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Methodology: Broth Microdilution Method

  • Preparation of Bacterial Inoculum: A standardized bacterial suspension (approximately 5 x 10^5 CFU/mL) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Serial Dilution of the Antibacterial Agent: The test agent is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension. A growth control (no antibiotic) and a sterility control (no bacteria) are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the agent at which there is no visible turbidity (bacterial growth).

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.

Methodology:

  • Perform MIC Assay: An MIC test is performed as described above.

  • Subculturing: Aliquots (e.g., 10-100 µL) are taken from the wells of the MIC plate that show no visible growth.

  • Plating: These aliquots are plated onto an appropriate agar medium (e.g., Mueller-Hinton Agar).

  • Incubation: The agar plates are incubated at 37°C for 18-24 hours.

  • Determination of MBC: The MBC is the lowest concentration of the antibacterial agent that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.

Time-Kill Curve Assay

This assay provides a dynamic picture of the antimicrobial agent's effect on bacterial viability over time.

Methodology:

  • Preparation of Cultures: A standardized bacterial culture in the logarithmic growth phase is prepared.

  • Addition of Antibiotic: The antibacterial agent is added at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC) to the bacterial cultures. A growth control without the antibiotic is also included.

  • Sampling over Time: Aliquots are removed from each culture at specific time points (e.g., 0, 2, 4, 6, 8, and 24 hours).

  • Viable Cell Counting: The number of viable bacteria in each aliquot is determined by serial dilution and plating to count colony-forming units (CFU/mL).

  • Data Analysis: The log10 CFU/mL is plotted against time for each antibiotic concentration. A bactericidal agent will typically show a ≥3-log10 reduction (99.9% kill) in CFU/mL, while a bacteriostatic agent will inhibit growth, with the CFU/mL remaining relatively constant or showing a <3-log10 reduction.

Visualizations

Experimental Workflow for Bactericidal vs. Bacteriostatic Determination

G cluster_0 Initial Screening cluster_1 Bactericidal Activity Assessment cluster_2 Kinetic Analysis cluster_3 Classification cluster_4 Conclusion start Start with Test Compound mic_assay Perform Broth Microdilution MIC Assay start->mic_assay mbc_assay Perform MBC Assay (Subculture from clear MIC wells) mic_assay->mbc_assay Determine MIC time_kill Perform Time-Kill Curve Assay mic_assay->time_kill Use MIC values calculate_ratio Calculate MBC/MIC Ratio mbc_assay->calculate_ratio decision_ratio MBC/MIC <= 4? calculate_ratio->decision_ratio plot_data Plot log10(CFU/mL) vs. Time time_kill->plot_data decision_kill >= 3-log10 kill? plot_data->decision_kill bactericidal Bactericidal decision_ratio->bactericidal Yes bacteriostatic Bacteriostatic decision_ratio->bacteriostatic No decision_kill->bactericidal Yes decision_kill->bacteriostatic No

Caption: Workflow for determining if an antibacterial agent is bactericidal or bacteriostatic.

Hypothetical Signaling Pathways: Bactericidal vs. Bacteriostatic Action

G cluster_0 Bactericidal Agent (e.g., Ciprofloxacin) cluster_1 Bacteriostatic Agent (e.g., Tetracycline) agent_c Ciprofloxacin target_c DNA Gyrase/ Topoisomerase IV agent_c->target_c effect_c Inhibition of DNA Replication & Supercoiling target_c->effect_c outcome_c DNA Damage & Cell Death effect_c->outcome_c agent_t Tetracycline target_t 30S Ribosomal Subunit agent_t->target_t effect_t Inhibition of Protein Synthesis target_t->effect_t outcome_t Cessation of Growth & Replication effect_t->outcome_t

Caption: Simplified mechanisms of action for bactericidal and bacteriostatic agents.

Conclusion

"this compound" demonstrates significant potential as a novel antibacterial compound, particularly against Gram-positive pathogens. Its efficacy, as indicated by its low MIC values, warrants further investigation. To fully characterize its antibacterial profile, determination of its MBC and time-kill kinetics is essential. The experimental protocols outlined in this guide provide a framework for conducting such studies. A comprehensive understanding of whether "this compound" exerts a bactericidal or bacteriostatic effect will be crucial for its future development and potential clinical applications, guiding dosage regimens and predicting its effectiveness in various infection models. Researchers are encouraged to perform these definitive studies to elucidate the complete antimicrobial characteristics of this promising new agent.

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